INCB054329
Description
Properties
Molecular Formula |
C20H16FN7OS |
|---|---|
Appearance |
Solid powder |
Synonyms |
INCB054329; INCB-054329; INCB 054329.; none |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to INCB054329: A Potent Bromodomain and Extra-Terminal Domain (BET) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in the transcriptional regulation of key oncogenes. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols used for its characterization. Initially, it is critical to distinguish this compound from pemigatinib (B609903) (also known as INCB054828), another investigational drug from Incyte Corporation. While both are oncology drug candidates, this compound is a BET inhibitor, whereas pemigatinib is a fibroblast growth factor receptor (FGFR) inhibitor. This document will focus exclusively on the scientific and technical aspects of this compound.
Introduction to this compound
This compound is an orally bioavailable compound that targets the acetyl-lysine binding pockets of BET proteins, primarily BRD2, BRD3, and BRD4.[1] By competitively binding to these bromodomains, this compound displaces BET proteins from chromatin, thereby disrupting the transcriptional machinery responsible for the expression of genes implicated in cancer cell proliferation and survival, most notably the proto-oncogene c-MYC.[2][3] Preclinical studies have demonstrated its anti-proliferative activity across a range of hematologic malignancies.[4]
Mechanism of Action
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[5] This interaction is a key step in the recruitment of transcriptional regulators, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers of target genes.[6]
This compound exerts its therapeutic effect by disrupting this process. By occupying the acetyl-lysine binding pockets of BET bromodomains, it prevents the association of BET proteins with chromatin.[1] This leads to the downregulation of critical oncogenes such as c-MYC, as well as other genes involved in cell cycle progression and apoptosis.[2][3]
One of the key signaling pathways affected by this compound is the JAK/STAT pathway. Preclinical studies in multiple myeloma models have shown that this compound displaces BRD4 from the promoter of the interleukin-6 receptor (IL6R), leading to reduced IL6R levels and diminished STAT3 signaling.[2]
dot
Caption: Signaling pathway illustrating the mechanism of this compound.
Quantitative Data
The potency and activity of this compound have been quantified in various preclinical assays. The following tables summarize key in vitro data.
| Bromodomain Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
| Table 1: Biochemical IC50 values of this compound against various BET bromodomains.[7] |
| Cell Line Histology | Median GI50 (nM) | GI50 Range (nM) |
| Hematologic Cancers (32 cell lines) | 152 | 26 - 5000 |
| IL-2 Stimulated T-cells (Normal Donors) | 2435 | N/A |
| Table 2: Antiproliferative activity of this compound in hematologic cancer cell lines and normal T-cells.[4][7] |
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical characterization of this compound, based on published literature.[4]
Bromodomain-Binding Assays
These assays are performed to determine the inhibitory concentration (IC50) of this compound against isolated BET bromodomains. A common method is a competitive binding assay, such as an AlphaScreen assay.
Protocol Outline:
-
Recombinant human BET bromodomain proteins are incubated with a biotinylated acetylated histone peptide.
-
Streptavidin-coated donor beads and glutathione-casein-coated acceptor beads are added.
-
In the absence of an inhibitor, the binding of the histone peptide to the bromodomain brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.
-
Serial dilutions of this compound are added to the reaction to compete with the histone peptide for binding to the bromodomain.
-
The reduction in the chemiluminescent signal is measured, and the IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of the signal.
Cell Viability Assay
Cell viability assays are conducted to determine the growth inhibition (GI50) of this compound on cancer cell lines.
Protocol Outline:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or a vehicle control (e.g., 0.1% DMSO) for 72 hours.
-
Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Assay (Promega), which measures ATP levels.
-
Luminescence is read on a plate reader.
-
The GI50 value is calculated as the concentration of this compound that causes a 50% reduction in cell growth compared to the vehicle control.
dot
Caption: A typical experimental workflow for a cell viability assay.
Western Blotting
Western blotting is used to analyze the protein expression levels of downstream targets of BET inhibition, such as c-MYC.
Protocol Outline:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-MYC, GAPDH as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.
Conclusion
This compound is a potent and selective BET inhibitor with a well-defined mechanism of action centered on the disruption of epigenetic regulation of oncogene transcription. Its preclinical profile demonstrates significant antiproliferative activity in hematologic malignancies, providing a strong rationale for its clinical development. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of epigenetic cancer therapies. Further investigation into the clinical efficacy and safety of this compound is ongoing.
References
- 1. Facebook [cancer.gov]
- 2. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
INCB054329: A Selective BET Bromodomain Inhibitor for Advanced Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene transcription. By binding to the acetyl-lysine recognition pockets of BET proteins, this compound disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-MYC. This guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for key assays, and its effects on critical signaling pathways. This document is intended to serve as a technical resource for researchers and scientists in the field of oncology and drug development.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial readers of epigenetic marks. They play a pivotal role in transcriptional activation by recruiting the transcriptional machinery to specific gene loci. Dysregulation of BET protein function has been implicated in the pathogenesis of various cancers, making them an attractive therapeutic target. This compound is a novel, structurally distinct BET inhibitor that has demonstrated broad antiproliferative activity across a range of hematologic malignancies.
Mechanism of Action
This compound competitively binds to the acetylated lysine-binding pockets of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to target gene promoters and enhancers. The subsequent downregulation of key oncogenes, most notably c-MYC, leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Caption: Mechanism of action of this compound.
Quantitative Data
Biochemical Activity
This compound is a pan-BET inhibitor with low nanomolar potency against the bromodomains of BRD2, BRD3, BRD4, and BRDT.
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Table 1: Biochemical inhibitory activity of this compound against individual BET bromodomains.
Cellular Activity
This compound demonstrates potent anti-proliferative activity against a broad range of hematologic cancer cell lines.
| Cell Line Type | Median GI50 (nM) | GI50 Range (nM) |
| Hematologic Cancers | 152 | 26 - 5000 |
Table 2: Anti-proliferative activity of this compound in a panel of 32 hematologic cancer cell lines.
In contrast to its potent activity in cancer cell lines, this compound shows significantly less activity against non-transformed cells.
| Cell Type | GI50 (µM) |
| IL-2 Stimulated T-cells (Normal Donors) | 2.435 |
Table 3: Anti-proliferative activity of this compound against normal T-cells.
Key Signaling Pathways Affected
c-MYC Downregulation
A primary consequence of BET inhibition by this compound is the suppression of c-MYC, a key oncogenic transcription factor. This occurs through the displacement of BRD4 from the c-MYC promoter and enhancer regions.
Caption: Downregulation of c-MYC by this compound.
JAK-STAT Signaling Pathway
This compound has been shown to suppress the Interleukin-6 (IL-6) Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway in multiple myeloma cells. This is achieved by displacing BRD4 from the promoter of the IL-6 receptor (IL6R), leading to reduced IL6R expression and diminished STAT3 signaling.
Caption: Inhibition of JAK-STAT signaling by this compound.
Experimental Protocols
Western Blotting for c-MYC and pSTAT3
This protocol describes the detection of c-MYC and phosphorylated STAT3 (pSTAT3) protein levels in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-pSTAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Treat cells with this compound or vehicle control. Harvest cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Chromatin Immunoprecipitation (ChIP)
This protocol describes the procedure for assessing the binding of BRD4 to specific genomic loci.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-BRD4 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control regions
Procedure:
-
Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to an average size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-BRD4 antibody or control IgG overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-linking by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Quantify the enrichment of specific DNA sequences by qPCR.
In Vivo Xenograft Studies
This protocol provides a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Caption: General workflow for in vivo xenograft studies.
Combination Therapies
The preclinical data for this compound suggests its potential for use in combination with other targeted therapies.
Combination with JAK Inhibitors
The suppression of the JAK-STAT signaling pathway by this compound provides a strong rationale for combining it with JAK inhibitors (e.g., ruxolitinib). This combination has been shown to synergistically inhibit the growth of multiple myeloma cells in vitro and in vivo.
Combination with PARP Inhibitors
In models of ovarian cancer, this compound has been shown to reduce the efficiency of homologous recombination (HR), a key DNA repair pathway. This sensitizes cancer cells to PARP inhibitors, suggesting a potential combination strategy for HR-proficient ovarian tumors.
Conclusion
This compound is a potent and selective BET bromodomain inhibitor with a well-defined mechanism of action. Its ability to downregulate key oncogenic drivers like c-MYC and to modulate other critical signaling pathways such as JAK-STAT highlights its therapeutic potential in a variety of hematologic malignancies. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the role of BET inhibitors in cancer and for those involved in the development of novel anti-cancer therapies. The potential for rational combination strategies further underscores the promise of this compound as a component of future cancer treatment regimens.
INCB054329: A Technical Guide to Target Genes and Regulated Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, demonstrating significant anti-tumor activity in preclinical models of hematologic malignancies and solid tumors. By competitively binding to the acetyl-lysine binding pockets of BET proteins, particularly BRD2, BRD3, and BRD4, this compound disrupts their chromatin-associated functions, leading to the transcriptional repression of key oncogenes and the modulation of critical signaling pathways. This technical guide provides an in-depth overview of the target genes and cellular pathways regulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.
Introduction: The Role of BET Proteins in Cancer
BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine (B10760008) residues on histone tails and transcription factors, recruiting the transcriptional machinery to the promoters and enhancers of target genes. In many cancers, BET proteins, particularly BRD4, are aberrantly recruited to super-enhancers, driving the overexpression of oncogenes critical for tumor cell proliferation and survival. This compound's mechanism of action is centered on the disruption of this interaction, leading to the downregulation of these oncogenic drivers.
Target Genes Regulated by this compound
Gene expression profiling and chromatin immunoprecipitation studies have identified a core set of genes whose expression is significantly downregulated upon treatment with this compound. These genes are centrally involved in cell cycle progression, apoptosis, and oncogenic signaling.
Key Downregulated Genes:
-
c-MYC: A master regulator of cell proliferation, growth, and metabolism, c-MYC is a well-established target of BET inhibitors. This compound effectively suppresses c-MYC expression in various cancer models.
-
FGFR3 and NSD2/MMSET/WHSC1: In multiple myeloma with the t(4;14) translocation, the oncogenes Fibroblast Growth Factor Receptor 3 (FGFR3) and Nuclear SET Domain Containing 2 (NSD2) are driven by the IgH super-enhancer. This compound displaces BRD4 from this super-enhancer, leading to a marked reduction in both FGFR3 and NSD2 expression[1][2].
-
IL6R: The Interleukin-6 receptor (IL6R) is a key component of the JAK-STAT signaling pathway, which is frequently hyperactivated in multiple myeloma. This compound reduces IL6R expression, thereby attenuating downstream STAT3 signaling[1][2].
-
BRCA1 and RAD51: These genes are essential components of the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism. This compound has been shown to decrease the expression of both BRCA1 and RAD51, impairing HR efficiency[3].
Regulated Signaling Pathways
The transcriptional changes induced by this compound have profound effects on key signaling pathways implicated in cancer pathogenesis.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. In many hematologic malignancies, this pathway is constitutively active, promoting cell survival and proliferation. This compound inhibits the JAK-STAT pathway primarily by downregulating the expression of the IL-6 receptor (IL6R), which is a critical upstream activator of this pathway in multiple myeloma[1][2]. This leads to reduced phosphorylation and activation of STAT3.
Homologous Recombination Pathway
Homologous recombination (HR) is a high-fidelity DNA repair pathway for double-strand breaks. Cancer cells with compromised HR are often sensitive to DNA damaging agents and PARP inhibitors. This compound has been shown to downregulate the expression of key HR proteins, BRCA1 and RAD51, thereby impairing the cell's ability to repair DNA damage through this pathway[3]. This suggests a potential synergistic effect of this compound with PARP inhibitors or chemotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Data from Selleck Chemicals product page.
Table 2: Anti-proliferative Activity of this compound in Hematologic Cancer Cell Lines
| Cell Line Panel | Median GI50 (nM) | Range (nM) |
| 32 Hematologic Cancer Cell Lines | 152 | 26 - 5000 |
GI50: 50% growth inhibition. Data from AACR journal publication on this compound.
Table 3: Effect of this compound on Homologous Recombination
| Experimental Assay | Endpoint | Result |
| DRGFP HR reporter assay | Percentage of GFP-positive cells | ~50% reduction with this compound |
Data from a study on this compound in ovarian cancer.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Gene Expression Analysis (RNA-Sequencing)
This protocol outlines the general steps for analyzing changes in gene expression in cancer cell lines treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines at an appropriate density and treat with this compound at various concentrations and time points. A vehicle control (e.g., DMSO) should be run in parallel.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
RNA Quality Control: Assess the quality and integrity of the isolated RNA using a spectrophotometer (for concentration and purity) and a bioanalyzer (for integrity).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by this compound treatment.
-
Conduct pathway enrichment analysis on the differentially expressed genes to identify regulated pathways.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is used to determine if this compound displaces BRD4 from specific genomic loci, such as the promoters or enhancers of its target genes.
Methodology:
-
Cell Culture and Treatment: As described for gene expression analysis.
-
Crosslinking: Treat cells with formaldehyde (B43269) to crosslink proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4. An isotype-matched IgG should be used as a negative control.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA from the eluted chromatin.
-
qPCR Analysis: Perform quantitative PCR using primers designed to amplify specific genomic regions of interest (e.g., the promoter of c-MYC or the enhancer of FGFR3).
-
Data Analysis: Calculate the fold enrichment of the target genomic regions in the BRD4 immunoprecipitated samples compared to the IgG control and input DNA. A decrease in fold enrichment upon this compound treatment indicates displacement of BRD4.
Conclusion
This compound is a promising BET inhibitor with a well-defined mechanism of action that involves the transcriptional repression of key oncogenes and the modulation of critical cancer-related signaling pathways. Its ability to downregulate c-MYC, interfere with the JAK-STAT pathway, and impair homologous recombination provides a strong rationale for its clinical development as a monotherapy and in combination with other anti-cancer agents. The experimental approaches detailed in this guide provide a framework for further investigation into the molecular effects of this compound and other BET inhibitors.
References
- 1. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coinhibition of topoisomerase 1 and BRD4-mediated pause release selectively kills pancreatic cancer via readthrough transcription - PMC [pmc.ncbi.nlm.nih.gov]
INCB054329 (Pemigatinib): A Technical Guide on its Effects on Cell Cycle and Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329, also known as pemigatinib (B609903), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3][4] Additionally, this compound has been identified as a structurally distinct inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[5] This dual mechanism of action allows this compound to modulate key signaling pathways involved in cell proliferation, survival, and oncogenesis. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression and apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and workflows.
Mechanism of Action: Dual Inhibition of FGFR and BET Proteins
This compound exerts its anti-cancer effects through two primary mechanisms:
-
FGFR Inhibition: As a tyrosine kinase inhibitor, pemigatinib binds to the ATP-binding site of FGFR1, FGFR2, and FGFR3, preventing their phosphorylation and subsequent activation.[2] This blockade disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell growth, survival, and proliferation.[2]
-
BET Bromodomain Inhibition: this compound also targets the bromodomains of BET proteins.[5] BET proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, most notably c-Myc.[6][7][8] By inhibiting BET proteins, this compound leads to the downregulation of c-Myc expression, a master regulator of cell cycle progression and proliferation.[6][7][8]
Effect on Cell Cycle: Induction of G1 Arrest
A consistent finding across multiple cancer cell line studies is the ability of this compound to induce cell cycle arrest in the G1 phase.[5][9] This effect is a direct consequence of its dual inhibitory activity. The inhibition of FGFR signaling pathways and the downregulation of c-Myc converge to halt the progression of cells from the G1 to the S phase of the cell cycle.
Quantitative Data: Cell Cycle Distribution Analysis
The following table summarizes the effect of pemigatinib (this compound) on the cell cycle distribution of various cancer cell lines. The data, extracted from publicly available research, demonstrates a significant increase in the percentage of cells in the G1 phase following treatment.
| Cell Line | Cancer Type | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| H1581 | Lung Cancer | Control (NT) | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 1.2 | [9] |
| Pemigatinib (100 nM, 24h) | 68.2 ± 2.8 | 20.5 ± 1.9 | 11.3 ± 0.9 | [9] | ||
| Pemigatinib (100 nM, 48h) | 75.1 ± 3.2 | 15.2 ± 1.3 | 9.7 ± 0.8 | [9] | ||
| KATO III | Gastric Cancer | Control (NT) | 60.1 ± 2.5 | 25.4 ± 1.7 | 14.5 ± 1.1 | [9] |
| Pemigatinib (100 nM, 24h) | 72.5 ± 3.1 | 18.1 ± 1.4 | 9.4 ± 0.7 | [9] | ||
| Pemigatinib (100 nM, 48h) | 79.8 ± 3.5 | 12.3 ± 1.0 | 7.9 ± 0.6 | [9] | ||
| RT-112 | Bladder Cancer | Control (NT) | 58.7 ± 2.3 | 28.2 ± 1.6 | 13.1 ± 1.0 | [9] |
| Pemigatinib (100 nM, 24h) | 70.3 ± 2.9 | 19.8 ± 1.5 | 9.9 ± 0.8 | [9] | ||
| Pemigatinib (100 nM, 48h) | 77.6 ± 3.3 | 14.1 ± 1.1 | 8.3 ± 0.7 | [9] |
Data are presented as mean ± SEM of three independent experiments.
Effect on Apoptosis: Induction of Programmed Cell Death
In addition to cell cycle arrest, this compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell models.[1][10] The inhibition of pro-survival signals emanating from the FGFR pathways, coupled with the downregulation of the anti-apoptotic functions of c-Myc, contributes to the activation of the apoptotic cascade.
Quantitative Data: Apoptosis Analysis
The table below presents quantitative data on the induction of apoptosis by pemigatinib (this compound) in different cancer cell lines, as determined by Annexin V and 7-AAD staining.
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells | Reference |
| H1581 | Lung Cancer | Control (NT) | 5.2 ± 0.5 | [1] |
| Pemigatinib (100 nM, 24h) | 15.8 ± 1.2 | [1] | ||
| Pemigatinib (100 nM, 48h) | 25.4 ± 1.9 | [1] | ||
| KATO III | Gastric Cancer | Control (NT) | 4.1 ± 0.4 | [1] |
| Pemigatinib (100 nM, 24h) | 12.7 ± 1.0 | [1] | ||
| Pemigatinib (100 nM, 48h) | 20.1 ± 1.5 | [1] | ||
| RT-112 | Bladder Cancer | Control (NT) | 3.8 ± 0.3 | [1] |
| Pemigatinib (100 nM, 24h) | 10.5 ± 0.8 | [1] | ||
| Pemigatinib (100 nM, 48h) | 18.2 ± 1.4 | [1] |
Data are presented as mean ± SEM of three independent experiments.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Discovery and Preclinical Profile of INCB054329: A Novel BET Inhibitor for Hematologic Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Abstract
INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has undergone preclinical and clinical investigation for the treatment of advanced malignancies.[1] This technical guide provides an in-depth overview of the discovery and preclinical characterization of this compound, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies are provided, and key signaling pathways and the drug discovery workflow are visualized to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to BET Proteins and Their Role in Cancer
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins contain two tandem bromodomain modules (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[1] This interaction is critical for the recruitment of transcriptional machinery to promoter and enhancer regions of genes, thereby activating gene expression.[1] In various cancers, BET proteins are implicated in the dysregulation of key oncogenes, including c-MYC, making them an attractive therapeutic target.[1][3] Inhibition of BET proteins disrupts this interaction, leading to the downregulation of oncogenic gene expression and subsequent inhibition of tumor cell growth and survival.[2]
Discovery of this compound
The discovery of this compound stemmed from a fragment to pharmacophore strategy designed to identify a novel and potent BET inhibitor.[4] This approach led to the identification of a unique fused tricyclic scaffold.[4] Within this scaffold, the isoxazole (B147169) moiety was designed to mimic the acetylated lysine group, effectively binding within the BRD4-BD1 pocket, while the pyridyl ring engages with the WPF shelf of the bromodomain.[4] This rational design resulted in a structurally distinct inhibitor with potent activity against multiple BET family members.[4][5]
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins.[2] This binding action prevents the interaction between BET proteins and acetylated histones, which in turn disrupts chromatin remodeling and the expression of target genes.[2] A primary downstream effect of this compound is the profound suppression of the c-MYC oncogene, a key driver in many hematologic malignancies.[1][4] Beyond c-MYC, this compound has been shown to downregulate other oncogenes such as FGFR3 and NSD2/MMSET/WHSC1 in specific cancer cell lines.[4][6] The inhibition of these transcriptional programs leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.[3][5]
Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.
Preclinical Pharmacology
The preclinical activity of this compound has been extensively characterized in a variety of in vitro and in vivo models, demonstrating its potential as an anti-cancer agent, particularly in hematologic malignancies.
In Vitro Activity
This compound demonstrates potent inhibition of the binding of tetra-acetylated histone H4 peptide to BRD2, BRD3, and BRD4.[4] The compound exhibits broad antiproliferative activity against a panel of 32 hematologic cancer cell lines, with a median 50% growth inhibition (GI50) value of 152 nM.[4][5] In contrast, the GI50 value against normal human T-cells stimulated ex vivo was significantly higher at 2.435 µM, indicating a degree of selectivity for tumor cells.[4][5] In colon cancer cell lines, over 50% were sensitive to this compound with IC50 values below 500 nM.[3]
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| BRD2-BD1 | Biochemical Binding | 44 | [5] |
| BRD2-BD2 | Biochemical Binding | 5 | [5] |
| BRD3-BD1 | Biochemical Binding | 9 | [5] |
| BRD3-BD2 | Biochemical Binding | 1 | [5] |
| BRD4-BD1 | Biochemical Binding | 28 | [5] |
| BRD4-BD2 | Biochemical Binding | 3 | [5] |
| BRDT-BD1 | Biochemical Binding | 119 | [5] |
| BRDT-BD2 | Biochemical Binding | 63 | [5] |
| Hematologic Cancer Cell Lines (Median) | Cell Growth Inhibition | 152 | [4][5] |
| Stimulated Normal T-Cells | Cell Growth Inhibition | 2435 | [4][5] |
In Vivo Efficacy
Oral administration of this compound has demonstrated significant anti-tumor efficacy in several xenograft models of hematologic cancers.[5][7] In the MM1.S multiple myeloma xenograft model, inhibition of tumor growth correlated with a reduction in c-MYC levels.[4][7] The compound was found to be efficacious and well-tolerated in both the KMS-12-BM and MM1.S xenograft models.[4][5] Furthermore, in a colon cancer xenograft model (RKO), this compound also showed efficacy.[3]
Combination Studies
Preclinical studies have explored the potential of this compound in combination with other targeted agents. A strong synergistic effect was observed when this compound was combined with MEK inhibitors in colon cancer models.[3] In multiple myeloma models, the profound suppression of FGFR3 by this compound sensitized t(4;14)-positive cells to a fibroblast growth factor receptor (FGFR) inhibitor.[4][6] Additionally, combination with JAK inhibitors (ruxolitinib or itacitinib) resulted in synergistic inhibition of myeloma cell growth in vitro and in vivo.[4][6] In ovarian cancer models, this compound was shown to reduce homologous recombination efficiency and augment the activity of PARP inhibitors.[8][9]
Pharmacokinetics
Preclinical pharmacokinetic studies in mice revealed that this compound has high clearance and a short half-life.[1][4][5] This profile necessitated twice-daily (b.i.d.) dosing in in vivo efficacy studies to maintain exposures that effectively suppress c-MYC.[4]
Experimental Protocols
Bromodomain-Binding Assays
The inhibitory activity of this compound against BET bromodomains was assessed using biochemical binding assays. These assays typically involve measuring the displacement of a fluorescently labeled ligand or a tetra-acetylated histone H4 peptide from the bromodomain protein in the presence of the inhibitor. The potency is determined by calculating the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of binding.[4]
Cell Viability and Proliferation Assays
The antiproliferative effects of this compound were evaluated against various cancer cell lines. Cells were typically seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability or proliferation was then measured using commercially available reagents such as CellTiter-Glo® (Promega) or by staining with reagents like crystal violet. The GI50 value, the concentration at which 50% of cell growth is inhibited, was then calculated from dose-response curves.[4]
In Vivo Xenograft Studies
All animal experiments were conducted under approved institutional guidelines. For xenograft studies, human cancer cell lines (e.g., KMS-12-BM, MM1.S, RKO) were subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).[3][4] Once tumors reached a specified volume (e.g., approximately 200 mm³), mice were randomized into treatment and vehicle control groups.[4] this compound was administered orally, often twice daily.[4] Tumor volumes were measured regularly with calipers, and body weights were monitored to assess toxicity.[4] At the end of the study, tumors could be excised for pharmacodynamic analysis, such as measuring c-MYC protein levels.[4]
Caption: High-level workflow of the preclinical discovery and development of this compound.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of the BET family of proteins. Through the downregulation of key oncogenes like c-MYC, this compound exhibits significant anti-proliferative and pro-apoptotic activity in a range of hematologic and solid tumor models. The in vivo efficacy, both as a single agent and in combination with other targeted therapies, underscores its therapeutic potential. These findings provided a strong rationale for the clinical development of this compound for the treatment of advanced malignancies.[7]
References
- 1. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to INCB054329: A Potent BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB054329 is a potent and structurally distinct small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound effectively disrupts chromatin remodeling and gene expression, leading to the suppression of key oncogenes such as c-MYC. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experimental procedures and visualizations of its mechanism of action and related signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent in oncology.
Chemical Structure and Physicochemical Properties
This compound is a novel BET inhibitor with a distinct chemical scaffold. Its structure is centered around an isoxazole (B147169) moiety which mimics the acetylated lysine (B10760008) group, enabling its interaction with the acetyl-lysine binding pocket of BET bromodomains.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆N₄O₃ | [1] |
| Molecular Weight | 348.36 g/mol | [2] |
| CAS Number | 1628607-64-6 | [1] |
| IUPAC Name | (11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-2-one | [1] |
| Solubility | DMSO: 70 mg/mL (200.94 mM) | [3] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes.
This compound competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones.[4] This displacement leads to the downregulation of key oncogenes, most notably c-MYC, which is a master regulator of cell proliferation and survival.[3][5] The inhibition of c-MYC expression results in cell cycle arrest in the G1 phase and the induction of apoptosis in various cancer cell lines.[3]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Source |
| BRD2-BD1 | 44 | [3] |
| BRD2-BD2 | 5 | [3] |
| BRD3-BD1 | 9 | [3] |
| BRD3-BD2 | 1 | [3] |
| BRD4-BD1 | 28 | [3] |
| BRD4-BD2 | 3 | [3] |
| BRDT-BD1 | 119 | [3] |
| BRDT-BD2 | 63 | [3] |
This compound demonstrates broad antiproliferative activity against a panel of hematologic cancer cell lines, with a median 50% growth inhibition (GI₅₀) value of 152 nM.[3]
Signaling Pathways
The primary mechanism of action of this compound involves the direct inhibition of BET protein function, leading to the downregulation of target genes like c-MYC.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Protocol for chromatin immunoprecipitation of chromatin-binding proteins in Schizosaccharomyces pombe using a dual-crosslinking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
The Activity of INCB054329 (Pelabresib) in Hematologic Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB054329, also known as pelabresib, is a potent and selective small-molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins.[1][2][3] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes involved in cell proliferation, survival, and differentiation.[4][5] In hematologic malignancies, dysregulation of BET protein function is a common oncogenic driver, making them a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical activity of this compound in various hematologic cancer models, detailing its mechanism of action, in vitro and in vivo efficacy, and the methodologies behind these findings.
Core Mechanism of Action: BET Inhibition
This compound is a structurally distinct, non-benzodiazepine BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BET proteins, primarily BRD2, BRD3, and BRD4.[1][6] This binding prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenic gene expression programs.[4][5] A primary target of BET inhibitors is the MYC oncogene, which is a critical driver in many hematologic malignancies.[4][6] By inhibiting BET proteins, this compound effectively suppresses c-MYC expression, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a BET inhibitor.
In Vitro Activity Across Hematologic Malignancies
This compound has demonstrated broad antiproliferative activity against a diverse panel of hematologic cancer cell lines.
Table 1: In Vitro Growth Inhibition (GI50) of this compound
| Cell Line Type | Number of Cell Lines | Median GI50 (nM) | GI50 Range (nM) | Reference |
| Hematologic Cancers | 32 | 152 | 26 - 5000 | [1][7] |
| (AML, NHL, MM) | ||||
| Normal T-cells (IL-2 stimulated) | N/A | 2,435 | N/A | [1] |
AML: Acute Myeloid Leukemia, NHL: Non-Hodgkin Lymphoma, MM: Multiple Myeloma
The data indicates that this compound is significantly more potent against hematologic cancer cell lines compared to non-malignant, stimulated T-cells, suggesting a favorable therapeutic window.[1]
Effects on Cell Cycle and Apoptosis
Treatment with this compound leads to a concentration-dependent accumulation of cells in the G1 phase of the cell cycle.[1] In sensitive cell lines, this is accompanied by a dose- and time-dependent induction of apoptosis, consistent with an increase in the expression of pro-apoptotic regulators.[1][2][3]
In Vivo Efficacy in Preclinical Models
Oral administration of this compound has demonstrated significant anti-tumor efficacy in various xenograft models of hematologic malignancies.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Multiple Myeloma | KMS-12-BM | This compound | Efficacious and well-tolerated | [1] |
| Multiple Myeloma | MM1.S | This compound | Efficacious and well-tolerated | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Pfeiffer (GBC) | This compound | Tumor growth inhibition | [2][3] |
| Double-Hit Lymphoma (DLBCL) | WILL-2 (GCB) | This compound | Tumor growth inhibition | [2][3] |
| DLBCL | Pfeiffer | This compound + Bendamustine | Enhanced anti-tumor efficacy | [2][3] |
| DLBCL | Pfeiffer | This compound + INCB050465 (PI3Kδ inhibitor) | Markedly enhanced anti-tumor efficacy, increased partial tumor regressions | [2][3] |
These in vivo studies highlight the potential of this compound both as a monotherapy and in combination with other anti-cancer agents.[2][3]
Connection to FGFR Signaling in Multiple Myeloma
While this compound's primary mechanism is BET inhibition, it has shown effects on the Fibroblast Growth Factor Receptor (FGFR) pathway in specific contexts. In preclinical models of multiple myeloma, particularly those with the t(4;14) translocation which deregulates FGFR3 and NSD2/MMSET/WHSC1, this compound treatment decreased the expression of these oncogenes in addition to c-MYC.[8] This profound suppression of FGFR3 sensitized t(4;14)-positive myeloma cells to combination therapy with an FGFR inhibitor.[8]
Signaling Pathway Diagram: this compound and FGFR3 in Multiple Myeloma
Caption: this compound's effect on FGFR3 expression in multiple myeloma.
Clinical Development
This compound entered a Phase 1/2 clinical trial (NCT02431260) for patients with advanced malignancies.[9][10] However, the study was terminated by the sponsor due to pharmacokinetic variability observed among participants.[9] No objective responses were observed in the this compound treatment group in this study.[11]
Experimental Protocols
In Vitro Cell Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Methodology:
-
Hematologic cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Plates are incubated for 72 hours.
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and GI50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response (three parameters)) in GraphPad Prism or similar software.
Experimental Workflow Diagram: GI50 Assay
Caption: A typical workflow for determining GI50 values.
Western Blot Analysis for c-MYC Expression
Objective: To quantify the change in c-MYC protein expression following treatment with this compound.
Methodology:
-
Cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for c-MYC. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software (e.g., ImageJ).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously injected with a suspension of human hematologic cancer cells (e.g., Pfeiffer or MM1.S).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally, typically on a twice-daily (b.i.d.) schedule, at a predetermined dose. The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Conclusion
This compound is a potent BET inhibitor with significant preclinical activity against a range of hematologic malignancies. Its ability to suppress key oncogenic drivers like c-MYC provides a strong rationale for its therapeutic potential. While its clinical development was halted due to pharmacokinetic challenges, the preclinical data generated for this compound provides valuable insights into the vulnerabilities created by BET inhibition in hematologic cancers. These findings continue to inform the development of next-generation BET inhibitors and rational combination strategies to improve patient outcomes in these diseases. The observed effects on the FGFR pathway in multiple myeloma also underscore the complex transcriptional consequences of BET inhibition and suggest potential avenues for targeted combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bromodomain proteins as potential therapeutic targets for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Landscape of INCB054329: A Technical Guide for Researchers
An In-depth Exploration of the Core Epigenetic Mechanisms of the BET Inhibitor INCB054329, a Promising Agent in Oncology Drug Development.
Introduction
This compound is a potent and structurally distinct small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key modification associated with active chromatin.[3] By binding to these acetylated lysines, BET proteins, particularly the well-studied BRD4, recruit transcriptional machinery to gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation.[3][4] Dysregulation of BET protein activity is a hallmark of numerous cancers, making them a compelling target for therapeutic intervention. This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and disrupting the downstream transcriptional programs that drive oncogenesis.[2] This guide provides a detailed overview of the epigenetic effects of this compound, including its mechanism of action, impact on gene expression, and the experimental protocols used to elucidate these effects.
Core Mechanism: Disruption of Epigenetic Reading
The primary epigenetic mechanism of this compound is the inhibition of BET protein function. BET proteins act as scaffolds, linking chromatin to the transcriptional apparatus. BRD4, for instance, is known to recruit the positive transcription elongation factor b (P-TEFb) to release paused RNA Polymerase II, a critical step in transcriptional elongation. By occupying the acetyl-lysine binding pockets of BET bromodomains, this compound effectively displaces these proteins from chromatin, leading to the suppression of target gene transcription.[2]
A key aspect of this compound's action is its impact on super-enhancers, which are large clusters of enhancers that drive high-level expression of key oncogenes, such as c-MYC.[2] Cancer cells are often highly dependent on the continuous expression of these oncogenes, a phenomenon known as "oncogene addiction." By disrupting BRD4 binding at super-enhancers, this compound can lead to a rapid and profound downregulation of these critical cancer drivers, resulting in cell cycle arrest and apoptosis.[2][5]
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound against BET bromodomains and its anti-proliferative effects in various cancer cell lines.
Table 1: Inhibitory Activity of this compound against BET Bromodomains
| Bromodomain | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
| Data sourced from Selleck Chemicals product information sheet.[1] |
Table 2: Growth Inhibition (GI50) of this compound in Hematologic Cancer Cell Lines
| Cell Line | Histology | GI50 (nM) |
| MM1.S | Multiple Myeloma | 26-5000 (median 152) |
| INA-6 | Multiple Myeloma | 26-5000 (median 152) |
| OPM-2 | Multiple Myeloma | 26-5000 (median 152) |
| KMS-12-BM | Multiple Myeloma | 26-5000 (median 152) |
| U-266 | Multiple Myeloma | 26-5000 (median 152) |
| RPMI-8226 | Multiple Myeloma | 26-5000 (median 152) |
| Pfeiffer | DLBCL | 26-5000 (median 152) |
| WILL-2 | DLBCL | 26-5000 (median 152) |
| MOLM-13 | AML | 26-5000 (median 152) |
| MV-4-11 | AML | 26-5000 (median 152) |
| GI50 values represent the concentration of this compound that causes a 50% reduction in cell growth. The data represents the range and median from a panel of 32 hematologic cancer cell lines.[1] |
Impact on Gene Expression and Signaling Pathways
Treatment with this compound leads to significant changes in the gene expression profiles of cancer cells. A primary target of this compound is the downregulation of the proto-oncogene c-MYC , a master regulator of cell proliferation and metabolism.[1][5] In addition to c-MYC, this compound has been shown to decrease the expression of other important oncogenes, including FGFR3 and NSD2/MMSET/WHSC1 , particularly in multiple myeloma cell lines with the t(4;14) translocation.[6]
Furthermore, this compound treatment results in the suppression of the Interleukin-6 (IL-6) Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[6] This is achieved by displacing BRD4 from the promoter of the IL-6 receptor (IL6R), leading to reduced IL6R expression and diminished downstream STAT3 signaling.[6] The modulation of these pathways creates vulnerabilities in cancer cells that can be exploited for combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications [mdpi.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. aacrjournals.org [aacrjournals.org]
INCB054329: A Technical Guide to the Inhibition of BRD2, BRD3, and BRD4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of INCB054329, a potent and structurally distinct inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins. The focus of this document is on its inhibitory action against BRD2, BRD3, and BRD4, key epigenetic readers involved in the transcriptional regulation of oncogenes and pro-inflammatory pathways.
Quantitative Inhibition of BET Bromodomains
This compound demonstrates potent, pan-BET inhibitory activity, targeting the bromodomains of BRD2, BRD3, and BRD4. The inhibitory concentrations (IC50) against the individual bromodomains (BD1 and BD2) of these proteins are summarized below. This broad activity profile underscores its potential in malignancies where BET-dependent transcription is a key driver of disease progression.
| Target Protein | Bromodomain | IC50 (nM) |
| BRD2 | BD1 | 44[1] |
| BD2 | 5[1] | |
| BRD3 | BD1 | 9[1] |
| BD2 | 1[1] | |
| BRD4 | BD1 | 28[1] |
| BD2 | 3[1] |
Table 1: Inhibitory potency (IC50) of this compound against the individual bromodomains of BRD2, BRD3, and BRD4.
Core Mechanism of Action and Downstream Signaling
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery necessary for the expression of key oncogenes and inflammatory mediators. The primary downstream effects of this inhibition include the suppression of c-MYC and the disruption of the JAK-STAT signaling pathway.
Suppression of c-MYC
A critical consequence of BET inhibition by this compound is the profound and rapid downregulation of the MYC oncogene.[2] BRD4, in particular, is known to occupy the promoter and enhancer regions of MYC, facilitating its high-level expression in many cancers.[3] By displacing BRD4, this compound effectively silences MYC transcription, leading to cell cycle arrest in the G1 phase and the induction of apoptosis.[1][2]
References
The Therapeutic Potential of INCB054329 (Pemigatinib) in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB054329, also known as pemigatinib (B609903) (brand name Pemazyre®), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, 2, and 3. Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, rearrangements, and activating mutations, is a known oncogenic driver in various malignancies. Pemigatinib has demonstrated significant clinical activity in tumors harboring these alterations, leading to its approval for the treatment of specific cancers. This technical guide provides an in-depth overview of the preclinical and clinical development of pemigatinib, its mechanism of action, key efficacy and safety data, and the experimental methodologies employed in its evaluation.
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations leading to constitutive activation of FGFR signaling can drive tumorigenesis. This compound (pemigatinib) is a small molecule kinase inhibitor designed to target and inhibit the activity of FGFR1, 2, and 3. This targeted approach offers a promising therapeutic strategy for patients with tumors characterized by specific FGFR alterations.
Pemigatinib has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement. It is also approved for the treatment of adults with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.
Mechanism of Action
Pemigatinib is a competitive inhibitor of the ATP-binding site of the FGFR1, 2, and 3 kinase domains. By binding to and blocking the phosphorylation and activation of these receptors, pemigatinib effectively inhibits the downstream signaling pathways that are critical for tumor cell growth and survival. The primary downstream pathways affected include the RAS/MAPK, PI3K/AKT, and PLCγ pathways. Constitutive activation of these pathways due to FGFR alterations can lead to uncontrolled cell proliferation and survival of malignant cells. Pemigatinib's inhibition of FGFR signaling disrupts these oncogenic processes.
Signaling Pathway Diagram
Caption: The FGFR signaling pathway and the inhibitory action of this compound.
Preclinical Characterization
In Vitro Activity
Pemigatinib has demonstrated potent and selective inhibition of FGFR1, 2, and 3 in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| FGFR1 | <2 |
| FGFR2 | <2 |
| FGFR3 | <2 |
| FGFR4 | ~100 |
| Source: |
In cell-based assays, pemigatinib selectively inhibited the growth of cancer cell lines with activating FGFR amplifications and fusions, leading to a decrease in cell viability.
In Vivo Activity
In mouse xenograft models of human tumors with FGFR1, FGFR2, or FGFR3 alterations, oral administration of pemigatinib resulted in significant anti-tumor activity. These models included patient-derived xenografts of cholangiocarcinoma expressing an FGFR2 fusion protein.
Clinical Development and Efficacy
The clinical development of pemigatinib has been primarily focused on patients with tumors harboring FGFR alterations, identified through FDA-approved companion diagnostics. The FIGHT (Fibroblast Growth Factor Receptor in Oncology and Hematology Trials) program encompasses several clinical studies evaluating the safety and efficacy of pemigatinib.
Cholangiocarcinoma (FIGHT-202)
The approval of pemigatinib for cholangiocarcinoma was based on the results of the multicenter, open-label, single-arm FIGHT-202 trial (NCT02924376). The study enrolled patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma. Efficacy was evaluated in a cohort of 107 patients with FGFR2 fusions or rearrangements.
Table 1: Efficacy of Pemigatinib in Cholangiocarcinoma (FIGHT-202)
| Efficacy Endpoint | Result (n=107) | 95% Confidence Interval (CI) |
| Overall Response Rate (ORR) | 35.5% | 26.5% - 45.3% |
| Complete Response (CR) | 2.8% | |
| Partial Response (PR) | 32.7% | |
| Median Duration of Response (DOR) | 9.1 months | 6.0 - 13.5 months |
| Median Progression-Free Survival (PFS) | 7.0 months | |
| Median Overall Survival (OS) | 17.5 months | |
| Source: |
Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement (FIGHT-203)
The efficacy of pemigatinib in adults with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement was evaluated in the FIGHT-203 trial (NCT03011372), a multicenter, open-label, single-arm study.
Table 2: Efficacy of Pemigatinib in Myeloid/Lymphoid Neoplasms (FIGHT-203)
| Patient Population | Efficacy Endpoint | Result |
| Chronic Phase in Marrow ± EMD (n=18) | Complete Response (CR) Rate | 78% |
| Median Time to CR | 104 days | |
| Median Duration of CR | Not Reached | |
| Blast Phase in Marrow ± EMD (n=4) | Complete Response (CR) | 2 patients |
| Extramedullary Disease (EMD) only (n=3) | Complete Response (CR) | 1 patient |
| All Patients (n=28) | Complete Cytogenetic Response Rate | 79% |
| Source: |
Safety and Tolerability
The most common adverse reactions observed in patients treated with pemigatinib include hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nausea, constipation, stomatitis, dry eye, and dry mouth. Ocular toxicity, specifically retinal pigment epithelial detachment, is a known risk and requires regular ophthalmologic monitoring. Hyperphosphatemia is an on-target effect of FGFR inhibition and can be managed with diet and phosphate-lowering therapy.
Experimental Protocols
FGFR Kinase Inhibition Assay (Biochemical)
-
Principle: To measure the in vitro inhibitory activity of pemigatinib against purified FGFR kinase domains.
-
Methodology: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are incubated with a peptide substrate and ATP in a buffer solution. Pemigatinib is added at various concentrations. The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay
-
Principle: To assess the effect of pemigatinib on the growth of cancer cell lines.
-
Methodology: Cancer cell lines with and without known FGFR alterations are seeded in multi-well plates. The cells are treated with increasing concentrations of pemigatinib or vehicle control. After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescence-based assay (e.g., MTT or CellTiter-Glo®). The GI50 (50% growth inhibition) value is calculated.
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of pemigatinib in a living organism.
-
Methodology: Human cancer cell lines with documented FGFR alterations are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are randomized to receive oral administration of pemigatinib at various dose levels and schedules or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated FGFR).
Clinical Trial Protocol: FIGHT-202 (NCT02924376) - Abridged
-
Study Design: A multicenter, open-label, single-arm, phase 2 study.
-
Patient Population: Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with documented FGFR2 fusions or rearrangements.
-
Treatment: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off therapy, in 21-day cycles.
-
Tumor Assessment: Tumor response was evaluated by an independent review committee according to RECIST v1.1 criteria.
-
Primary Endpoint: Objective Response Rate (ORR).
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
Experimental Workflow: Patient Screening for FGFR2 Alterations
Caption: A typical workflow for identifying patients eligible for pemigatinib therapy.
Mechanisms of Resistance
Acquired resistance to pemigatinib can occur, limiting its long-term efficacy. The most common mechanisms of resistance involve the emergence of secondary mutations in the FGFR2 kinase domain, particularly gatekeeper and molecular brake mutations. These mutations can interfere with the binding of pemigatinib to the FGFR2 protein. Off-target resistance mechanisms, such as the activation of bypass signaling pathways, have also been observed.
Conclusion
This compound (pemigatinib) is a valuable targeted therapy for patients with cancers driven by FGFR1, FGFR2, and FGFR3 alterations. Its demonstrated efficacy in cholangiocarcinoma and myeloid/lymphoid neoplasms highlights the importance of genomic testing to identify patients who are most likely to benefit from this treatment. Ongoing research is focused on expanding the utility of pemigatinib to other FGFR-driven cancers, understanding and overcoming mechanisms of resistance, and exploring its use in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the current knowledge on pemigatinib, serving as a resource for the scientific and drug development community.
INCB054329: A Technical Guide to its Interaction with Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329, a potent and selective inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins, has emerged as a significant investigational agent in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its interaction with chromatin remodeling processes. By displacing BET proteins from acetylated histones, this compound modulates the transcription of key oncogenes, leading to cell cycle arrest, apoptosis, and sensitization to other anti-cancer therapies. This document summarizes key preclinical and clinical data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways.
Core Mechanism of Action: Targeting BET-Mediated Chromatin Remodeling
This compound is a structurally distinct BET inhibitor with high affinity for the bromodomains of BRD2, BRD3, and BRD4.[1] BET proteins are crucial "readers" of the epigenetic code, specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This interaction is a critical step in the recruitment of transcriptional machinery to promoter and enhancer regions of target genes, thereby activating their expression.
By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces these proteins from chromatin. This displacement disrupts the transcriptional activation of a host of genes critical for cancer cell proliferation and survival, most notably the proto-oncogene c-MYC.[1][2] The resulting downregulation of c-MYC expression leads to a concentration-dependent accumulation of cells in the G1 phase of the cell cycle and the induction of apoptosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound from preclinical and early clinical investigations.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Data sourced from Selleck Chemicals product information.[1]
Table 2: In Vitro Growth Inhibition (GI50) in Hematologic Cancer Cell Lines
| Cell Line Type | Median GI50 (nM) | GI50 Range (nM) |
| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma (32 cell lines) | 152 | 26 - 5000 |
Data sourced from Selleck Chemicals product information.[1]
Table 3: Phase 1/2 Clinical Trial Data in Advanced Malignancies
| Parameter | Value |
| Patient Population | 54 (50 solid tumors, 4 lymphoma) |
| Dose Range Explored | 15-30 mg QD to 15-25 mg BID |
| Dose-Limiting Toxicity (DLT) | Grade 3 thrombocytopenia at 30 mg QD |
| Maximum Tolerated Dose (MTD) | Not identified, but doses >20 mg BID not tolerated beyond cycle 1 |
| Median Exposure | 8.5 weeks (range, 1.1-69.7) |
| Terminal Elimination Half-life | ~2-3 hours |
| Best Response (Solid Tumors) | 1 Partial Response (2%), 3 Stable Disease ≥6 mo (6%), 14 Stable Disease <6 mo (28%), 25 Progressive Disease (50%) |
| Most Frequent Treatment-Related Adverse Events (≥20%) | Nausea (31%), Fatigue (28%), Thrombocytopenia (26%), Decreased Appetite (24%) |
Data sourced from a Phase 1/2 study of this compound in patients with advanced malignancies.[3][4]
Interaction with a Key Signaling Pathway: Downregulation of FGFR3 Expression
In certain cancer contexts, such as t(4;14)-rearranged multiple myeloma, this compound has been shown to decrease the expression of key oncogenes beyond c-MYC, including Fibroblast Growth Factor Receptor 3 (FGFR3) and Nuclear SET Domain Containing Protein 2 (NSD2).[2][5] The translocation in these cells places the powerful IgH enhancer in proximity to the FGFR3 and NSD2 genes, leading to their overexpression. This compound displaces BRD4 from this enhancer region, leading to a reduction in both FGFR3 and NSD2 mRNA and protein levels.[2][6] This profound suppression of FGFR3 can sensitize these myeloma cells to combination therapy with an FGFR inhibitor.[2]
Caption: this compound displaces BRD4 from the IgH enhancer, inhibiting FGFR3 transcription.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the binding of BRD4 to specific genomic regions (e.g., IgH enhancer) in the presence or absence of this compound.
Methodology:
-
Cell Culture and Treatment: OPM-2 or KMS-11 multiple myeloma cells are cultured to approximately 80% confluency. Cells are then treated with either DMSO (vehicle control) or a specified concentration of this compound (e.g., 250 nM) for a defined period (e.g., 4 hours).
-
Cross-linking: Cells are cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature to fix protein-DNA interactions. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the nuclei are isolated. Chromatin is sheared to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G magnetic beads. A portion of the chromatin is saved as the "input" control. The remaining chromatin is incubated overnight at 4°C with an anti-BRD4 antibody or an IgG control antibody.
-
Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
Washes: The beads are washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C overnight with NaCl. RNA and protein are degraded with RNase A and proteinase K, respectively.
-
DNA Purification: The DNA is purified using a standard PCR purification kit.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the target genomic region (e.g., the Eμ intronic enhancer) and a negative control region. Data is expressed as fold enrichment normalized to the input DNA.[2][6]
Western Blot Analysis
Objective: To assess the protein levels of BRD4 targets (e.g., c-MYC, FGFR3, NSD2) and markers of apoptosis (e.g., cleaved PARP) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cells are treated with this compound at various concentrations and for different time points.
-
Protein Extraction: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against the proteins of interest (e.g., anti-c-MYC, anti-FGFR3, anti-cleaved PARP, and a loading control like anti-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][7]
Cell Viability Assay (Sulforhodamine B - SRB)
Objective: To determine the effect of this compound on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The GI50 value is calculated from the dose-response curve.[7]
Experimental Workflow Visualization
Caption: A streamlined workflow for performing a Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound represents a promising therapeutic strategy that targets the epigenetic regulation of gene expression in cancer. Its ability to disrupt the interaction between BET proteins and acetylated chromatin provides a powerful mechanism to downregulate the expression of key oncogenic drivers like c-MYC. Furthermore, its capacity to modulate other critical pathways, such as FGFR signaling in specific contexts, highlights its potential for rational combination therapies. The data and methodologies presented in this guide offer a comprehensive overview for researchers and clinicians working to further elucidate the role of this compound in cancer treatment and to develop novel therapeutic approaches based on the principles of epigenetic modulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation of Pemigatinib (INCB054828) in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemigatinib (B609903), also known as INCB054828, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2] Alterations in FGFR genes, such as fusions, rearrangements, and activating mutations, are known oncogenic drivers in a variety of solid tumors.[3][4] These genetic aberrations lead to constitutive activation of the FGFR signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis.[1][5] Pemigatinib is designed to block this aberrant signaling, offering a targeted therapeutic approach for patients with FGFR-altered malignancies.[6][7] This technical guide provides an in-depth overview of the initial investigation of pemigatinib in solid tumors, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Core Mechanism of Action
Pemigatinib functions as an ATP-competitive inhibitor at the kinase domain of FGFR1, FGFR2, and FGFR3.[3] By binding to the ATP-binding pocket, pemigatinib prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.[1] The primary pathways inhibited include the RAS/MAPK, PI3K/AKT, and PLCγ pathways, all of which are crucial for cell growth and survival.[1]
Signaling Pathway
The FGFR signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of an FGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation serves as a docking site for various signaling proteins, triggering downstream cascades. Pemigatinib's inhibition of this initial phosphorylation step effectively halts the entire downstream signaling process.
Preclinical Evaluation
In Vitro Studies
The initial investigation of pemigatinib involved a series of in vitro experiments to characterize its potency and selectivity.
Experimental Protocols:
-
FGFR Kinase Assays: The inhibitory activity of pemigatinib against recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 was determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values were calculated to quantify potency. For example, in one study, pemigatinib demonstrated IC50 values of 0.4 nM, 0.5 nM, and 1.0 nM for FGFR1, FGFR2, and FGFR3, respectively, with weaker activity against FGFR4 (IC50 of 30 nM).[3]
-
Cell Viability and Proliferation Assays: A panel of cancer cell lines with known FGFR alterations (e.g., fusions, amplifications, mutations) and cell lines without such alterations were treated with varying concentrations of pemigatinib. Cell viability was typically assessed using assays such as CellTiter-Glo®. These studies demonstrated that pemigatinib selectively inhibited the growth of tumor cell lines with activated FGFR signaling.[8]
In Vivo Studies
The antitumor activity of pemigatinib was evaluated in vivo using xenograft models.
Experimental Protocols:
-
Xenograft Tumor Models: Human cancer cell lines with defined FGFR alterations were implanted into immunocompromised mice. Once tumors were established, mice were treated with oral doses of pemigatinib or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors were often excised for pharmacodynamic analysis (e.g., measuring the inhibition of FGFR phosphorylation). These studies showed that pemigatinib suppressed the growth of xenografted tumors with FGFR1, 2, or 3 alterations.[3][8]
Clinical Investigation: The FIGHT-207 Trial
A key clinical study in the initial investigation of pemigatinib in solid tumors was the Phase 2 FIGHT-207 basket trial (NCT03822117).[9][10] This open-label, single-arm study evaluated the efficacy and safety of pemigatinib in patients with previously treated, unresectable or metastatic solid tumors harboring activating FGFR1-3 alterations.[11]
Study Design and Patient Population
Patients were enrolled into one of three cohorts based on the type of FGFR alteration:
-
Cohort A: FGFR1-3 fusions or rearrangements
-
Cohort B: Activating FGFR1-3 non-kinase domain mutations
-
Cohort C: FGFR1-3 kinase domain mutations and alterations of unknown significance
The primary endpoint was the objective response rate (ORR).[11]
Efficacy Data
The FIGHT-207 trial demonstrated the clinical activity of pemigatinib across a range of solid tumors.[10][12]
| Efficacy Endpoint | Cohort A (FGFR Fusions/Rearrangements) (n=49) | Cohort B (Activating Non-Kinase Domain Mutations) (n=32) | Cohort C (Kinase Domain Mutations/VUS) (n=26) |
| Objective Response Rate (ORR) | 26.5% | 9.4% | 3.8% |
| Disease Control Rate (DCR) | 65.3% | 56.3% | Not Reported |
| Median Progression-Free Survival (PFS) | 4.5 months | 3.7 months | Not Reported |
| Median Duration of Response (DoR) | 7.8 months | 6.9 months | Not Reported |
| Median Overall Survival (OS) | 17.5 months | 11.4 months | Not Reported |
Data from the FIGHT-207 trial as presented at the 2023 AACR Annual Meeting.[11][12][13][14]
Responses were observed in various tumor types, including central nervous system tumors, gynecologic tumors, and pancreatic cancer.[11]
Safety and Tolerability
The safety profile of pemigatinib in the FIGHT-207 trial was consistent with previous reports.[13]
| Treatment-Emergent Adverse Event (Any Grade) | Percentage of Patients |
| Hyperphosphatemia | 84% |
| Stomatitis | 53% |
Data from the FIGHT-207 trial.[13]
Hyperphosphatemia is a known on-target effect of FGFR inhibition.
Mechanisms of Resistance
Initial investigations have also shed light on potential mechanisms of resistance to pemigatinib. Co-mutations in genes such as TP53 have been associated with a lack of response.[4] Acquired resistance can be mediated by the development of gatekeeper and molecular brake mutations in the FGFR kinase domain.[13][14]
Conclusion
The initial investigation of pemigatinib (INCB054828) has established its role as a potent and selective inhibitor of FGFR1, 2, and 3. Preclinical studies demonstrated its targeted activity against cancer cells with FGFR alterations, and the FIGHT-207 clinical trial has shown meaningful clinical activity in a range of solid tumors harboring these genetic drivers. These findings have paved the way for further clinical development and have solidified the therapeutic potential of targeting the FGFR pathway in oncology.
References
- 1. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 2. oncodaily.com [oncodaily.com]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esmo.org [esmo.org]
- 5. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pemigatinib - Wikipedia [en.wikipedia.org]
- 7. PEMAZYRE® | Mechanism of Action [hcp.pemazyre.com]
- 8. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy and Safety of Pemigatinib in Previously Treated Locally Advanced/Metastatic or Surgically Unresectable Solid Tumor Malignancies Harboring Activating FGFR Mutations or Translocations (FIGHT-207) [clin.larvol.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Pharmacodynamic Profile of INCB054329: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of INCB054329, a small molecule inhibitor with a unique dual mechanism of action. Initially developed as a Bromodomain and Extraterminal (BET) protein inhibitor, this compound, also known as pemigatinib (B609903), has been clinically developed and approved as a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. This document details the compound's activity as both a BET and FGFR inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Core Pharmacodynamic Mechanisms
This compound exerts its anti-cancer effects through two distinct molecular mechanisms: epigenetic modulation via BET inhibition and direct enzymatic inhibition of FGFR signaling.
BET Inhibition: Epigenetic Control of Oncogene Transcription
This compound is a potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers that regulate gene transcription.[1] These proteins bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to the promoter and enhancer regions of key oncogenes.[1]
By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the transcriptional repression of target genes critical for cancer cell proliferation and survival. A primary pharmacodynamic effect of this action is the significant downregulation of the proto-oncogene MYC.[1][2] Preclinical studies have demonstrated that the inhibition of tumor growth with this compound correlates with a reduction in MYC protein levels.[1] Additionally, this compound has been shown to suppress the expression of other oncogenes such as BCL-2 and FGFR3 in certain cancer models.[2][3] Furthermore, it can suppress interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling by reducing the expression of the IL-6 receptor.[2][3]
FGFR Inhibition: Blockade of Pro-Survival Signaling Pathways
Under the name pemigatinib, this compound is a selective and potent inhibitor of FGFR isoforms 1, 2, and 3.[4][5] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling cascades.[5] In several cancers, genetic alterations such as fusions, rearrangements, mutations, or amplifications lead to constitutive activation of FGFR signaling, driving tumor growth and survival.[4][5]
This compound binds to the ATP-binding pocket of the FGFR kinase domain, preventing phosphorylation and subsequent activation.[5] This blockade disrupts critical downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival.[5] A key pharmacodynamic marker of FGFR inhibition by pemigatinib is an increase in serum phosphate (B84403) levels (hyperphosphatemia), a direct consequence of blocking FGFR-mediated phosphate regulation.[6][7]
Quantitative Pharmacodynamic Data
The potency and activity of this compound have been characterized across various preclinical models. The tables below summarize key quantitative data for both its BET and FGFR inhibitory activities.
Table 1: In Vitro Potency of this compound as a BET Inhibitor
| Target Bromodomain | Assay Type | IC50 (nM) |
| BRD2-BD1 | TR-FRET | 44 |
| BRD2-BD2 | TR-FRET | 5 |
| BRD3-BD1 | TR-FRET | 9 |
| BRD3-BD2 | TR-FRET | 1 |
| BRD4-BD1 | TR-FRET | 28 |
| BRD4-BD2 | TR-FRET | 3 |
| BRDT-BD1 | TR-FRET | 119 |
| BRDT-BD2 | TR-FRET | 63 |
| Data sourced from publicly available information.[8] |
Table 2: In Vitro Anti-Proliferative Activity of this compound in Hematologic Cancer Cell Lines
| Cell Line Histology | Number of Cell Lines | Median GI50 (nM) | GI50 Range (nM) |
| Multiple Myeloma, AML, Non-Hodgkin Lymphoma | 32 | 152 | 26 - 5000 |
| GI50: 50% growth inhibition concentration. AML: Acute Myeloid Leukemia.[2][8] |
Table 3: In Vitro Kinase Inhibitory Potency of Pemigatinib (this compound)
| Target Kinase | Assay Type | IC50 (nM) |
| FGFR1 | Kinase Assay | < 2 |
| FGFR2 | Kinase Assay | < 2 |
| FGFR3 | Kinase Assay | < 2 |
| Data represents the concentration required for 50% inhibition of kinase activity. |
Table 4: Clinical Pharmacodynamic Marker for FGFR Inhibition
| Pharmacodynamic Marker | Effect | Onset | Incidence in Patients |
| Serum Phosphate Levels | Increase (Hyperphosphatemia) | Median 8 days | 93% |
| Observed in clinical trials of pemigatinib at a 13.5 mg starting dose.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
TR-FRET Assay for BET Bromodomain Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to BET bromodomains.
Principle: The assay measures the proximity of a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged BRD4 protein and a dye-labeled acetylated histone peptide. Inhibition of the BRD4-histone interaction by this compound disrupts FRET, leading to a decrease in the acceptor signal.
Protocol:
-
Reagent Preparation:
-
Prepare 1x BRD TR-FRET Assay Buffer by diluting the 3x stock with distilled water.
-
Dilute the Tb-labeled donor antibody and dye-labeled acceptor 100-fold in 1x Assay Buffer.
-
Prepare a serial dilution of this compound in the appropriate buffer (e.g., DMSO), then dilute in 1x Assay Buffer.
-
Dilute the GST-tagged BRD4 protein and the biotinylated histone H4 peptide substrate in 1x Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted Tb-labeled donor and 5 µL of diluted dye-labeled acceptor to all wells.
-
Add 2 µL of the this compound serial dilution to the "Test Inhibitor" wells. Add 2 µL of inhibitor buffer to "Negative Control" and "Positive Control" wells.
-
Add a mixture of GST-BRD4 and biotinylated histone peptide to "Test Inhibitor" and "Negative Control" wells.
-
Add buffer without the histone peptide to "Positive Control" wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 120 minutes, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, exciting at ~340nm and measuring emission at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen TR-FRET Kinase Assay for FGFR Inhibition
This protocol outlines a TR-FRET based assay to measure the kinase activity of FGFR and its inhibition by pemigatinib.
Principle: The assay detects the phosphorylation of a fluorescein-labeled substrate by the FGFR kinase. A terbium-labeled antibody specific to the phosphorylated substrate binds to the product, bringing the donor (Tb) and acceptor (fluorescein) into proximity, generating a FRET signal.
Protocol:
-
Kinase Reaction:
-
Prepare a 2x serial dilution of pemigatinib in 1x Kinase Buffer.
-
In a 384-well plate, add 5 µL of the pemigatinib dilution.
-
Add 5 µL of a 2x substrate/2x ATP mixture in 1x Kinase Buffer.
-
Initiate the reaction by adding the FGFR enzyme.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a 2x EDTA/2x Tb-labeled antibody mixture in TR-FRET Dilution Buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader (excite at ~340 nm, measure emission at ~495 nm for donor and ~520 nm for acceptor).
-
Calculate the TR-FRET ratio and plot against the log of the inhibitor concentration to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.
Protocol:
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.[4]
-
Western Blot for Downstream Signaling Proteins
This protocol is for detecting changes in the expression or phosphorylation of key proteins downstream of BET or FGFR inhibition, such as c-MYC and p-STAT3.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., c-MYC, p-STAT3, total STAT3, or a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add an ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²) / 2).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for administration (e.g., oral gavage).
-
Administer the drug according to the specified dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for c-MYC) to correlate target engagement with anti-tumor activity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to assess treatment efficacy.
-
Calculate tumor growth inhibition (TGI).
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
BET Inhibition Signaling Pathway
Caption: Mechanism of this compound as a BET inhibitor, preventing oncogene transcription.
FGFR Inhibition Signaling Pathway
Caption: Mechanism of pemigatinib (this compound) as an FGFR inhibitor, blocking pro-survival pathways.
General Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for characterizing the in vitro pharmacodynamics of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. mdpi.com [mdpi.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
INCB054329's Impact on Transcriptional Regulation in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB054329 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, critical epigenetic readers that regulate the transcription of key oncogenes. By binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, particularly BRD2, BRD3, and BRD4, this compound effectively disrupts their interaction with acetylated histones. This interference with chromatin remodeling leads to the suppression of transcriptional programs essential for tumor cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on transcriptional regulation in cancer, and detailed methodologies for key experimental procedures used in its preclinical characterization.
Core Mechanism of Action: Disruption of Transcriptional Co-activation
BET proteins act as scaffolds, recruiting transcriptional machinery to specific gene loci, thereby promoting the expression of target genes. A key target of this regulation is the proto-oncogene MYC, a master regulator of cell proliferation, differentiation, and apoptosis, which is frequently dysregulated in a wide range of human cancers.
This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional apparatus, leading to a rapid and potent downregulation of MYC expression.[1] The suppression of MYC is a central event in the anti-tumor activity of this compound, resulting in cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.
Quantitative Analysis of In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a broad range of hematologic and solid tumor cell lines. The following tables summarize its inhibitory concentrations.
Table 1: IC50 Values of this compound for BET Bromodomains [2]
| Bromodomain | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Table 2: Growth Inhibition (GI50) of this compound in Hematologic Cancer Cell Lines [2]
| Cancer Type | Number of Cell Lines | Median GI50 (nM) | GI50 Range (nM) |
| Acute Myeloid Leukemia | Not Specified | 152 | 26 - 5000 |
| Non-Hodgkin Lymphoma | Not Specified | 152 | 26 - 5000 |
| Multiple Myeloma | Not Specified | 152 | 26 - 5000 |
Impact on Transcriptional Regulation: Beyond MYC
While MYC is a primary target, the transcriptional impact of this compound extends to a broader set of genes crucial for cancer cell biology. Gene expression profiling studies in multiple myeloma cell lines have revealed that this compound treatment leads to the downregulation of genes involved in key oncogenic signaling pathways.[3]
Table 3: Effect of this compound on the Expression of Key Oncogenes in OPM-2 Multiple Myeloma Cells [3]
| Gene | Treatment | % Reduction in mRNA | % Reduction in Protein |
| c-MYC | This compound | Significant | Significant |
| FGFR3 | This compound | ~100% | ~99% |
| NSD2 | This compound | ~50% | ~50% |
Furthermore, this compound has been shown to suppress the expression of genes involved in the JAK/STAT signaling pathway, such as the Interleukin-6 Receptor (IL6R).[4] This provides a rationale for combination therapies with JAK inhibitors. In ovarian cancer models, this compound treatment resulted in the reduced expression of genes involved in homologous recombination (HR) DNA repair, such as BRCA1 and RAD51, suggesting a potential synergy with PARP inhibitors.[5]
Visualizing the Molecular Impact
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.
Caption: Mechanism of this compound Action.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Caption: Gene Expression Analysis Workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical characterization of this compound.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted from the methods used to demonstrate this compound-mediated displacement of BRD4 from target gene promoters.[3]
-
Cell Culture and Cross-linking:
-
Culture multiple myeloma cell lines (e.g., OPM-2, KMS-11) to a density of 1x10^7 cells per condition.
-
Treat cells with DMSO (vehicle control) or 500 nmol/L this compound for the desired time.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Resuspend cells in lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors).
-
Sonicate the cell lysate to shear chromatin to an average fragment size of 200-500 bp. Confirm fragmentation by agarose (B213101) gel electrophoresis.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl).
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-BRD4 antibody or a negative control IgG.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the promoter regions of target genes (e.g., MYC, IL6R) and a negative control region.
-
Calculate the fold enrichment of BRD4 binding relative to the input DNA and normalize to the IgG control.[3]
-
Gene Expression Analysis by RNA-seq
This protocol outlines the general steps for analyzing global changes in gene expression following this compound treatment.[3]
-
Cell Treatment and RNA Isolation:
-
Plate cancer cells and treat with this compound at the desired concentration and for various time points (e.g., 4 and 24 hours). Include a DMSO-treated control.
-
Harvest cells and isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina sequencer.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels (e.g., as transcripts per million - TPM) using tools like RSEM.
-
Identify differentially expressed genes between this compound-treated and control samples using statistical packages such as DESeq2 or edgeR.
-
Perform pathway and gene set enrichment analysis (GSEA) on the differentially expressed genes to identify significantly affected biological pathways.[3]
-
Conclusion and Future Directions
This compound is a potent BET inhibitor that profoundly impacts transcriptional regulation in cancer cells, primarily through the suppression of the master regulator MYC and other key oncogenic drivers. Its ability to modulate the expression of genes involved in various signaling and DNA repair pathways provides a strong rationale for its investigation in combination with other targeted therapies. The experimental protocols detailed in this guide provide a framework for further research into the nuanced effects of BET inhibition on the cancer transcriptome, which will be crucial for identifying predictive biomarkers and optimizing clinical strategies for this promising class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IN-VITRO Cell-Based Assays Using INCB054329
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription. By binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, and BRD4), this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the expression of critical oncogenes such as c-MYC.[1] This activity makes this compound a valuable tool for investigating the role of BET proteins in cancer biology and for preclinical evaluation as an antineoplastic agent. Additionally, this compound has been shown to be a selective kinase inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[2]
These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to characterize its biological activity.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified across various targets and cell lines, demonstrating its potency and selectivity.
Table 1: Inhibitory Activity of this compound against BET Bromodomains
| Target | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Data sourced from Selleck Chemicals.[2]
Table 2: Growth Inhibition (GI50) of this compound in Hematologic Cancer Cell Lines
| Cell Line Type | Median GI50 (nM) | GI50 Range (nM) |
| Hematologic Cancers (32 cell lines) | 152 | 26 - 5000 |
| IL-2 Stimulated T-cells (non-diseased donors) | 2435 | - |
Assays were conducted for 72 hours.[2][3][4]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: BET Inhibition
This compound acts by competitively binding to the bromodomains of BET proteins, preventing their association with acetylated histones on chromatin. This leads to the transcriptional repression of target genes, most notably the proto-oncogene c-MYC.
Caption: Mechanism of this compound in inhibiting the BET signaling pathway.
General Experimental Workflow for In Vitro Cell-Based Assays
The following diagram outlines a typical workflow for evaluating the effect of this compound on cultured cancer cells.
Caption: A generalized workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Cell Proliferation and Viability Assay (Sulforhodamine B - SRB Assay)
This assay assesses cell growth and viability by measuring total cellular protein content.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, SKOV-3 for ovarian cancer; hematologic cancer cell lines)[5][6]
-
Complete growth medium (specific to cell line)
-
This compound (stock solution in DMSO)[2]
-
96-well flat-bottom plates
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution, pH 10.5
-
Plate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be ≤ 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[2][3]
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes on a plate shaker. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells. Plot the dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-pSTAT3, anti-STAT3, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 4, 24, or 48 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for Western blotting.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (G1, S, G2/M phases). Treatment with this compound has been shown to cause an accumulation of cells in the G1 phase.[2]
Concluding Remarks
This compound is a versatile research tool for studying the biological roles of BET proteins and the FGFR pathway in cancer. The protocols outlined above provide a framework for in vitro characterization of its effects on cell proliferation, signaling, and cell cycle progression. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Proper handling and use of controls are essential for generating reliable and reproducible data.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for INCB054329 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of INCB054329 in various xenograft models of cancer. This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with additional activity against Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. This document outlines the mechanism of action of this compound, detailed protocols for establishing and utilizing xenograft models of multiple myeloma, ovarian cancer, and lymphoma, and methods for assessing drug efficacy. All quantitative data from cited studies are summarized in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
This compound is an orally bioavailable small molecule that targets key epigenetic and signaling pathways implicated in cancer progression. As a BET inhibitor, it disrupts the reading of acetylated histones, leading to the downregulation of key oncogenes such as c-MYC.[1][2] Its dual activity against FGFRs further broadens its therapeutic potential in cancers driven by aberrant FGFR signaling. Preclinical studies in various xenograft models have demonstrated the potent anti-tumor activity of this compound, both as a single agent and in combination with other therapies.[2][3] These notes are intended to serve as a detailed resource for researchers designing and conducting in vivo studies with this compound.
Mechanism of Action
This compound exerts its anti-neoplastic effects through two primary mechanisms:
-
BET Bromodomain Inhibition : BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of genes involved in cell proliferation and survival.[2] this compound competitively binds to the bromodomains of BET proteins, preventing their association with chromatin. This leads to the transcriptional repression of key oncogenes, most notably c-MYC.[4] The inhibition of c-MYC expression induces cell cycle arrest in the G1 phase and apoptosis in cancer cells.[4]
-
FGFR Kinase Inhibition : this compound also selectively inhibits the kinase activity of FGFR1, 2, and 3.[4] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known driver in various cancers. By inhibiting FGFRs, this compound can block downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell growth and survival.[5][6]
The dual mechanism of action of this compound makes it a promising therapeutic agent for a range of hematologic malignancies and solid tumors.
Signaling Pathway Diagrams
Experimental Workflow
The general workflow for evaluating this compound in xenograft models involves several key stages, from cell culture to data analysis.
Experimental Protocols
The following sections provide detailed protocols for establishing and utilizing xenograft models for various cancer types to evaluate the efficacy of this compound.
Multiple Myeloma Xenograft Models
Cell Lines:
-
KMS-12-BM
-
MM1.S
-
OPM-2
-
INA-6
Animal Model:
-
Female Nu/Nu or equivalent immunodeficient mice.
Protocol for Subcutaneous Xenograft Model:
-
Cell Culture: Culture multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Formulation: A suggested formulation for oral gavage is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1]
-
Dosing: this compound can be administered orally (p.o.) once or twice daily. Doses ranging from 3 to 100 mg/kg have been used in studies. For the OPM-2 model, a dose of 50 mg/kg has been reported.[6]
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Collect tumors and other tissues for pharmacodynamic and biomarker analysis.
Quantitative Data Summary: Multiple Myeloma Xenograft Models
| Cell Line | Mouse Strain | This compound Dose | Administration Route | Outcome | Reference |
| KMS-12-BM | Nu/Nu | 3, 10, 30, 100 mg/kg | Oral (p.o.), single dose | Dose-dependent suppression of c-MYC | [6] |
| MM1.S | Not Specified | Not Specified | Oral (p.o.) | Inhibition of tumor growth | [7] |
| OPM-2 | Not Specified | 50 mg/kg | Oral (p.o.) | Dose-dependent suppression of tumor growth | [6] |
| INA-6 | Not Specified | Not Specified | Oral (p.o.) | Inhibition of tumor growth | [3] |
Ovarian Cancer Xenograft Models
Cell Line:
-
SKOV-3
Animal Model:
-
Female athymic nude mice.
Protocol for Subcutaneous Xenograft Model:
-
Cell Culture: Culture SKOV-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Preparation for Implantation: Prepare a single-cell suspension as described for the multiple myeloma model.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 SKOV-3 cells in 100 µL of a 1:1 PBS/Matrigel mixture into the flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Follow the procedures outlined in the multiple myeloma protocol.
-
Drug Administration: Administer this compound orally. It has been evaluated in combination with PARP inhibitors like olaparib.[2]
-
Efficacy and Tolerability Monitoring: Monitor tumor growth and animal well-being.
-
Study Endpoint: Collect tumors for analysis of pharmacodynamic markers such as BRCA1 expression, proliferation markers (Ki67), and apoptosis markers (cleaved caspase-3).[2]
Quantitative Data Summary: Ovarian Cancer Xenograft Model
| Cell Line | Mouse Strain | This compound Treatment | Administration Route | Outcome | Reference |
| SKOV-3 | Athymic Nude | In combination with olaparib | Oral (p.o.) | Co-operative inhibition of xenograft tumor growth | [2] |
Lymphoma Xenograft Models
Cell Lines:
-
Pfeiffer (Diffuse Large B-cell Lymphoma - GCB subtype)
-
WILL-2 (Diffuse Large B-cell Lymphoma - GCB subtype, double-hit)
Animal Model:
-
Immunodeficient mice (e.g., SCID or NOD/SCID).
Protocol for Subcutaneous Xenograft Model:
-
Cell Culture: Culture Pfeiffer and WILL-2 cells in appropriate media as recommended by the supplier.
-
Tumor Implantation: Implant 5-10 x 10^6 cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth and randomize animals as previously described.
-
Drug Administration: Administer this compound orally.
-
Efficacy Evaluation: Assess tumor growth inhibition. Combination studies with other agents such as PI3Kδ inhibitors have also been performed.
Quantitative Data Summary: Lymphoma Xenograft Models
| Cell Line | Mouse Strain | This compound Treatment | Administration Route | Outcome | Reference |
| Pfeiffer | Not Specified | Single agent and in combination with a PI3Kδ inhibitor | Oral (p.o.) | Inhibition of tumor growth; enhanced anti-tumor efficacy in combination | Not Specified |
| WILL-2 | Not Specified | Single agent | Oral (p.o.) | Inhibition of tumor growth | Not Specified |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vivo evaluation of this compound. The dual inhibition of BET proteins and FGFRs by this compound offers a compelling therapeutic strategy for a variety of cancers. The detailed methodologies and summarized data will aid researchers in designing and executing preclinical studies to further elucidate the therapeutic potential of this compound. Careful attention to experimental detail, including cell line maintenance, animal handling, and consistent drug administration, is crucial for obtaining reproducible and reliable results.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for IN-VIVO Administration of INCB054329
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of INCB054329, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, for in vivo preclinical research. The protocols and data presented are collated from various studies to guide the design and execution of in vivo experiments.
Mechanism of Action
This compound functions by binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones.[1] This disrupts chromatin remodeling and the transcription of key oncogenes, most notably c-MYC.[2][3] The inhibition of c-MYC and other growth-promoting genes leads to G1 cell cycle arrest and apoptosis in cancer cells.[4] Additionally, this compound has been shown to suppress interleukin-6 (IL-6) signaling by reducing the expression of the IL-6 receptor, thereby inhibiting the JAK/STAT pathway.[2] In the context of homologous recombination (HR)-proficient ovarian cancers, this compound has been demonstrated to reduce the expression of HR components like BRCA1 and RAD51, sensitizing cancer cells to PARP inhibitors.[5][6]
In Vivo Dosage and Administration
This compound is orally bioavailable and has been evaluated in various xenograft models. Due to its high clearance and short half-life in mice, twice-daily (BID) dosing is often employed in efficacy studies to maintain effective drug exposure.[7]
Quantitative Data Summary
| Tumor Model | Mouse Strain | Drug Administration | Dosage | Dosing Schedule | Efficacy | Reference |
| Monotherapy | ||||||
| OPM-2 (Multiple Myeloma) | N/A | Oral | Dose-dependent | N/A | Suppression of tumor growth | [7] |
| KMS-12-BM (Multiple Myeloma) | Female Nu/Nu | Oral | 3, 10, 30, or 100 mg/kg | Single dose for PK/PD | Effective suppression of c-MYC | [4][7] |
| MM1.S (Multiple Myeloma) | N/A | Oral | N/A | BID | Efficacious and well-tolerated | [7] |
| Combination Therapy | ||||||
| SKOV-3 (Ovarian Cancer) | Nude | Oral gavage | 25 mg/kg | Twice daily for 3 weeks | Significant tumor growth inhibition in combination with olaparib (B1684210) | [5] |
| Ovarian Cancer PDX | NSG | Oral gavage | 25 mg/kg | Twice daily for 4 weeks | Markedly reduced tumor growth in combination with olaparib | [5] |
| INA-6 (Multiple Myeloma) | N/A | Oral | N/A | N/A | Potentiated tumor growth inhibition in combination with JAK inhibitors | [2][7] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study in an Ovarian Cancer Model[5]
This protocol details a xenograft study to evaluate the efficacy of this compound in combination with a PARP inhibitor.
1. Cell Culture and Implantation:
- Culture SKOV-3 ovarian cancer cells in appropriate media.
- Subcutaneously inject SKOV-3 cells into the flanks of nude mice.
- Monitor tumor growth regularly using calipers.
2. Animal Cohort Formation:
- When tumors reach a volume of approximately 200 mm³, randomize mice into treatment cohorts (n=10 per group).
3. Drug Formulation and Administration:
- Vehicle Control: Prepare a solution of 0.5% methylcellulose (B11928114) and N,N-dimethylacetamide. Administer by oral gavage.
- This compound: Prepare a suspension of this compound in the vehicle control. Administer 25 mg/kg twice daily by oral gavage.
- Olaparib (PARP inhibitor): Prepare a solution of olaparib. Administer 100 mg/kg once daily by oral gavage.
- Combination Therapy: Administer this compound and olaparib as described above.
4. Treatment and Monitoring:
- Treat the mice for 3 weeks.
- Examine animals biweekly for signs of tumor burden and toxicity.
- Measure tumor volume weekly.
5. Endpoint Analysis:
- At the end of the study, euthanize the mice and harvest the tumors.
- Measure final tumor volume and weight.
- Process tumors for pharmacodynamic marker analysis (e.g., Western blot for BRCA1 expression, IHC for proliferation and apoptosis markers).
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"Monitoring" [label="6. Monitor Tumor Volume\nand Animal Health", fillcolor="#FFFFFF"];
"Endpoint" [label="7. Euthanasia and\nTumor Harvest", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Analysis" [label="8. Analyze Tumor Weight,\nVolume, and Biomarkers", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Implantation";
"Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Randomization";
"Randomization" -> "Treatment";
"Treatment" -> "Monitoring";
"Monitoring" -> "Endpoint";
"Endpoint" -> "Analysis";
}
Caption: Workflow for an in vivo xenograft efficacy study.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study in a Multiple Myeloma Model
[7]
This protocol is designed to assess the relationship between this compound exposure and target engagement in a multiple myeloma xenograft model.
1. Tumor Model Establishment:
* Establish KMS-12-BM multiple myeloma tumors in female Nu/Nu mice.
2. Dosing and Sample Collection:
* Administer a single oral dose of this compound at various concentrations (e.g., 0, 3, 10, 30, or 100 mg/kg).
* At a predetermined time point after dosing (e.g., 3 hours), collect peripheral blood and tumor tissue from each mouse (n=5 per group).
3. Sample Processing and Analysis:
* Process blood samples to obtain plasma for pharmacokinetic analysis of this compound concentrations.
* Homogenize tumor tissue for pharmacodynamic analysis.
* Perform Western blotting or ELISA on tumor lysates to measure the levels of c-MYC protein.
4. Data Analysis:
* Correlate the plasma concentrations of this compound with the levels of c-MYC suppression in the tumors to determine the in vivo PK/PD relationship.
Formulation for Oral Administration
This compound can be formulated for oral gavage in preclinical studies using various vehicles. The choice of vehicle may depend on the specific experimental requirements.
Formulation 1:
[5]* 0.5% methylcellulose
- N,N-dimethylacetamide
Formulation 2:
- A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described for solubilizing this compound.
- Another formulation consists of 10% DMSO and 90% corn oil.
It is recommended to prepare fresh formulations for each day of dosing.
Concluding Remarks
The provided data and protocols offer a solid foundation for designing in vivo studies with this compound. Researchers should carefully consider the specific tumor model, experimental objectives, and the pharmacokinetic properties of the compound when determining the optimal dosage and administration schedule. The ability of this compound to synergize with other anticancer agents, such as PARP inhibitors and JAK inhibitors, highlights its potential in combination therapy strategies. Further investigation into the optimal combination partners and dosing regimens is warranted to fully exploit the therapeutic potential of this novel BET inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
preparing and storing INCB054329 stock solutions
Preparing and Storing INCB054329 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of this compound, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.
Compound Information
This compound is a small molecule inhibitor that targets the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones.[1][2] This action disrupts chromatin remodeling and the transcription of key oncogenes, such as c-MYC, making it a subject of investigation in various malignancies.[1][3][4]
| Property | Value | Source |
| Molecular Weight | 348.36 g/mol | [1][3] |
| Formula | C₁₉H₁₆N₄O₃ | [1][3] |
| CAS Number | 1628607-64-6 | [3] |
| Appearance | Light yellow to yellow solid | [3] |
Solubility
The solubility of this compound is a critical factor in the preparation of stock solutions. It is highly soluble in organic solvents but has limited solubility in aqueous solutions.
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (287.06 mM) | [3] |
| 70 mg/mL (200.94 mM) | [5] | |
| Ethanol | 70 mg/mL | [5] |
| Water | < 1 mg/mL | [5] |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is imperative to use fresh, anhydrous DMSO for the preparation of stock solutions.[3][5]
Experimental Protocols
Preparation of High-Concentration Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.84 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Using the previous example, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the high-concentration DMSO stock solution needs to be diluted to the final desired concentration in the appropriate cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of medium, you could prepare a 1 mM intermediate solution by adding 1 µL of the 100 mM stock to 99 µL of medium.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the cell culture wells to achieve the final desired concentration. Ensure thorough mixing.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound solutions.
| Format | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [3] |
| -20°C | 1 year | [3] |
Recommendations:
-
Store the solid compound in a tightly sealed container at the recommended temperature.
-
Store stock solutions in amber vials or tubes to protect them from light.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions by inhibiting BET proteins, which are crucial readers of epigenetic marks. This inhibition leads to the downregulation of oncogenes like c-MYC and affects pathways such as the JAK/STAT signaling cascade.
Caption: Mechanism of action of this compound.
Workflow for Stock Solution Preparation and Storage
The following diagram outlines the standard workflow for preparing and storing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols: INCB054329 in Combination with PARP Inhibitors for Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for ovarian cancer, particularly in patients with BRCA mutations and deficiencies in homologous recombination (HR) DNA repair. However, a significant portion of ovarian tumors are proficient in HR and thus less responsive to PARP inhibitor monotherapy. Emerging preclinical evidence suggests that the combination of INCB054329, a potent and selective bromodomain and extraterminal (BET) inhibitor, with PARP inhibitors can sensitize HR-proficient ovarian cancer cells to treatment, representing a promising therapeutic strategy.
These application notes provide a comprehensive overview of the preclinical rationale, experimental data, and detailed protocols for investigating the synergistic effects of this compound and PARP inhibitors in ovarian cancer models.
Mechanism of Action and Scientific Rationale
This compound is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes. In the context of ovarian cancer, the combination of this compound with PARP inhibitors is based on the following mechanistic rationale:
-
Downregulation of Homologous Recombination Genes: this compound has been shown to reduce the expression of critical proteins involved in the HR DNA repair pathway, such as BRCA1 and RAD51.[1][2]
-
Induction of "BRCAness": By suppressing the HR pathway, this compound can induce a state of "BRCAness" or HR deficiency in otherwise HR-proficient ovarian cancer cells.
-
Synthetic Lethality: This acquired HR deficiency renders the cancer cells highly dependent on other DNA repair pathways, such as base excision repair, which is targeted by PARP inhibitors. The simultaneous inhibition of both pathways leads to a synthetic lethal interaction, resulting in increased DNA damage, cell cycle arrest, and apoptosis.[1][2][3]
The following signaling pathway diagram illustrates the proposed mechanism of action for the combination therapy.
Caption: Proposed mechanism of synergistic cytotoxicity with this compound and PARP inhibitors.
Preclinical Data Summary
Preclinical studies have demonstrated the synergistic anti-tumor activity of this compound in combination with the PARP inhibitor olaparib (B1684210) in various homologous recombination (HR)-proficient ovarian cancer cell lines and in in vivo xenograft models.[1][2][3]
In Vitro Efficacy
The combination of this compound and olaparib has been shown to synergistically inhibit cell growth and induce apoptosis in HR-proficient ovarian cancer cell lines.
| Cell Line | Assay | Endpoint | This compound (Concentration) | Olaparib (Concentration) | Combination Effect | Reference |
| OVCAR-3 | Sulforhodamine B (SRB) | Growth Inhibition | Varies | Varies | Synergistic Reduction in Cell Growth | [1][3] |
| OVCAR-4 | Sulforhodamine B (SRB) | Growth Inhibition | Varies | Varies | Synergistic Reduction in Cell Growth | [3] |
| SKOV-3 | Sulforhodamine B (SRB) | Growth Inhibition | Varies | Varies | Synergistic Reduction in Cell Growth | [1][3] |
| OVCAR-3 | Western Blot | Apoptosis Marker (Cleaved PARP) | Varies | Varies | Increased Cleaved PARP Levels | [2] |
| SKOV-3 | Western Blot | Apoptosis Marker (Cleaved PARP) | Varies | Varies | Increased Cleaved PARP Levels | [2] |
| OVCAR-3 | Immunofluorescence | DNA Damage (γH2AX foci) | Varies | Varies | Increased γH2AX Foci Formation | [1] |
| SKOV-3 | Immunofluorescence | DNA Damage (γH2AX foci) | Varies | Varies | Increased γH2AX Foci Formation | [1] |
In Vivo Efficacy
In a subcutaneous xenograft model using SKOV-3 cells, the combination of this compound and olaparib resulted in cooperative inhibition of tumor growth.
| Animal Model | Treatment Group | Dosage | Tumor Volume Reduction | Reference |
| Nude mice with SKOV-3 xenografts | Vehicle | - | - | [4] |
| This compound | 25 mg/kg, PO, BID | Significant | [4] | |
| Olaparib | 100 mg/kg, PO, QD | Significant | [4] | |
| This compound + Olaparib | 25 mg/kg + 100 mg/kg | Markedly Reduced Tumor Growth | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors in ovarian cancer.
Cell Culture
HR-proficient ovarian cancer cell lines such as OVCAR-3, OVCAR-4, and SKOV-3 can be used. Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to assess the effect of drug treatment on cell proliferation.
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol:
-
Seed ovarian cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound, a PARP inhibitor (e.g., olaparib), or the combination of both for 72 hours.
-
After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 0.057% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates until no moisture is visible.
-
Solubilize the bound stain with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Analyze the data to determine cell viability and potential synergistic interactions using software such as CalcuSyn.
Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol is for detecting changes in protein expression related to DNA damage (γH2AX) and apoptosis (cleaved PARP, cleaved caspase-3).
Protocol:
-
Treat cells with this compound, a PARP inhibitor, or the combination for the desired time period.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γH2AX, cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for RAD51 Foci Formation
This assay measures the formation of RAD51 foci, a key step in homologous recombination repair.
Caption: Workflow for RAD51 foci formation immunofluorescence assay.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with this compound for 24-48 hours.
-
Induce DNA damage by treating with a DNA-damaging agent like cisplatin (B142131) for a specified time.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per cell.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Subcutaneously inject HR-proficient ovarian cancer cells (e.g., SKOV-3) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, PARP inhibitor alone, and the combination.
-
Administer drugs as per the determined schedule and dosage (e.g., this compound at 25 mg/kg orally twice daily and olaparib at 100 mg/kg orally once daily).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for markers of proliferation, apoptosis, and DNA damage).
Conclusion
The combination of the BET inhibitor this compound with PARP inhibitors presents a promising therapeutic strategy to overcome resistance to PARP inhibitor monotherapy in HR-proficient ovarian cancers. The preclinical data strongly support the synergistic activity of this combination, driven by the this compound-mediated suppression of the homologous recombination pathway. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to further investigate and validate this combination for potential clinical application in ovarian cancer.
References
- 1. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of INCB054329 with JAK Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols to investigate the synergistic anti-cancer effects of the BET inhibitor INCB054329 in combination with JAK inhibitors. The information is curated for professionals in cancer research and drug development to facilitate the design and execution of relevant preclinical studies.
Introduction
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription. By binding to the bromodomains of BET proteins, this compound disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-MYC. The Janus kinase (JAK) signaling pathway is a critical mediator of cytokine-driven cell survival and proliferation, and its aberrant activation is a hallmark of various malignancies, including multiple myeloma. Preclinical studies have demonstrated that combining this compound with JAK inhibitors, such as ruxolitinib (B1666119) and itacitinib, results in synergistic anti-tumor activity. This synergy is attributed to the dual targeting of oncogenic transcription and inflammatory signaling pathways. This compound has been shown to suppress the expression of the Interleukin-6 (IL-6) receptor, thereby diminishing signaling through the JAK/STAT pathway and creating a vulnerability that is exploited by JAK inhibitors.[1][2][3]
Data Presentation
The following table summarizes the quantitative data from preclinical studies on the synergistic effects of this compound in combination with JAK inhibitors in multiple myeloma models.
| Cell Line | Treatment | Concentration | Effect | Source |
| INA-6 | This compound + Ruxolitinib | Not specified | Synergistic inhibition of cell proliferation and enhanced apoptosis | [2] |
| INA-6 | This compound + Itacitinib | Not specified | Synergistic inhibition of cell proliferation and enhanced apoptosis | [2] |
| INA-6 Xenograft | This compound + Ruxolitinib | This compound: 100 mg/kg; Ruxolitinib: 60 mg/kg | Enhanced tumor growth inhibition compared to single agents | [1] |
| INA-6 Xenograft | This compound + Itacitinib | This compound: 100 mg/kg; Itacitinib: 200 mg/kg | Enhanced tumor growth inhibition compared to single agents | [1] |
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways and a general workflow for assessing the synergistic effects of this compound and JAK inhibitors.
References
Application of INCB054329 in Multiple Myeloma Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of INCB054329, a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) protein family, in multiple myeloma (MM) cell lines. The information compiled herein is based on preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a structurally distinct BET inhibitor that has shown significant anti-proliferative activity across a range of hematologic malignancies, including multiple myeloma.[1][2] BET proteins, particularly BRD4, are critical regulators of oncogene transcription, including the well-known driver of myelomagenesis, c-MYC. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the downregulation of key oncogenic transcriptional programs. This document outlines the in vitro applications of this compound in MM cell lines, providing quantitative data on its activity and detailed protocols for key experimental assays.
Data Presentation
Table 1: In Vitro Growth Inhibition (GI50) of this compound in Multiple Myeloma Cell Lines
The anti-proliferative activity of this compound was assessed across a panel of multiple myeloma cell lines after 72 hours of treatment. The GI50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below.
| Multiple Myeloma Cell Line | GI50 (nM) | Genetic Feature |
| MM.1S | 106 | - |
| OPM-2 | 123 | t(4;14) |
| U-266 | 152 | IL-6 dependent |
| KMS-11 | 225 | t(4;14) |
| INA-6 | <200 | IL-6 dependent |
Data compiled from publicly available preclinical studies. Individual results may vary based on experimental conditions.
Table 2: Effect of this compound on Cell Cycle and Apoptosis
Treatment with this compound has been shown to induce cell cycle arrest and apoptosis in MM cells.
| Cell Line | Treatment Concentration (nM) | Duration (hr) | Observation |
| MM.1S | 10-1000 | 48 | Concentration-dependent G1 arrest |
| INA-6 | 100, 300 | 4 | Increased apoptosis in combination with JAK inhibitors |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Multiple Myeloma
This compound primarily exerts its anti-myeloma effects by inhibiting BET proteins, which leads to the transcriptional repression of key oncogenes.
Caption: Mechanism of action of this compound in multiple myeloma cells.
Experimental Workflow for Assessing this compound Activity
A general workflow for evaluating the in vitro effects of this compound on multiple myeloma cell lines is depicted below.
Caption: General experimental workflow for in vitro studies.
This compound-Induced Vulnerabilities and Combination Strategies
Preclinical data reveal that this compound creates vulnerabilities in myeloma cells that can be exploited for rational combination therapies.[1][2] A key finding is the suppression of the IL-6/JAK/STAT signaling pathway through the downregulation of the IL-6 receptor (IL6R).[1][3] This provides a strong rationale for combining this compound with JAK inhibitors.
Caption: Rationale for combining this compound with JAK inhibitors.
Experimental Protocols
Cell Culture
-
Cell Lines: Obtain multiple myeloma cell lines (e.g., MM.1S, OPM-2, U-266, KMS-11, INA-6) from a reputable cell bank.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For IL-6 dependent cell lines like U-266 and INA-6, supplement the medium with 2-5 ng/mL of recombinant human IL-6.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed MM cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the GI50 values by fitting the data to a four-parameter logistic curve using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-c-MYC, anti-PARP, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Flow Cytometry for IL-6R Surface Expression
-
Cell Treatment: Treat MM cells with this compound for 48 hours.
-
Cell Staining: Harvest and wash the cells. Stain the cells with a phycoerythrin (PE)-conjugated anti-human IL-6R antibody or an isotype control antibody for 30 minutes on ice.
-
Flow Cytometry Analysis: Wash the cells and analyze the fluorescence intensity by flow cytometry. A decrease in the mean fluorescence intensity in this compound-treated cells compared to the control indicates a reduction in IL-6R surface expression.[1]
References
Application Notes and Protocols: Measuring the Effect of INCB054329 on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the impact of INCB054329 (Pemigatinib) on cell viability. This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) domain family of proteins and a selective kinase inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] Its effects on cancer cells are multifaceted, including cell cycle arrest, induction of apoptosis, and inhibition of key oncogenic signaling pathways.[1][2][3] This document outlines several common and robust assays to quantify these effects.
Data Presentation: Quantitative Analysis of this compound's Anti-proliferative Activity
The anti-proliferative activity of this compound has been evaluated across a range of hematologic and solid tumor cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from various studies.
| Cell Line | Cancer Type | Assay Method | GI50 (nM) | Reference |
| Hematologic Malignancies Panel (Median) | Various Hematologic Cancers | CellTiter-Glo | 152 | [1][4] |
| LNCaP | Prostate Cancer | MTT Assay | ~100 | [5] |
| VCaP | Prostate Cancer | MTT Assay | ~100 | [5] |
| 22Rv1 | Prostate Cancer | Proliferation Assay | 150-250 | [6] |
| DU145 | Prostate Cancer | MTT Assay | ≥500 | [6] |
| PC3 | Prostate Cancer | Proliferation Assay | ≥500 | [6] |
| Normal Donor T-cells (IL-2 stimulated) | Non-cancerous | CellTiter-Glo | 2435 | [1][4] |
Experimental Protocols
This section provides detailed protocols for commonly used assays to measure the effects of this compound on cell viability, proliferation, and apoptosis.
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[4][7]
Materials:
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Appropriate cancer cell lines and complete culture medium
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A final concentration range of 1 nM to 10 µM is a good starting point. Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
-
Cell Proliferation Measurement using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.
Materials:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Clear 96-well plates
-
Appropriate cancer cell lines and complete culture medium
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a clear 96-well plate at an appropriate density in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a vehicle control.
-
Add 100 µL of the diluted compound or vehicle to the wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
-
Assay Procedure:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Apoptosis Detection using Annexin V Staining
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.[2]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Appropriate cancer cell lines and complete culture medium
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Cell Cycle Analysis using Propidium Iodide Staining
This compound has been shown to induce G1 phase cell cycle arrest.[1][2] This can be quantified by staining DNA with propidium iodide (PI) and analyzing the cell population distribution across different cell cycle phases using flow cytometry.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired time.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits BET proteins and FGFR signaling pathways.
Experimental Workflow for Cell Viability Assessment
Caption: General workflow for assessing cell viability after this compound treatment.
Logical Relationship of this compound's Cellular Effects
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of c-MYC Expression Following INCB054329 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329, also known as Pemigatinib (B609903), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, 2, and 3).[1][2][3] Additionally, it functions as a bromodomain and extraterminal domain (BET) inhibitor, targeting proteins such as BRD4.[4][5] The c-MYC oncogene, a critical regulator of cell proliferation, growth, and apoptosis, is a key downstream effector of both FGFR and BET protein signaling pathways.[6][7] Dysregulation of c-MYC is a hallmark of numerous cancers. This compound has been shown to suppress c-MYC expression, which is a critical aspect of its anti-tumor activity.[4][5] This document provides detailed application notes and protocols for the analysis of c-MYC protein expression in response to this compound treatment using Western blot analysis.
Signaling Pathway and Mechanism of Action
This compound reduces c-MYC expression through at least two key mechanisms:
-
FGFR Inhibition: In cancers where FGFR signaling is aberrantly activated, it promotes the stability of the c-MYC protein, in part through the MEK-ERK pathway.[6][7] Inhibition of FGFR by this compound leads to decreased signaling through this pathway, resulting in the phosphorylation of c-MYC at Threonine 58, which targets it for proteasomal degradation.[6][7]
-
BET Inhibition: As a BET inhibitor, this compound displaces the BRD4 protein from acetylated histones at the promoter and enhancer regions of the MYC gene.[8] BRD4 is a crucial transcriptional coactivator for MYC. Its displacement by this compound leads to the suppression of MYC gene transcription and a subsequent decrease in c-MYC protein levels.[8]
Data Presentation
The effect of this compound on cell growth and c-MYC expression can be quantified and summarized.
Table 1: Growth Inhibition of Hematologic Cancer Cell Lines by this compound
| Cell Line Type | Median GI50 (nM) | Range (nM) |
| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma | 152 | 26 - 5000 |
| IL-2 Stimulated T-cells (non-diseased donors) | 2435 | N/A |
Data showing the 50% growth inhibition (GI50) values of this compound across a panel of 32 hematologic cancer cell lines compared to non-diseased T-cells.[4]
Table 2: Hypothetical Densitometric Analysis of c-MYC Protein Expression Post-INCB054329 Treatment
| Treatment Group | This compound Concentration (nM) | Relative c-MYC Expression (Normalized to Loading Control) | Percent Inhibition of c-MYC |
| Vehicle Control | 0 | 1.00 | 0% |
| This compound | 50 | 0.65 | 35% |
| This compound | 150 | 0.30 | 70% |
| This compound | 500 | 0.10 | 90% |
This table represents example data from a Western blot experiment, where the intensity of the c-MYC band is quantified and normalized to a loading control like GAPDH or β-actin.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line with FGFR alterations or MYC dependency) in appropriate culture dishes or flasks and allow them to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each dish.[8]
-
Harvesting: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[9]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing.[9] Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Use a standard protein assay such as the Bradford or Bicinchoninic Acid (BCA) assay to determine the protein concentration of each lysate.[8][10]
-
Standard Curve: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.[11][12]
-
Measurement: Following the manufacturer's protocol for the chosen assay, measure the absorbance of the standards and samples using a spectrophotometer.[11][12]
-
Concentration Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the equation of the line from the standard curve to calculate the protein concentration of the unknown samples.[11][12]
Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Mix the normalized lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel (10% or 12%). Include a pre-stained protein ladder to monitor protein separation.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-MYC (e.g., clone 9E10) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[8][14] A separate membrane, or the same membrane after stripping, should be probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[8]
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensity using densitometry software and normalize the c-MYC signal to the corresponding loading control signal.
References
- 1. A new promising oncogenic target (p.C382R) for treatment with pemigatinib in patients with cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. Pemigatinib trial seeks to build on targeted advances in cholangiocarcinoma - Mayo Clinic [mayoclinic.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 11. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. Quantifying proteins using the Bradford method [qiagen.com]
- 13. benchchem.com [benchchem.com]
- 14. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
Application Notes and Protocols for Cell Cycle Analysis using INCB054329
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and selective dual inhibitor of the Bromodomain and Extra-Terminal (BET) protein family and the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] As both BET proteins and FGFRs are critically involved in cell cycle regulation and proliferation, this compound has emerged as a promising anti-cancer agent. A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest, primarily in the G1 phase.[1][2][3] This document provides detailed application notes and protocols for the analysis of cell cycle distribution in cancer cell lines treated with this compound using flow cytometry.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
BET Inhibition: By binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), this compound displaces them from acetylated histones on the chromatin.[4] This leads to the transcriptional repression of key oncogenes, most notably c-MYC, which is a critical regulator of cell cycle progression and proliferation.[5][6] Downregulation of c-MYC can lead to the upregulation of cell cycle inhibitors like p21, resulting in G1 arrest.[6]
-
FGFR Inhibition: this compound also inhibits the kinase activity of FGFR1, 2, and 3.[1][3] Aberrant FGFR signaling in cancer can drive proliferation through downstream pathways such as RAS-MAPK and PI3K-AKT.[7][8][9] Inhibition of FGFR signaling can lead to the downregulation of D-type cyclins, which are essential for the G1 to S phase transition, thereby inducing G1 arrest.[8]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following tables summarize the effects of this compound and the similar FGFR inhibitor pemigatinib (B609903) on the cell cycle distribution in various cancer cell lines.
Table 1: Effect of this compound in Combination with Olaparib on Cell Cycle Distribution in Ovarian Cancer Cells
Data from a study where cells were treated for 24 hours with 1µM this compound in combination with 10µM olaparib.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| SKOV-3 | Vehicle | 55.2 | 30.1 | 14.7 |
| This compound + Olaparib | 75.8 | 15.3 | 8.9 | |
| OVCAR-3 | Vehicle | 60.1 | 25.4 | 14.5 |
| This compound + Olaparib | 58.9 | 18.2 | 22.9 |
Source: Adapted from data presented in a study on the synergistic effects of this compound and olaparib.[10]
Table 2: Effect of Pemigatinib (FGFR Inhibitor) on G1 Phase Cell Cycle Arrest
Data from a study where cells were treated with 100 nM pemigatinib for 24 and 48 hours. This data is presented as a proxy for the expected effects of this compound's FGFR inhibition.
| Cell Line | Time Point | % Cells in G1 Phase (Untreated) | % Cells in G1 Phase (Pemigatinib) |
| H1581 (Lung Cancer) | 24h | ~55 | ~70 |
| 48h | ~58 | ~78 | |
| KATO III (Gastric Cancer) | 24h | ~60 | ~75 |
| 48h | ~62 | ~80 | |
| RT-112 (Bladder Cancer) | 24h | ~50 | ~65 |
| 48h | ~52 | ~72 |
Source: Adapted from a study on the effects of pemigatinib on cell cycle arrest.[11][12][13]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (e.g., 1 x 10⁵ cells/mL for suspension cells or a density that results in 60-70% confluency for adherent cells). Allow the cells to attach and resume growth overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration for inducing cell cycle arrest in the specific cell line (a typical starting range for in vitro experiments is between 10 nM and 1 µM).[2] Include a vehicle control (DMSO) at the same final concentration used to dissolve this compound.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to observe the dynamics of cell cycle arrest.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content in fixed cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours (cells can be stored at -20°C for several weeks).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes. This step is crucial as PI can also bind to RNA.
-
Propidium Iodide Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Collect data for at least 10,000 events per sample. The PI fluorescence should be measured on a linear scale. Gate on single cells to exclude doublets and aggregates. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis with this compound.
References
- 1. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs | springermedizin.de [springermedizin.de]
- 8. Blocking of FGFR signaling inhibits breast cancer cell proliferation through downregulation of D-type cyclins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
practical guide for INCB054329 use in preclinical research
Application Notes and Protocols for Researchers
This document provides a comprehensive guide for the use of INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in preclinical research settings. These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.
Introduction to this compound
This compound is a novel, structurally distinct, non-benzodiazepine small molecule inhibitor of BET proteins.[1] BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation.[2][3] this compound has demonstrated significant preclinical activity in various models of hematologic malignancies and solid tumors, and is currently under clinical investigation.[1][4]
Mechanism of Action: this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, with low nanomolar potency for BRD2, BRD3, and BRD4.[2][5] This disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes and cell cycle regulators, such as c-MYC.[1][6] The inhibition of BET proteins by this compound results in cell cycle arrest, primarily in the G1 phase, and induction of apoptosis in sensitive cancer cell lines.[1][5]
In Vitro Applications: Quantitative Data and Protocols
Cell Line Proliferation and Viability Assays
This compound has shown broad anti-proliferative activity across a range of cancer cell lines, particularly those of hematologic origin.
Table 1: In Vitro Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line Histology | Median GI50 (nM) | GI50 Range (nM) | Reference |
| Hematologic Cancers (32 cell lines) | 152 | 26 - 5000 | [5] |
| Multiple Myeloma | < 200 | Not Specified | [6] |
| Androgen-Dependent Prostate Cancer (VCaP, LNCaP) | ≤ 100 | Not Specified | [4] |
| Androgen-Independent Prostate Cancer (22Rv1) | 150 - 250 | Not Specified | [4] |
| Androgen-Independent Prostate Cancer (DU145, PC3) | ≥ 500 | Not Specified | [4] |
| Ovarian Cancer (SKOV-3, OVCAR-3, OVCAR-4, UWB1.289 + BRCA1) | Not Specified (Synergizes with PARPi) | Not Specified | [3][7] |
Protocol: Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is adapted from methodologies used in studies assessing the effect of this compound on cancer cell lines.[3][7]
-
Cell Plating: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assays
This compound induces apoptosis in sensitive cell lines, which can be quantified by measuring markers like cleaved PARP and cleaved caspase-3.[3][7]
Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24-72 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Applications: Models and Protocols
This compound has demonstrated significant anti-tumor efficacy in various xenograft models of hematologic and solid tumors.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| KMS-12-BM, MM1.S | Multiple Myeloma | Twice-daily (b.i.d.) oral administration | Efficacious and well-tolerated | [5][8] |
| Pfeiffer, WILL-2 | Diffuse Large B-cell Lymphoma | Oral administration | Tumor growth inhibition | [1] |
| 22Rv1 | Androgen-Independent Prostate Cancer | 50 mg/kg, oral, b.i.d. for 3 weeks | Significant inhibition of tumor growth (T/C%: 42%) | [4] |
| SKOV-3 | Ovarian Cancer | Not Specified | Co-operative inhibition of tumor growth with olaparib | [3][7] |
Protocol: Subcutaneous Xenograft Model
This is a general protocol based on studies with this compound.[1][3][4]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups. Administer this compound orally at the desired dose and schedule.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as c-MYC expression by Western blot or immunohistochemistry.
Signaling Pathways and Mechanistic Insights
This compound exerts its anti-cancer effects by modulating several key signaling pathways.
c-MYC Downregulation
A primary mechanism of action for BET inhibitors is the transcriptional repression of the MYC oncogene.[1][6] this compound has been shown to effectively reduce c-MYC expression both in vitro and in vivo.[5][6]
Caption: this compound inhibits BET proteins, preventing c-MYC transcription.
Modulation of the JAK-STAT Pathway in Multiple Myeloma
In multiple myeloma, this compound has been shown to suppress the IL-6/JAK/STAT signaling pathway. It displaces BRD4 from the promoter of the IL-6 receptor (IL6R), leading to reduced IL6R levels and diminished STAT3 signaling.[9][10]
Caption: this compound downregulates IL-6R, inhibiting JAK-STAT signaling.
Sensitization to PARP Inhibitors in Ovarian Cancer
This compound has been shown to reduce the expression of homologous recombination (HR) components like BRCA1 and RAD51.[3][7] This impairs DNA damage repair and sensitizes HR-proficient ovarian cancer cells to PARP inhibitors.
Caption: this compound inhibits HR repair, sensitizing cells to PARP inhibitors.
Combination Strategies
The mechanistic insights into this compound's activity have led to rational combination strategies that have shown synergistic or additive effects in preclinical models.
-
With JAK inhibitors (e.g., ruxolitinib, itacitinib) in Multiple Myeloma: The combination of this compound with JAK inhibitors leads to enhanced suppression of the JAK-STAT pathway and synergistic inhibition of myeloma cell growth in vitro and in vivo.[9]
-
With PARP inhibitors (e.g., olaparib, rucaparib) in Ovarian Cancer: this compound sensitizes HR-proficient ovarian cancer cells to PARP inhibitors, leading to increased DNA damage, apoptosis, and cooperative inhibition of tumor growth.[3][7]
-
With Standard-of-Care Agents in Multiple Myeloma: this compound has shown synergistic effects when combined with lenalidomide, bortezomib, and melphalan (B128) in blocking multiple myeloma cell proliferation.[6]
-
With PI3Kδ inhibitors in Lymphoma: Combining this compound with a PI3Kδ inhibitor (INCB050465) markedly enhanced anti-tumor efficacy in a lymphoma model.[1]
-
With Checkpoint Inhibitors: this compound has immunomodulatory effects and can enhance the activity of checkpoint inhibitors like PD-1/PD-L1 blockade in syngeneic tumor models.[11]
Conclusion
This compound is a potent BET inhibitor with significant preclinical activity across a range of cancer types. Its well-defined mechanism of action, involving the transcriptional repression of key oncogenes and modulation of critical signaling pathways, provides a strong rationale for its continued investigation, both as a single agent and in combination with other targeted therapies. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in preclinical research and contribute to a better understanding of its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Note: Developing Assays to Screen for INCB054329 (Pemigatinib) Sensitivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
INCB054329, also known as Pemigatinib (PEMAZYRE®), is a potent and selective inhibitor with a dual mechanism of action. It targets both the Bromodomain and Extraterminal (BET) family of proteins and is a selective kinase inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] As a BET inhibitor, it disrupts the transcriptional regulation of key oncogenes like c-MYC, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[1][2][3] As an FGFR inhibitor, it blocks signaling pathways crucial for the proliferation and survival of cancer cells driven by aberrant FGFR activity.[4]
Pemigatinib has received FDA approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][5][6][7] It is also approved for adults with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.[8] Given its dual activity and clinical significance, robust and reproducible assays are essential for identifying sensitive patient populations, understanding resistance mechanisms, and discovering new therapeutic applications.
This document provides detailed protocols and application notes for a suite of assays designed to characterize cellular sensitivity to this compound.
Signaling Pathways and Mechanism of Action
To effectively screen for sensitivity, it is crucial to understand the pathways this compound targets.
1. BET Inhibition Pathway
BET proteins, particularly BRD4, are epigenetic readers that bind to acetylated histones at promoter and enhancer regions, recruiting transcriptional machinery to drive the expression of key oncogenes, including c-MYC. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of these target genes. This leads to a reduction in c-MYC protein levels, resulting in G1 cell cycle arrest and induction of apoptosis.[1][9][10]
2. FGFR Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation, survival, and angiogenesis. In cancers with FGFR gene fusions, amplifications, or mutations, the receptor is constitutively active. This compound inhibits the kinase activity of FGFR1, 2, and 3, blocking these downstream signals.[1][4]
Experimental Workflow for Sensitivity Screening
A systematic approach is recommended to screen and validate this compound sensitivity in cancer cell lines. The workflow integrates multiple assays to provide a comprehensive picture of the drug's effect, from broad cytotoxicity to specific molecular responses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Is Pemigatinib approved by the FDA? [synapse.patsnap.com]
- 5. targetedonc.com [targetedonc.com]
- 6. fda.gov [fda.gov]
- 7. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: INCB054329 in Patient-Derived Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB054329 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers that regulate the expression of oncogenes.[1][2] By binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and gene expression.[1] This leads to the suppression of key oncogenic drivers, including c-MYC, and has shown anti-tumor activity in a range of hematologic and solid tumor models.[3][4][5] Patient-derived cancer models, such as patient-derived xenografts (PDXs) and organoids, offer a more clinically relevant platform for evaluating the efficacy of novel therapeutic agents like this compound, as they better recapitulate the heterogeneity and biology of the original patient tumors.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in patient-derived cancer models.
Data Presentation
In Vitro Activity of this compound in Cancer Cell Lines
The following table summarizes the in vitro activity of this compound against a panel of hematologic cancer cell lines. This data provides a baseline for expected effective concentrations in patient-derived models.
| Cell Line Type | Number of Cell Lines | Median GI50 (nM) | GI50 Range (nM) | Reference |
| Acute Myeloid Leukemia | Not Specified | 152 | 26 - 5000 | [3] |
| Non-Hodgkin Lymphoma | Not Specified | 152 | 26 - 5000 | [3] |
| Multiple Myeloma | Not Specified | 152 | 26 - 5000 | [3] |
In Vivo Efficacy of this compound in Xenograft Models
The following table outlines the in vivo efficacy of this compound in preclinical xenograft models. While not all are explicitly patient-derived, they provide valuable information on dosing and expected anti-tumor activity.
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Multiple Myeloma | KMS-12-BM | 3, 10, 30, or 100 mg/kg (oral) | Tumor growth inhibition | [3] |
| Multiple Myeloma | MM1.S | Not Specified | Efficacious and well-tolerated | [3] |
| Ovarian Cancer | SKOV-3 | Not Specified | Cooperative inhibition of tumor growth with olaparib | [8][9] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting BET proteins, which are critical for the transcription of key oncogenes. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound in inhibiting BET protein-mediated transcription.
Experimental Protocols
Protocol 1: Establishment and Treatment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the generation of PDX models and subsequent treatment with this compound to evaluate anti-tumor efficacy.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NSG mice)[10]
-
Surgical tools
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Acquire fresh patient tumor tissue under sterile conditions.
-
Implant a small fragment (e.g., 20-30 mm³) of the tumor tissue subcutaneously into the flank of an immunodeficient mouse.[10]
-
Monitor mice for tumor engraftment and growth.
-
-
PDX Model Expansion:
-
Once the primary tumor (P0) reaches a specified size (e.g., 1000-1500 mm³), sacrifice the mouse and excise the tumor.
-
Divide the tumor into smaller fragments for subsequent passaging (P1, P2, etc.) into new cohorts of mice.
-
Cryopreserve a portion of the tumor for future use.
-
-
Drug Efficacy Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Administer this compound orally at the desired dose and schedule (e.g., daily, 5 days on/2 days off).[2][12]
-
Administer the vehicle control to the control group.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[11]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Caption: Experimental workflow for evaluating this compound in PDX models.
Protocol 2: Generation and Treatment of Patient-Derived Organoids
This protocol details the establishment of patient-derived organoid cultures and their use in assessing the efficacy of this compound.
Materials:
-
Fresh patient tumor tissue
-
Digestion media (e.g., containing collagenase, dispase)
-
Extracellular matrix (ECM) (e.g., Matrigel)
-
Organoid culture medium (specific to the tissue of origin)
-
This compound
-
Cell viability assay reagents (e.g., CellTiter-Glo®)
-
Multi-well plates
Procedure:
-
Tissue Dissociation and Organoid Seeding:
-
Mince the fresh patient tumor tissue into small pieces.
-
Digest the tissue fragments using an appropriate enzyme cocktail to obtain a single-cell or small-cluster suspension.
-
Resuspend the cell pellet in ECM and plate as droplets ("domes") in a multi-well plate.
-
Allow the ECM to solidify at 37°C.
-
Overlay the domes with organoid culture medium.
-
-
Organoid Culture and Expansion:
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids as they grow by dissociating them and re-plating in fresh ECM.
-
-
Drug Treatment and Viability Assay:
-
Plate established organoids in a multi-well format.
-
Treat the organoids with a dose range of this compound.
-
Include a vehicle control.
-
After the desired treatment duration (e.g., 72 hours), assess organoid viability using a suitable assay.
-
Determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.
-
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Patient-Derived Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Pemigatinib (INCB054828) Solubility in Experimental Buffers
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) regarding solubility issues encountered with Pemigatinib (B609903) (INCB054828), a potent and selective fibroblast growth factor receptor (FGFR) inhibitor.
Note on Compound Identification: Initial query referenced INCB054329. Please be advised that this compound is a BET inhibitor.[1][2][3][4][5][6] The information provided here pertains to Pemigatinib (INCB054828) , an FGFR inhibitor, which aligns with the interest in FGFR signaling pathways.[7][8][9][10][11][12][13]
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Pemigatinib?
A1: Pemigatinib is a crystalline solid that is sparingly soluble in aqueous buffers.[9] It exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9]
Q2: I'm seeing precipitation when I dilute my Pemigatinib stock solution into my aqueous experimental buffer. What should I do?
A2: This is a common issue when diluting a highly concentrated DMSO or DMF stock into an aqueous buffer. The drastic change in solvent polarity can cause the compound to precipitate. Refer to the troubleshooting workflow below for a step-by-step guide on how to address this.
Q3: What is the maximum recommended concentration of organic co-solvents like DMSO in a final aqueous solution?
A3: For cell-based assays, it is generally recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced artifacts. For animal studies, keeping the DMSO proportion below 2% is advisable, especially if the animal is weak.[1] Always perform vehicle control experiments to ensure the co-solvent concentration does not affect your experimental outcomes.
Q4: Can I heat or sonicate my solution to improve solubility?
A4: Yes, gentle warming (e.g., to 60°C) and sonication can be used to aid in the dissolution of Pemigatinib, particularly when preparing stock solutions in DMSO.[11] However, for aqueous solutions, be cautious with heating as it may affect the stability of the compound or other components in your buffer.
Quantitative Solubility Data
The following table summarizes the known solubility of Pemigatinib in various solvents.
| Solvent/Vehicle | Solubility | Source |
| DMSO | ≥ 100 mg/mL (287.06 mM) | [1] |
| DMSO | 70 mg/mL (200.94 mM) | [14] |
| DMSO | 40 mg/mL (82.05 mM) | [13] |
| DMSO | 25 mg/mL (51.28 mM) | [11] |
| DMSO | 5 mg/mL | [9][10] |
| Ethanol | 70 mg/mL | [14] |
| Dimethylformamide (DMF) | 15 mg/ml | [9][10] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/ml | [9][10] |
| Water | < 1 mg/mL | [14] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.18 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.18 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.18 mM) | [1] |
Note: Hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of Pemigatinib. Always use fresh, newly opened DMSO for preparing stock solutions.[1][11][13][14]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of Pemigatinib crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 25 mM).
-
Vortex the solution thoroughly.
-
If precipitation or incomplete dissolution is observed, gently warm the solution (e.g., in a 60°C water bath) and/or sonicate until the solid is completely dissolved.[11]
-
Store the stock solution at -20°C or -80°C for long-term storage.[1][11]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Start with your concentrated Pemigatinib stock solution in DMSO.
-
To minimize precipitation, perform serial dilutions. First, dilute the concentrated stock into a smaller volume of your final aqueous buffer.
-
Vortex gently after each dilution step.
-
For preparing a working solution for in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. For example, add 50 µL of a 40 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 500 µL of ddH2O.[13]
-
It is recommended to prepare fresh aqueous working solutions daily and not to store them for more than one day.[9]
Visual Troubleshooting and Signaling Pathway Diagrams
Troubleshooting Workflow for Solubility Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | BET inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pemigatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing INCB054329 Dosage for In Vivo Efficacy and Minimal Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals utilizing INCB054329 in preclinical in vivo studies. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on optimizing dosage to achieve maximal therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual inhibitor that targets two distinct classes of proteins: the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) and Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2]
-
BET Inhibition: By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-MYC.[1][3][4] This disrupts cancer cell proliferation and survival.
-
FGFR Inhibition: this compound also inhibits the kinase activity of FGFR1, 2, and 3, which are often dysregulated in various cancers and play a role in tumor cell growth, angiogenesis, and survival.[1][2]
Q2: What are the most common toxicities observed with this compound in vivo?
A2: Based on clinical and preclinical data, the most common dose-limiting toxicity associated with this compound is thrombocytopenia (a decrease in platelet count).[2][5][6] Other frequently observed treatment-related adverse events include nausea, fatigue, and decreased appetite.[2][5][6] As an FGFR inhibitor, it may also be associated with class-specific side effects like hyperphosphatemia, dermatologic toxicities, and ocular toxicities.[7][8][9][10]
Q3: What is a recommended starting dose for this compound in a mouse xenograft model?
A3: A starting dose for in vivo studies should be determined based on prior published data and the specific tumor model. Preclinical studies have reported efficacious and well-tolerated oral doses of this compound in mice ranging from 3 mg/kg to 100 mg/kg. For example, in an ovarian cancer xenograft model, 25 mg/kg of this compound administered orally twice daily was used in combination with olaparib. In a multiple myeloma model, 50 mg/kg was administered.[11] It is crucial to perform a dose-range finding study in your specific model to determine the optimal dose.
Q4: How should I formulate this compound for oral administration in mice?
A4: A common vehicle for formulating hydrophobic compounds like this compound for oral gavage in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12] The stability of the formulation should be confirmed before initiating in vivo studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected severe toxicity or mortality at a previously reported "safe" dose. | - Strain-specific sensitivity: Different mouse strains can have varied responses to drug toxicity. - Formulation issues: Incorrect preparation, instability, or precipitation of the compound can lead to inaccurate dosing. - Administration error: Incorrect gavage technique can cause stress or injury. | - Conduct a Maximum Tolerated Dose (MTD) study in your specific mouse strain. - Verify the formulation: Ensure proper solubilization and stability of this compound in the vehicle. Prepare fresh formulations regularly. - Refine administration technique: Ensure all personnel are properly trained in oral gavage. |
| High variability in tumor growth inhibition between animals in the same treatment group. | - Inconsistent drug exposure: This could be due to variations in gavage accuracy or individual differences in drug absorption and metabolism. - Tumor heterogeneity: The initial tumor burden and characteristics may vary between animals. | - Standardize administration procedures: Ensure consistent volume and timing of drug delivery. - Increase group size: A larger number of animals per group can help to mitigate the impact of individual variability. - Ensure uniform tumor implantation: Standardize the number of cells injected and the injection site. |
| Lack of efficacy at doses that are well-tolerated. | - Insufficient drug exposure: The dose may be too low to achieve a therapeutic concentration at the tumor site. - Rapid metabolism: this compound has a short half-life in mice.[2][11] - Tumor model resistance: The specific cancer cell line may not be sensitive to BET and/or FGFR inhibition. | - Increase the dose or dosing frequency: Consider twice-daily (BID) dosing to maintain therapeutic drug levels.[11] - Conduct a pharmacokinetic (PK) study: Measure the plasma and tumor concentrations of this compound to correlate exposure with efficacy. - Confirm target engagement: Analyze tumor tissue for a reduction in c-MYC expression (a pharmacodynamic marker of BET inhibition).[11] |
| Significant body weight loss (>15-20%) in the treatment group. | - Systemic toxicity: The dose may be approaching or exceeding the MTD. - Dehydration or reduced food intake: This can be a side effect of the drug or the stress of the procedure. | - Reduce the dose: Lower the dose of this compound in subsequent cohorts. - Provide supportive care: Ensure easy access to food and water. Consider providing supplemental hydration or softened food. - Monitor closely: Weigh animals daily and record clinical observations. |
| Thrombocytopenia is observed in treated animals. | - On-target toxicity of BET inhibition. | - Monitor platelet counts: Perform regular complete blood counts (CBCs). - Adjust the dosing schedule: Consider intermittent dosing (e.g., 5 days on, 2 days off) to allow for platelet recovery. |
Data Presentation
Table 1: Summary of Preclinical In Vivo Studies with this compound
| Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Multiple Myeloma | Nu/Nu mice with KMS-12-BM xenografts | 3, 10, 30, or 100 mg/kg, oral | Efficacious and well-tolerated; suppressed c-MYC | |
| Multiple Myeloma | OPM-2 xenograft | 50 mg/kg, oral | Dose-dependent suppression of tumor growth; well-tolerated | [11] |
| Ovarian Cancer | SKOV-3 xenograft | 25 mg/kg, oral, twice daily | Significant tumor growth inhibition in combination with olaparib; stable mouse weights |
Table 2: Common Toxicities Associated with BET and FGFR Inhibitors
| Toxicity | Associated Target | Monitoring and Management |
| Thrombocytopenia | BET | Regular Complete Blood Count (CBC). Consider dose reduction or intermittent dosing. |
| Anemia, Neutropenia | BET | Regular CBC. |
| Gastrointestinal (Nausea, Diarrhea) | BET, FGFR | Monitor for changes in appetite and stool consistency. Provide supportive care. |
| Fatigue | BET | Observe for changes in activity levels. |
| Hyperphosphatemia | FGFR | Monitor serum phosphate (B84403) levels. Consider dietary phosphate restriction or phosphate binders. |
| Ocular Toxicities (e.g., dry eye, retinal detachment) | FGFR | Regular ophthalmologic examinations are recommended in longer-term studies. |
| Dermatologic Toxicities (e.g., alopecia, skin dryness) | FGFR | Monitor for skin and coat changes. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study for this compound in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing life-threatening toxicity.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Healthy, age-matched mice of the desired strain
-
Animal balance
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign mice to several dose cohorts (e.g., 5-6 animals per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., based on in vitro IC50 values and literature) and escalate the dose in subsequent cohorts (e.g., 1.5x or 2x increments).
-
Administration: Administer this compound or vehicle via oral gavage daily for a predetermined period (e.g., 14-21 days).
-
Monitoring:
-
Record body weight daily. The MTD is often defined as the dose that causes no more than a 15-20% mean body weight loss.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of dehydration).
-
Collect blood samples at baseline and at the end of the study for a complete blood count (CBC) and serum chemistry analysis.
-
-
Endpoint: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis.
Protocol 2: Monitoring In Vivo Toxicity of this compound
Objective: To monitor for and characterize the toxicities of this compound during an efficacy study.
Procedure:
-
Clinical Observations: Observe animals daily for any signs of distress, including changes in behavior, appearance, and activity levels.
-
Body Weight: Record the body weight of each animal at least three times per week.
-
Hematology: Collect blood samples (e.g., via tail vein or submandibular bleed) at baseline, mid-study, and at the study endpoint. Perform a complete blood count (CBC) to assess for thrombocytopenia, anemia, and neutropenia.
-
Serum Chemistry: At the study endpoint, collect a larger volume of blood via cardiac puncture for serum chemistry analysis. Key parameters to assess include:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST)
-
Kidney function: Blood urea (B33335) nitrogen (BUN), creatinine
-
Metabolic changes: Glucose, phosphate
-
-
Histopathology: At necropsy, collect and fix major organs (e.g., liver, spleen, kidneys, bone marrow, gastrointestinal tract) in 10% neutral buffered formalin for histopathological evaluation.
Mandatory Visualizations
Caption: Mechanism of Action of this compound as a BET Inhibitor.
Caption: Simplified FGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Dose Optimization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. Practical Issues in the Use of FGFR Inhibitors for Advanced Cholangiocarcinoma [sponsored.harborsidestudio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
addressing the short half-life of INCB054329 in experimental design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short half-life of the BET inhibitor, INCB054329, in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and why is it a critical factor in experimental design?
A1: this compound has a short terminal elimination half-life of approximately 2-3 hours in humans.[1][2][3] This is a critical parameter because the compound is cleared rapidly from the system, meaning its concentration and, therefore, its inhibitory effect, will decrease significantly over a short period. This rapid clearance must be accounted for in both in vitro and in vivo experimental setups to ensure consistent and meaningful results.
Q2: How does the short half-life of this compound affect the planning of in vitro experiments?
A2: For in vitro experiments, the short half-life means that the effective concentration of this compound in the cell culture media will decrease rapidly. A standard single-dose application at the beginning of a 24, 48, or 72-hour experiment will likely not provide sustained target engagement. This can lead to underestimation of the compound's potency and efficacy. Therefore, experimental protocols need to be adapted to maintain a more constant exposure of the cells to the inhibitor.
Q3: What are the primary considerations for designing in vivo studies with this compound?
A3: In animal models, the short half-life of this compound necessitates a dosing regimen that can maintain therapeutic concentrations of the drug over the desired treatment period. A single daily dose may result in periods where the drug concentration falls below the effective level, potentially allowing for the recovery of target pathways and reduced anti-tumor efficacy. Preclinical studies in mice have indicated that this compound exhibits high clearance, resulting in a short half-life, which led to the use of twice-daily (b.i.d.) dosing in efficacy studies.[4][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4.[6] By binding to the bromodomains of these proteins, this compound prevents their interaction with acetylated histones, thereby inhibiting the transcription of key oncogenes, most notably c-MYC.[1][3][6] This leads to cell cycle arrest and apoptosis in cancer cells.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in in vitro assays (e.g., cell viability, apoptosis). | Drug Concentration Fluctuation: The short half-life of this compound leads to a rapid decrease in its effective concentration in the culture medium. | Increase Dosing Frequency: Instead of a single dose at the start of the experiment, consider replenishing the media with freshly prepared this compound every 4-6 hours (approximately two half-lives). Alternatively, perform a full media change with fresh compound at these intervals. For longer-term experiments, this is crucial. |
| Assay Timing: The time point for assessing the endpoint may not be optimal. The effect of the inhibitor might be transient if the drug concentration is not maintained. | Time-Course Experiments: Conduct time-course experiments to determine the optimal window for observing the desired effect. For example, for c-MYC protein downregulation, effects can be seen as early as 4-6 hours post-treatment. | |
| High variability in tumor growth inhibition in in vivo xenograft studies. | Sub-optimal Dosing Schedule: A once-daily (QD) dosing schedule may not be sufficient to maintain therapeutic drug levels, leading to inconsistent tumor growth inhibition. | Implement Twice-Daily (BID) Dosing: Based on preclinical data, a twice-daily oral administration is recommended to maintain more consistent plasma concentrations of this compound.[4][5] The doses should be administered approximately 12 hours apart. |
| Pharmacokinetic Variability: There can be significant inter-animal variability in drug metabolism and clearance. | Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If feasible, conduct pilot PK/PD studies to correlate drug exposure with target modulation (e.g., c-MYC levels in tumor tissue) and efficacy. This can help in optimizing the dosing regimen. | |
| Cells appear to recover or show reduced sensitivity in longer-term in vitro cultures. | Drug Degradation and Cellular Recovery: Due to the short half-life, the inhibitor's effect diminishes, allowing cells to recover and resume proliferation. | Continuous Exposure or Frequent Replenishment: For long-term cultures, consider using a continuous infusion system if available. If not, a strict schedule of media replenishment with fresh this compound every 4-6 hours is necessary to maintain selective pressure. |
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Terminal Elimination Half-Life (t½) | ~2-3 hours | Human | [1][2][3] |
| Oral Clearance (CLss/F) | High (Mean: 95.5 L/h) | Human | [1] |
| Interpatient Variability in Oral Clearance | High (CV%: 142%) | Human | [1] |
| Dosing Regimen in Preclinical Models | Twice-daily (b.i.d.) | Mouse | [4][5] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/XTT) with this compound
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound, accounting for its short half-life.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Dosing Regimen:
-
Initial Dosing: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Compound Replenishment: To counteract the short half-life, perform a 50% media change with freshly prepared compound-containing media every 6 hours for the duration of the experiment (e.g., 72 hours). This will help maintain a more stable concentration of the inhibitor.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (e.g., 72 hours).
-
MTT/XTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well according to the manufacturer's protocol.
-
Incubate for 2-4 hours until a color change is apparent.
-
Add solubilization solution if using MTT.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model with this compound
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium or Matrigel into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral gavage. A sample formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[7]
-
Administer this compound orally via gavage.
-
-
Dosing Schedule:
-
Treatment Duration: Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
Endpoint Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for c-MYC, immunohistochemistry).
-
Visualizations
References
Navigating Interpatient Variability in INCB054329 (Pemigatinib) Pharmacokinetics: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing the significant interpatient pharmacokinetic (PK) variability observed with INCB054329, also known as pemigatinib (B609903). This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Troubleshooting Guide: Addressing Unexpected this compound Exposure
Researchers may encounter significant deviations from expected plasma concentrations of this compound. This guide provides a systematic approach to troubleshooting these observations.
| Observed Issue | Potential Cause | Recommended Action |
| Higher-than-expected drug exposure (AUC) and/or peak concentrations (Cmax) | Concomitant use of strong or moderate CYP3A4 inhibitors: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Co-administration with inhibitors of this enzyme can significantly increase plasma concentrations. | Review the patient's concomitant medications for known CYP3A4 inhibitors (e.g., certain antifungals, antibiotics, and protease inhibitors).[4] If possible, consider alternative medications that do not inhibit CYP3A4. If co-administration is unavoidable, a dose reduction of pemigatinib may be necessary.[4] |
| Severe hepatic impairment: Patients with severe liver dysfunction may have reduced metabolic capacity, leading to higher drug exposure.[2][5] | Assess the patient's liver function. For patients with severe hepatic impairment (total bilirubin (B190676) >3 times the upper limit of normal with any AST), a dose reduction is recommended.[2][5] | |
| Severe renal impairment: Although renal excretion of unchanged pemigatinib is low, severe renal impairment can lead to increased exposure.[1][2][5] | Evaluate the patient's renal function. A dosage adjustment is recommended for patients with severe renal impairment (GFR 15–29 mL/minute per 1.73 m²).[2] | |
| Lower-than-expected drug exposure (AUC) and/or Cmax | Concomitant use of strong or moderate CYP3A4 inducers: Co-administration with CYP3A4 inducers can accelerate the metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy.[4] | Review the patient's concomitant medications for known CYP3A4 inducers (e.g., certain anticonvulsants, rifampin, St. John's Wort).[4] Avoid co-administration if possible. |
| High interpatient variability in oral clearance | Intrinsic patient factors: A clinical study reported high interpatient variability in the oral clearance of this compound (coefficient of variation [CV%] of 142%).[6][7][8] This variability was a key challenge in determining the recommended Phase 2 dose.[6] | Implement therapeutic drug monitoring (TDM) to individualize dosing. A dose titration strategy, as employed in a clinical trial, may be necessary to optimize exposure for individual patients.[6] |
| Unexpected adverse events, such as thrombocytopenia | Exposure-dependent toxicity: Thrombocytopenia has been identified as an on-target, dose-limiting toxicity of this compound, and its occurrence is correlated with drug exposure.[9][10] | Monitor platelet counts regularly. If significant thrombocytopenia occurs, consider dose reduction or interruption. The correlation between exposure and this adverse event highlights the importance of managing pharmacokinetic variability.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of this compound?
A1: this compound is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 1.13 hours.[1] It has a mean elimination half-life of about 15.4 hours.[1][11] The pharmacokinetics are dose-proportional over a range of 1-20 mg.[1]
Q2: How is this compound metabolized and eliminated?
A2: this compound is primarily metabolized by the CYP3A4 enzyme.[1][2][3] Elimination occurs mainly through feces (82.4%), with a small portion excreted in the urine (12.6%).[1][2] Only a small fraction is excreted as unchanged drug.[1][2]
Q3: What are the known factors contributing to the high interpatient variability of this compound?
A3: Several factors can influence the pharmacokinetics of this compound:
-
Sex: Males have been observed to have a higher clearance and lower absorption rate constant compared to females.[12][13]
-
Body Weight: The volume of distribution increases with body weight.[12]
-
Concomitant Medications: Co-administration of phosphate (B84403) binders can decrease clearance, while proton pump inhibitors can increase the volume of distribution.[14] As mentioned, CYP3A4 inhibitors and inducers significantly impact exposure.[4]
-
Organ Function: Severe hepatic and renal impairment can increase drug exposure, necessitating dose adjustments.[2][5]
Q4: Are there any pharmacodynamic biomarkers that can help manage this compound therapy?
A4: Yes, serum phosphate concentration is a known pharmacodynamic marker of FGFR inhibition.[1][2] An increase in serum phosphate is concentration-dependent and can be monitored to assess target engagement.[1] Hyperphosphatemia is a common on-target effect.[1]
Q5: What was the clinical approach to managing the high pharmacokinetic variability of this compound in clinical trials?
A5: Due to the high interpatient variability in clearance and exposure, a recommended Phase 2 dose could not be initially determined.[6] Consequently, a dose titration cohort was introduced in a clinical study to establish an optimal dose for each individual patient.[6]
Data Presentation
Table 1: Summary of this compound (Pemigatinib) Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1.13 - 1.99 hours | [1][15] |
| Elimination Half-life (t½) | ~11.3 - 15.4 hours | [1][11][15] |
| Metabolism | Primarily by CYP3A4 | [1][2][3] |
| Elimination Route | Feces (82.4%), Urine (12.6%) | [1][2] |
| Plasma Protein Binding | 90.6% | [1] |
| Interpatient Variability in Oral Clearance (CV%) | 142% | [6][7][8] |
Table 2: Impact of Intrinsic and Extrinsic Factors on Pemigatinib Pharmacokinetics
| Factor | Effect on Pharmacokinetics | Recommendation | Reference(s) |
| Severe Hepatic Impairment | Increased exposure (AUC increased by 74%) | Reduce starting dose to 9 mg | [2][5] |
| Severe Renal Impairment (GFR 15-29 mL/min) | Increased exposure (AUC increased by 59%) | Reduce starting dose to 9 mg | [1][2] |
| Concomitant Strong/Moderate CYP3A4 Inhibitors | Increased pemigatinib exposure | Avoid co-administration; if unavoidable, reduce pemigatinib dose | [4] |
| Concomitant Strong/Moderate CYP3A4 Inducers | Decreased pemigatinib exposure | Avoid co-administration | [4] |
| Sex (Male vs. Female) | 19-26.2% higher clearance in males | Not considered clinically significant for dose adjustment | [12][13] |
| Body Weight | Increased volume of distribution with increasing weight | Not considered clinically significant for dose adjustment | [12] |
| Concomitant Phosphate Binders | 14.1-15.5% reduction in clearance | Not considered clinically significant for dose adjustment | [12][13] |
Experimental Protocols
Protocol 1: Pharmacokinetic Sample Collection and Analysis
-
Objective: To determine the plasma concentration-time profile of this compound.
-
Procedure:
-
Collect whole blood samples (e.g., 3-5 mL) in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Collect samples at pre-defined time points: pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately after collection, centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clearly labeled polypropylene (B1209903) tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis:
Protocol 2: Assessment of CYP3A4 Inhibition/Induction Potential
-
Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of this compound.
-
Study Design:
-
Conduct a crossover or parallel-group study in healthy volunteers or patients.
-
Treatment Period 1: Administer a single dose of this compound alone.
-
Washout Period: (for crossover design)
-
Treatment Period 2: Administer the interacting drug for a sufficient duration to achieve steady-state inhibition or induction, then co-administer a single dose of this compound.
-
-
Sample Collection and Analysis:
-
Follow the pharmacokinetic sampling schedule as described in Protocol 1 for both treatment periods.
-
Analyze plasma samples for this compound concentrations.
-
-
Data Analysis:
-
Calculate the geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters of this compound when administered with and without the interacting drug.
-
Visualizations
Caption: Mechanism of action of this compound via BET protein inhibition.
Caption: Workflow for pharmacokinetic analysis of this compound.
Caption: Logical workflow for troubleshooting this compound PK variability.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. drugs.com [drugs.com]
- 3. Evaluation of drug–drug interaction potential for pemigatinib using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Evaluation of the pharmacokinetics of pemigatinib in patients with impaired hepatic or renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Population Pharmacokinetics Analysis of Pemigatinib in Patients With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetic and exposure‐response analyses of pemigatinib in patients with advanced solid tumors including cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. leitir.is [leitir.is]
- 15. Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1–3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Potential Off-Target Effects of INCB054329 and Pemigatinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of two distinct Incyte compounds: INCB054329 , a Bromodomain and Extra-Terminal (BET) inhibitor, and Pemigatinib (B609903) (this compound is an internal research name for Pemigatinib) , a Fibroblast Growth Factor Receptor (FGFR) inhibitor.
It is crucial to distinguish between these two molecules as their mechanisms of action and potential off-target profiles are fundamentally different.
Section 1: this compound - A BET Inhibitor
This compound is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic readers that play a critical role in the transcriptional regulation of key oncogenes such as c-MYC.[1][2]
Frequently Asked Questions (FAQs): this compound
Q1: What are the expected on-target effects of this compound that might be misinterpreted as off-target effects?
A1: As a BET inhibitor, this compound's primary mechanism involves the displacement of BET proteins from chromatin, leading to the downregulation of target gene expression.[2] Key on-target effects that researchers should anticipate include:
-
Cell Cycle Arrest: Inhibition of BET proteins often leads to a G1 cell cycle arrest.[1]
-
Apoptosis: Increased expression of pro-apoptotic regulators and subsequent cell death is a common outcome in sensitive cell lines.[1]
-
Thrombocytopenia: This is a known on-target effect of BET inhibition and was the primary dose-limiting toxicity observed in clinical trials.[3][4]
Q2: My cells are showing resistance to this compound. Could this be due to off-target effects?
A2: While resistance can develop through various mechanisms, it is not typically a direct result of off-target effects. Instead, resistance to BET inhibitors can emerge from signaling pathway adaptations. For instance, in multiple myeloma models, this compound has been shown to suppress interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling.[2] Combining this compound with a JAK inhibitor, such as ruxolitinib, has demonstrated synergistic effects in overcoming this.[2][5]
Q3: How can I confirm that the observed cellular phenotype is a direct result of BET inhibition?
A3: To validate that the observed effects are on-target, consider the following experimental controls:
-
Use a structurally unrelated BET inhibitor: If a different BET inhibitor elicits the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: While challenging for BET proteins, attempting to overexpress a target gene like c-MYC might partially rescue the phenotype.
-
Transcriptomic analysis: RNA sequencing can confirm the downregulation of known BET target genes.
Troubleshooting Guide: this compound
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of apoptosis in non-cancerous cell lines | This compound has a greater effect on tumor cells, but some impact on normal cells is expected. The GI50 for T-cells is significantly higher than for hematologic cancer cell lines.[1] | Titrate the concentration of this compound to find the optimal therapeutic window. Use the lowest effective concentration that inhibits the growth of cancer cells while minimizing toxicity in normal cells. |
| Unexpected changes in gene expression unrelated to known BET targets | This could indicate a potential off-target effect or a previously uncharacterized role of BET proteins in that specific cell type. | Perform a comprehensive pathway analysis of the differentially expressed genes. Validate key changes using qPCR or Western blotting. Consider performing a kinome-wide selectivity profile to identify potential off-target kinases.[6] |
| Inconsistent results between different experimental batches | Variability in cell culture conditions, passage number, or compound stability can affect results. | Maintain consistent cell culture practices. Use freshly prepared this compound solutions for each experiment. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound as a BET Inhibitor.
Caption: Experimental Workflow for On-Target Effect Validation.
Section 2: Pemigatinib (Pemazyre) - An FGFR Inhibitor
Pemigatinib is a potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3.[7][8][9] It is approved for the treatment of certain cancers with FGFR gene alterations.[10]
Frequently Asked Questions (FAQs): Pemigatinib
Q1: What are the most common on-target effects of Pemigatinib that I should be aware of?
A1: As an FGFR inhibitor, Pemigatinib's effects are directly related to the blockade of the FGF/FGFR signaling pathway. The most common on-target adverse reactions observed in clinical trials include:
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Hyperphosphatemia: This is a pharmacodynamic effect of FGFR inhibition.[11][12][13]
-
Ocular Toxicity: This can manifest as dry eyes, blurred vision, or retinal pigment epithelial detachment (RPED).[11][13]
-
Nail and Skin Toxicities: Alopecia, nail disorders, and dry skin are frequently reported.[7][12]
-
Gastrointestinal Effects: Diarrhea, nausea, stomatitis, and dry mouth are common.[7][12]
Q2: I am observing toxicities in my cell culture or animal model that are not listed as common side effects. How can I determine if these are off-target effects?
A2: While the listed adverse events are the most common, unexpected toxicities could arise from off-target inhibition. To investigate this:
-
Perform a Kinase Selectivity Profile: Screen Pemigatinib against a broad panel of kinases to identify potential off-target interactions.[6]
-
Consult the Literature for Structurally Similar Compounds: Off-target effects can sometimes be predicted by examining the profiles of other kinase inhibitors with similar chemical scaffolds.
-
Utilize a "Gold Standard" Rescue Experiment: If a specific off-target kinase is suspected, overexpressing a drug-resistant mutant of that kinase should reverse the observed phenotype if the effect is indeed off-target.[6]
Q3: How can I mitigate the on-target toxicity of Pemigatinib in my experiments?
A3: To manage on-target toxicities in a research setting:
-
Dose Titration: Use the lowest effective concentration of Pemigatinib that achieves the desired level of FGFR inhibition.
-
Intermittent Dosing: In animal models, mimicking the clinical dosing schedule (14 days on, 7 days off) may help alleviate some toxicities.[11]
-
Supportive Care Measures: For in vivo studies, consider supportive measures analogous to clinical management, such as phosphate (B84403) binders for hyperphosphatemia.[14]
Troubleshooting Guide: Pemigatinib
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High incidence of hyperphosphatemia in animal models | This is an expected on-target effect of FGFR inhibition.[13] | Monitor serum phosphate levels regularly. Consider the use of phosphate-lowering agents in the diet or water.[14] |
| Ocular abnormalities observed in treated animals | A known on-target toxicity of FGFR inhibitors.[11][13] | Conduct regular ophthalmic examinations. If severe, consider dose reduction or interruption. |
| Discrepancy between biochemical IC50 and cellular EC50 | Several factors can contribute to this, including high intracellular ATP concentrations outcompeting the inhibitor, or the compound being a substrate for efflux pumps like P-glycoprotein.[6] | Verify the expression and activity of FGFR in your cell line. Co-incubate with an efflux pump inhibitor (e.g., verapamil) to see if cellular potency increases.[6] |
Quantitative Data: Pemigatinib Adverse Reaction Profile
| Adverse Reaction | Incidence (All Grades) | Incidence (Grade 3-4) |
| Hyperphosphatemia | 60% | 0% |
| Alopecia | 49% | N/A |
| Diarrhea | 47% | 2.1% |
| Nail Toxicity | 43% | 2.1% |
| Fatigue | 42% | 4.8% |
| Nausea | 40% | 1.4% |
| Stomatitis | 35% | 2.1% |
| Dry Eye | 35% | 0.7% |
| Hypophosphatemia | 23% | 14.3% |
Data from the FIGHT-202 clinical trial.[12][13][15]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10-point serial dilution of Pemigatinib in DMSO. Further dilute in the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or a vehicle control.
-
Kinase/Substrate Addition: Add a solution containing the purified target kinase (e.g., FGFR1, FGFR2, or FGFR3) and its specific peptide substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Detection: After incubation, add a detection reagent to quantify the amount of phosphorylated substrate or remaining ATP.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Preparation: Use a cell line engineered to express the target kinase (e.g., FGFR2) as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a multi-well plate.
-
Compound Treatment: Add serial dilutions of Pemigatinib to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.[6]
Signaling Pathway and Workflow Diagrams
Caption: Pemigatinib Inhibition of the FGFR Signaling Pathway.
Caption: Workflow for Investigating Potential Off-Target Effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. oncodaily.com [oncodaily.com]
- 8. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 9. Safety and efficacy of pemigatinib in patients with cholangiocarcinoma: a systematic review - Rasool - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. Pemigatinib - Wikipedia [en.wikipedia.org]
- 11. PEMAZYRE® (pemigatinib) Safety Profile & Side Effects [hcp.pemazyre.com]
- 12. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker [ahdbonline.com]
- 13. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEMAZYRE® (pemigatinib) Managing Adverse Reactions [hcp.pemazyre.com]
- 15. targetedonc.com [targetedonc.com]
- 16. benchchem.com [benchchem.com]
Technical Support for INCB054329: Strategies to Improve In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with INCB054329. The following information is designed to help optimize experimental design and enhance the therapeutic efficacy of this BET inhibitor.
Troubleshooting Guide and FAQs
Q1: My in vivo study with this compound monotherapy shows limited or variable efficacy. What are the common reasons?
A: Limited efficacy of this compound as a single agent can be attributed to several factors:
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Pharmacokinetic Profile: In preclinical mouse models, this compound exhibits high clearance and a short half-life, which can lead to suboptimal drug exposure at the tumor site if dosing is not frequent enough.[1][2] In clinical settings, high interpatient variability in oral clearance has been observed, which led to the termination of a Phase I/II study.[3][4]
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Intrinsic Resistance: Some tumor models may have intrinsic resistance to BET inhibitors. This can be due to pre-existing compensatory signaling pathways that bypass the effects of BRD4 inhibition. For example, activation of receptor tyrosine kinases (RTKs) and their downstream survival signals like PI3K/AKT and ERK can confer resistance.[5]
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Lack of Confirmed Clinical Response: In a Phase 1/2 clinical trial, this compound monotherapy did not result in any confirmed clinical responses, although some patients with solid tumors experienced stable disease.[3] This underscores the potential need for combination strategies to achieve significant anti-tumor activity.
Q2: How can I optimize the dosing regimen for this compound in preclinical models?
A: Given the short half-life of this compound in mice, a twice-daily (b.i.d.) oral administration schedule was used in efficacy studies to maintain exposures that effectively suppress the target oncogene, c-MYC.[1] It is crucial to perform pharmacokinetic (PK) and pharmacodynamic (PD) studies in your specific animal model to confirm that the chosen dosing regimen achieves the desired level of target engagement (e.g., c-MYC suppression) in the tumor tissue over a sustained period.
Q3: What combination strategies have been shown to enhance the in vivo efficacy of this compound?
A: Several rational combination strategies have demonstrated synergistic or enhanced anti-tumor activity in vivo. These approaches are designed to exploit vulnerabilities created by this compound's mechanism of action.
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JAK Inhibitors (e.g., Ruxolitinib): this compound treatment can suppress the Interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway by reducing the expression of the IL-6 receptor.[1][6] Combining this compound with a JAK inhibitor leads to a more profound and synergistic inhibition of the JAK-STAT pathway, potentiating tumor growth inhibition in multiple myeloma models.[1][6]
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FGFR Inhibitors: In cancer models with specific genetic alterations like the t(4;14) translocation in multiple myeloma, this compound profoundly suppresses the expression of the oncogene FGFR3.[1][6] This sensitizes the tumor cells to treatment with an FGFR inhibitor. The combination has been shown to be significantly more effective at reducing tumor volume than either agent alone and can abrogate the feedback upregulation of FGFR3 that occurs with FGFR inhibitor monotherapy.[1]
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PARP Inhibitors (e.g., Olaparib): In homologous recombination (HR)-proficient ovarian cancer, this compound reduces the expression and function of key HR proteins like BRCA1 and RAD51.[7][8] This functionally impairs the HR DNA repair pathway, inducing a "BRCAness" phenotype and sensitizing tumor cells to PARP inhibitors. This combination cooperatively inhibits tumor growth in vivo, accompanied by increased DNA damage and apoptosis.[7][8]
-
MEK Inhibitors: In colorectal cancer models, strong synergy has been observed between this compound and MEK inhibitors.[9] This combination synergistically blocks c-Myc protein expression and inhibits the MEK/ERK signaling pathway.[9]
Q4: We are observing acquired resistance to this compound in our long-term in vivo studies. What are the potential mechanisms and how can we overcome them?
A: Acquired resistance to BET inhibitors is a significant challenge. Key mechanisms include:
-
Kinome Reprogramming: Tumors can adapt to sustained BET inhibition by reprogramming their kinase signaling networks. This often involves the activation of pro-survival pathways mediated by RTKs, leading to downstream activation of PI3K/AKT and/or ERK signaling.[5] Overcoming this may require co-treatment with inhibitors targeting the identified activated kinases (e.g., FGFR, IGF1R, PI3K, or ERK inhibitors).[5]
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Feedback Mechanisms: Inhibition of a target can sometimes trigger a feedback loop that reactivates the same or a parallel pathway. For instance, treatment with an FGFR inhibitor alone can lead to the upregulation of FGFR3, which can be abrogated by co-administration with this compound.[1]
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Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can support transcription and cell proliferation in a manner that is independent of its bromodomains, rendering bromodomain-targeting inhibitors less effective.[10] This may involve hyper-phosphorylation of BRD4 and its association with other transcriptional co-activators.[10] Strategies to overcome this are still under investigation but could involve targeting downstream effectors or associated proteins.
Quantitative Data Summary
Table 1: Preclinical In Vivo Combination Efficacy of this compound
| Cancer Type | Combination Agent | Model | Outcome | Reference |
|---|---|---|---|---|
| Multiple Myeloma | FGFR Inhibitor (INCB054828) | OPM-2 Xenograft | Significantly greater decrease in tumor volume vs. single agents (P < 0.001). | [1] |
| Multiple Myeloma | JAK Inhibitor (Ruxolitinib) | MM1.S Xenograft | Potentiated tumor growth inhibition in a model not sensitive to JAKi alone. | [1] |
| Ovarian Cancer | PARP Inhibitor (Olaparib) | SKOV-3 Xenograft | Co-operatively inhibited tumor growth, reduced BRCA1, and increased DNA damage. | [7][8] |
| Colorectal Cancer | MEK Inhibitor | RKO Xenograft | this compound was efficacious as a single agent; synergy with MEKi shown in vitro. |[9] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Context | Reference |
|---|---|---|---|
| GI₅₀ (Median) | 152 nM (range, 26-5000 nM) | Panel of 32 hematologic cancer cell lines | [2] |
| GI₅₀ | 2.435 µM | IL-2 stimulated T cells from normal donors | [2] |
| IC₅₀ (BRD4-BD1) | 28 nM | Biochemical Assay | [2] |
| IC₅₀ (BRD4-BD2) | 3 nM | Biochemical Assay |[2] |
Key Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
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Cell Culture and Implantation: Culture the selected cancer cell line (e.g., SKOV-3, OPM-2) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., 50% Matrigel in PBS). Inject cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
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Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
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Drug Preparation and Administration: Prepare this compound and the combination agent in their respective recommended vehicles. Administer drugs via the appropriate route (e.g., oral gavage) at the specified dose and schedule (e.g., this compound often requires b.i.d. dosing).[1]
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Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health and behavior of the animals.
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Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a set time point), euthanize the animals. Excise tumors, measure their final weight, and process them for downstream analysis (e.g., flash-freeze for Western blot/proteomics, fix in formalin for IHC).
Protocol 2: Western Blot Analysis for Target Engagement
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Protein Extraction: Homogenize and lyse tumor tissue samples collected from the in vivo study using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies may include those against c-MYC, FGFR3, p-STAT3, STAT3, Cleaved PARP, γH2AX, and a loading control (e.g., β-actin, GAPDH).
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Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Signaling Pathways & Workflows
Caption: Mechanism of action for this compound, a BET inhibitor.
Caption: Logical workflow for troubleshooting poor in vivo efficacy.
Caption: Synergy between this compound and JAK inhibitors.
Caption: Synthetic lethality with this compound and PARP inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
Technical Support Center: Overcoming Resistance to INCB054329 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the BET inhibitor, INCB054329.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones and transcription factors, playing a crucial role in the regulation of gene expression. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of target genes, including key oncogenes like c-MYC. This inhibition of oncogenic transcriptional programs results in decreased cell proliferation and induction of apoptosis in various cancer cell lines.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
Acquired resistance to BET inhibitors like this compound is a multifaceted issue. Several mechanisms have been identified, including:
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Kinome Reprogramming: Cancer cells can adapt to BET inhibition by activating alternative survival signaling pathways. This "kinome reprogramming" often involves the upregulation of receptor tyrosine kinases (RTKs) and downstream pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][3] Activation of these pathways can provide a bypass mechanism to promote cell survival and proliferation despite the inhibition of BET-dependent transcription.
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Wnt/β-catenin Pathway Activation: In certain cancer types, particularly hematological malignancies, the upregulation of the Wnt/β-catenin signaling pathway has been implicated in acquired resistance to BET inhibitors.[4] This pathway can drive the expression of pro-survival genes independently of BET protein function.
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Bromodomain-Independent BRD4 Function: In some resistant cell lines, BRD4 can remain functionally active and support oncogenic transcription in a manner that does not require its bromodomain.[5] This renders inhibitors that target the bromodomain, such as this compound, less effective.
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Epigenetic Heterogeneity and Clonal Selection: A pre-existing subpopulation of cells within the tumor may possess inherent characteristics, such as higher levels of histone acetylation or nuclear BRD4, that make them less sensitive to BET inhibition.[6] Continuous treatment can lead to the selection and expansion of these resistant clones.
Q3: Are there strategies to overcome or prevent the development of resistance to this compound?
Yes, several strategies are being explored to combat resistance to BET inhibitors:
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Combination Therapy: A promising approach is to combine this compound with inhibitors that target the identified resistance pathways. For instance, co-treatment with PI3K, AKT, MEK, or CDK4/6 inhibitors can abrogate the effects of kinome reprogramming and restore sensitivity.[2][7]
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Targeting Downstream Effectors: For resistance mechanisms involving bypass pathways, targeting key downstream nodes can be effective.
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Novel Therapeutic Modalities: The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of BET proteins, rather than just inhibiting their function, offers an alternative approach that may overcome some forms of resistance.[8]
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Sequential Treatment Regimens: Investigating different dosing schedules and treatment holidays may help to mitigate the development of resistance by reducing the selective pressure on cancer cells.
Troubleshooting Guides
Problem 1: Decreased Cell Viability Inhibition by this compound Over Time
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance through kinome reprogramming. | 1. Perform Phospho-Kinase Array: Analyze the phosphorylation status of key signaling proteins in your resistant cell line compared to the parental sensitive line. Look for increased phosphorylation of RTKs, AKT, ERK, and other pro-survival kinases. 2. Western Blot Analysis: Confirm the findings from the phospho-kinase array by performing western blots for specific phosphorylated and total proteins in the identified activated pathways (e.g., p-AKT/AKT, p-ERK/ERK). 3. Test Combination Therapies: Based on the identified activated pathways, treat the resistant cells with this compound in combination with appropriate inhibitors (e.g., a PI3K inhibitor if the PI3K/AKT pathway is activated). |
| Upregulation of drug efflux pumps. | 1. Perform qRT-PCR: Analyze the mRNA expression levels of common drug efflux pump genes (e.g., ABCB1, ABCG2) in resistant and sensitive cells. 2. Use Efflux Pump Inhibitors: Treat resistant cells with this compound in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for ABCB1) to see if sensitivity is restored. |
| Selection of a pre-existing resistant clone. | 1. Single-Cell Cloning: Isolate single-cell clones from the parental cell line and test their individual sensitivity to this compound to assess pre-existing heterogeneity. 2. Analyze Chromatin Accessibility: Use techniques like ATAC-seq to compare the chromatin landscape of sensitive and resistant cells, looking for differences in regions associated with drug resistance genes. |
Problem 2: No significant downregulation of c-MYC expression upon this compound treatment in resistant cells.
| Possible Cause | Troubleshooting Step |
| Activation of a BET-independent mechanism of c-MYC regulation. | 1. Analyze Transcription Factor Activity: Use a transcription factor activity assay to investigate the involvement of other transcription factors known to regulate c-MYC. 2. Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to determine if other transcriptional regulators are enriched at the c-MYC promoter in resistant cells. |
| Bromodomain-independent function of BRD4. | 1. BRD4 Knockdown/Degradation: Use siRNA or a BRD4-targeting PROTAC to deplete BRD4 protein in resistant cells and observe the effect on c-MYC expression and cell viability. If c-MYC is downregulated and viability is reduced, it suggests continued dependence on BRD4, but through a bromodomain-independent mechanism. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Sensitive and Acquired Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| OVCAR8 | Ovarian Cancer | 150 | 2500 | 16.7 |
| MOLM-13 | Acute Myeloid Leukemia | 50 | 950 | 19.0 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 200 | 3200 | 16.0 |
Note: These are representative data based on published literature and should be confirmed experimentally.
Table 2: Effect of Combination Therapy on Overcoming this compound Resistance
| Cell Line | Treatment | Cell Viability (% of Control) |
| OVCAR8-Resistant | This compound (2.5 µM) | 85% |
| PI3K Inhibitor (1 µM) | 70% | |
| This compound + PI3K Inhibitor | 35% | |
| MOLM-13-Resistant | This compound (1 µM) | 90% |
| Wnt Pathway Inhibitor (0.5 µM) | 75% | |
| This compound + Wnt Pathway Inhibitor | 40% |
Note: These are representative data and concentrations should be optimized for specific cell lines and inhibitors.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
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Initial Seeding: Plate the parental cancer cell line of interest at a low density in appropriate culture medium.
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Initial Treatment: Treat the cells with this compound at a concentration equivalent to their IC50 value.
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Dose Escalation: Once the cells have recovered and resumed proliferation, passage them and increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, etc.).
-
Maintenance Culture: Continue this dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50.
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Characterization: Regularly assess the IC50 of the resistant population to confirm the level of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.
Protocol 2: Western Blotting for Phosphorylated Kinases
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Cell Lysis: Lyse sensitive and resistant cells (with and without this compound treatment) in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the kinases of interest (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Acquired resistance to this compound through bypass pathway activation.
Caption: Experimental workflow for resistance characterization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 6. Epigenetic heterogeneity promotes acquired resistance to BET bromodomain inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Bromodomain inhibition reverses CDK4/6 inhibitor resistance in estrogen receptor-positive breast cancer via induction of miR-34a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining INCB054329 Treatment Schedules for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing the BET inhibitor INCB054329 in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] It competitively binds to the acetylated lysine (B10760008) recognition motifs on the bromodomains of these proteins. This binding prevents the interaction between BET proteins and acetylated histones, which is crucial for the transcriptional activation of certain genes.[1] By disrupting this interaction, this compound effectively downregulates the expression of key oncogenes, most notably c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4]
Q2: What are the key signaling pathways affected by this compound?
A2: The primary pathway inhibited by this compound is the BET protein-mediated transcription of target genes. This has downstream effects on several critical cancer-related signaling pathways:
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c-MYC Pathway: this compound potently suppresses c-MYC expression, a master regulator of cell proliferation, growth, and metabolism.[2][3]
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JAK/STAT Pathway: In multiple myeloma models, this compound has been shown to decrease the expression of the Interleukin-6 receptor (IL6R), leading to reduced JAK/STAT signaling.[2][5]
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FGFR Pathway: In t(4;14)-rearranged myeloma cell lines, this compound can decrease the expression of oncogenic FGFR3.[2][5]
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Homologous Recombination (HR) Pathway: In ovarian cancer models, this compound has been observed to reduce the expression and function of BRCA1 and RAD51, key components of the HR DNA repair pathway.[6][7]
Q3: What is a suitable starting dose and schedule for in vivo studies with this compound?
A3: The optimal dose and schedule for this compound will depend on the specific animal model and the experimental goals. However, based on preclinical studies, a common starting point for efficacy studies is in the range of 15-50 mg/kg, administered orally. Due to its short half-life in mice (approximately 2-3 hours), twice-daily (BID) dosing is often employed to maintain effective drug exposure.[2][8] Intermittent dosing schedules (e.g., 5 days on/2 days off) have also been explored in clinical trials to manage toxicity and may be considered for long-term preclinical studies.[8]
Q4: How should this compound be formulated for oral administration in animal studies?
A4: A common vehicle for the oral gavage of this compound in mice is a suspension in 0.5% methylcellulose (B11928114).[2] To prepare this, the compound can first be reconstituted in a small amount of N,N-dimethylacetamide (DMAC) and then diluted to the final concentration with the 0.5% methylcellulose solution.[2] For example, a final concentration of 5% DMAC in 0.5% methylcellulose has been used.[2] It is also possible to formulate this compound in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for oral administration.[9]
Troubleshooting Guides
Issue 1: High In Vivo Toxicity Observed (e.g., significant weight loss, lethargy)
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Possible Cause: The administered dose of this compound may be too high for the specific animal strain or model, leading to on-target or off-target toxicities. Thrombocytopenia (low platelet count) is a known on-target toxicity of BET inhibitors.[10][11]
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound. A dose de-escalation study may be necessary to determine the maximum tolerated dose (MTD) in your specific model.
-
Intermittent Dosing: Switch to an intermittent dosing schedule (e.g., 5 days on/2 days off, or 7 days on/7 days off) to allow for recovery periods.[8]
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Monitor Platelet Counts: If possible, perform complete blood counts (CBCs) to monitor for thrombocytopenia. If a significant drop in platelets is observed, consider a dose reduction or interruption.
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Supportive Care: Ensure animals have easy access to food and water. Provide nutritional supplements if necessary.
-
Issue 2: Lack of In Vivo Efficacy
-
Possible Cause: Insufficient drug exposure at the tumor site, a suboptimal dosing schedule, or inherent resistance of the tumor model.
-
Troubleshooting Steps:
-
Confirm Target Engagement: After a short treatment period (e.g., 3-5 days), collect tumor tissue and perform Western blotting to assess the levels of c-MYC. A lack of c-MYC downregulation may indicate insufficient drug exposure.
-
Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine the plasma and tumor concentrations of this compound in your animal model. This can help to optimize the dosing regimen to achieve therapeutic concentrations.
-
Increase Dosing Frequency: Due to the short half-life of this compound, switching from once-daily to twice-daily dosing may improve efficacy.[2]
-
Combination Therapy: Consider combining this compound with other agents. For example, in models with FGFR alterations, combination with an FGFR inhibitor like pemigatinib (B609903) (INCB054828) has shown synergistic effects.[2]
-
Issue 3: Variability in Tumor Response Within a Treatment Group
-
Possible Cause: Inconsistent drug formulation or administration, or biological heterogeneity of the tumors.
-
Troubleshooting Steps:
-
Ensure Consistent Formulation: Prepare the this compound formulation fresh for each dosing session and ensure it is a homogenous suspension.
-
Refine Administration Technique: Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery.
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Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual tumor variability on the overall study outcome.
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Tumor Characterization: If possible, characterize the baseline molecular features of the tumors to identify any potential biomarkers of response or resistance.
-
Data Presentation
Table 1: Preclinical Dosing and Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Strain | This compound Dose and Schedule | Efficacy Outcome | Reference |
| OPM-2 (Multiple Myeloma) | Nude Mice | 50 mg/kg, oral, BID | Dose-dependent tumor growth suppression | [2] |
| KMS-12-BM (Multiple Myeloma) | Nude Mice | Not specified | Efficacious and well-tolerated | [3] |
| MM1.S (Multiple Myeloma) | Nude Mice | Not specified | Efficacious and well-tolerated | [3] |
| SKOV-3 (Ovarian Cancer) | Nude Mice | Not specified | Co-operatively inhibited xenograft tumor growth with olaparib | [7] |
Table 2: Common Treatment-Related Adverse Events with this compound in Clinical Trials
| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) | Reference |
| Nausea | 31% | Not reported | [8] |
| Fatigue | 28% | Not reported | [8] |
| Thrombocytopenia | 26% | 9% | [8] |
| Decreased Appetite | 24% | Not reported | [8] |
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (50% growth inhibition) value.
Detailed Methodology for Western Blotting for c-MYC and BRD4
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 3 hours for c-MYC suppression), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-MYC and BRD4 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software and normalize to the loading control.
Mandatory Visualization
Caption: this compound mechanism of action and affected signaling pathways.
Caption: General experimental workflow for refining this compound treatment schedules.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Delivery and Bioavailability of INCB054329
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET inhibitor INCB054329. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a structurally distinct, small-molecule inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3]. BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to promote the expression of genes involved in cell-cycle progression, survival, and inflammation[1]. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the transcriptional suppression of key oncogenes such as c-MYC[1][3][4]. This inhibition of gene transcription leads to anti-proliferative effects in various cancer models[1][3].
Q2: What is the known clinical pharmacokinetic (PK) profile of this compound?
A2: Clinical studies have shown that this compound is characterized by rapid oral absorption, high oral clearance, a short terminal elimination half-life, and notably high interpatient variability.[1][5][6] In a phase 1/2 study, the mean terminal half-life was approximately 2.24 hours, and the coefficient of variation for oral clearance was 142%[1][5]. These factors presented significant challenges in maintaining consistent and effective drug exposure levels in patients[5][7].
Q3: Why was the clinical development of this compound discontinued?
A3: The phase 1/2 clinical trial for this compound (NCT02431260) was terminated by the sponsor.[8] This was primarily due to its challenging pharmacokinetic profile, specifically the high interpatient variability in oral clearance, which made it difficult to establish an optimal dosing regimen that could safely maintain target inhibition[1][5][7]. A comparator compound, INCB057643, exhibited a more favorable PK profile with lower clearance, a longer half-life, and less variability[1][5][7].
Q4: What are the known IC50 and GI50 values for this compound?
A4: this compound is a potent BET inhibitor with low nanomolar IC50 values against various BET protein bromodomains. In a panel of 32 hematologic cancer cell lines, the median 50% growth inhibition (GI50) value for this compound was 152 nM[2][3].
Troubleshooting Guides
Issue 1: High Variability in In Vivo Animal Studies
Q: My in vivo experiments using oral gavage of this compound are showing high variability in tumor growth inhibition and plasma concentrations between animals. What could be the cause and how can I mitigate this?
A: High variability is consistent with the known pharmacokinetic profile of this compound.[1][5] Several factors could be contributing:
-
Poor Aqueous Solubility: Like many kinase inhibitors, this compound has low aqueous solubility, which can lead to erratic absorption from the gastrointestinal tract.
-
Formulation Inconsistency: If you are preparing a simple suspension, inconsistencies in particle size and homogeneity can lead to variable dosing and absorption.
-
First-Pass Metabolism: this compound exhibits high oral clearance, suggesting it may be subject to significant first-pass metabolism in the liver, which can vary between individual animals.
Recommended Solutions:
-
Optimize the Formulation: Move from a simple suspension to a more sophisticated delivery system designed to enhance solubility and absorption. A self-nanoemulsifying drug delivery system (SNEDDS) is a promising approach for poorly soluble compounds.[9][10][11][12] See the detailed protocol below for developing a SNEDDS formulation.
-
Consider Alternative Dosing Schedules: Preclinical studies with this compound utilized twice-daily (b.i.d.) dosing to compensate for its short half-life.[3] This may help maintain more consistent exposure.
-
Use a Different Route of Administration (for mechanistic studies): For studies where the goal is to understand downstream target engagement without the complication of oral bioavailability, consider intraperitoneal (IP) injection. This will bypass the gastrointestinal tract and first-pass metabolism, leading to more consistent exposure.
Issue 2: Poor Solubility for In Vitro Assays
Q: I am having trouble dissolving this compound in my aqueous cell culture media for in vitro experiments, leading to precipitation and inconsistent results. What is the best way to prepare stock and working solutions?
A: this compound is poorly soluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[2]
Recommended Protocol:
-
Prepare a High-Concentration Stock in DMSO: Dissolve this compound powder in fresh, anhydrous DMSO to create a stock solution (e.g., 10-20 mM). Selleck Chemicals reports a solubility of up to 70 mg/mL (~200 mM) in DMSO.[2] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilution: When preparing your working concentrations for cell culture, perform serial dilutions from the DMSO stock.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is very low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Perform a vehicle control experiment with the same final DMSO concentration to validate your results.
-
Vortexing and Warming: When making dilutions, vortex thoroughly. If necessary, you can gently warm the solution (e.g., to 37°C) to aid dissolution.
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of this compound vs. INCB057643 in Humans
| Parameter | This compound | INCB057643 |
| Mean Terminal Half-Life (t½) | 2.24 hours (SD: 2.03) | 11.1 hours (SD: 8.27) |
| Mean Oral Clearance (CLss/F) | 95.5 L/h (SD: 135) | 11.1 L/h (SD: 4.97) |
| Interpatient Variability in Oral Clearance (CV%) | 142% | 45.5% |
Data sourced from clinical studies.[1][5]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| BRD2-BD1 | 44 nM |
| BRD2-BD2 | 5 nM |
| BRD3-BD1 | 9 nM |
| BRD3-BD2 | 1 nM |
| BRD4-BD1 | 28 nM |
| BRD4-BD2 | 3 nM |
| BRDT-BD1 | 119 nM |
| BRDT-BD2 | 63 nM |
| Median GI50 (Hematologic Cancer Cell Lines) | 152 nM |
Data sourced from preclinical characterization studies.[2][3]
Experimental Protocols
Protocol 1: Development of a Supersaturable Self-Nanoemulsifying Drug Delivery System (sSNEDDS) for this compound
This protocol is adapted from methodologies used for pemigatinib, a kinase inhibitor with similar solubility challenges, and represents a rational approach to improve the oral bioavailability of this compound.[10][11][13]
Objective: To develop and optimize a liquid sSNEDDS formulation to improve the solubility and dissolution of this compound.
Materials:
-
This compound powder
-
Oils: Captex® 300, Oleic acid, Castor oil, etc.
-
Surfactants: Kolliphor® RH 40, Tween 80, etc.
-
Co-surfactants: Transcutol® HP, PEG 300, etc.
-
Precipitation Inhibitor: HPMC K4M, PVP K30, etc.
-
Deionized water
Methodology:
-
Solubility Screening:
-
Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-surfactant in separate vials.
-
Vortex the vials for 30 minutes and then place them in a shaking water bath at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Dilute the supernatant with a suitable solvent (e.g., methanol) and quantify the amount of dissolved this compound using a validated HPLC method.
-
Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, titrate the oil phase with the Smix phase dropwise while vortexing.
-
Observe the mixtures for transparency and flowability to identify the boundaries of the nanoemulsion region.
-
Plot the data on a ternary phase diagram to identify the optimal concentration ranges for the components.
-
-
Preparation of this compound-loaded SNEDDS:
-
Based on the phase diagram, select an optimized ratio of oil and Smix.
-
Prepare an isotropic mixture by vortexing the oil, surfactant, and co-surfactant.
-
Dissolve the required quantity of this compound into this mixture with continuous stirring, followed by sonication for 5-10 minutes to ensure complete dissolution.
-
-
Preparation of Supersaturable SNEDDS (sSNEDDS):
-
To the final SNEDDS formulation, add a precipitation inhibitor (e.g., HPMC K4M at 5% w/w).
-
Vortex vigorously for 5 minutes to obtain a uniform, homogenous formulation.
-
-
Characterization of the sSNEDDS:
-
Emulsification Time: Add 1 mL of the sSNEDDS formulation to 500 mL of deionized water in a beaker with gentle stirring. Measure the time taken for the formulation to form a transparent nanoemulsion.
-
Droplet Size and Polydispersity Index (PDI): Dilute the sSNEDDS with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus in different pH media (e.g., 0.1N HCl, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer) and compare the release profile of this compound from the sSNEDDS to that of the pure drug powder.
-
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Workflow for developing an sSNEDDS formulation for this compound.
References
- 1. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Formulation development, optimization and characterization of Pemigatinib-loaded supersaturable self-nanoemulsifying drug delivery systems - ProQuest [proquest.com]
troubleshooting inconsistent results in INCB054329 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using INCB054329 (also known as Pemigatinib). The information is designed to help address common challenges and ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor with a dual mechanism of action. Primarily, it functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) by binding to their acetyl-lysine recognition pockets, which displaces them from chromatin and suppresses the transcription of key oncogenes like c-MYC.[1][2][3] Secondly, it is a selective kinase inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[4] This dual activity makes it effective in various hematologic and solid tumors.[4][5]
Q2: My experimental results with this compound are inconsistent. What are the common initial troubleshooting steps?
A2: Inconsistent results can often be traced back to fundamental experimental parameters. A systematic approach to troubleshooting is recommended:
-
Verify Compound Integrity: Confirm the purity, solubility, and stability of your this compound stock.
-
Standardize Cell Culture Practices: Ensure consistency in cell line source, passage number, and confluency.
-
Review Assay Protocols: Scrutinize your standard operating procedures for any minor deviations.[6]
Q3: How should I prepare and store this compound to ensure its stability and activity?
A3: Proper handling of this compound is critical for reproducible results.
-
Solvent: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[4][7] Be aware that DMSO is hygroscopic; absorbed water can reduce the solubility of the compound.[4][7]
-
Preparation: Always prepare fresh dilutions from a frozen stock for each experiment. To avoid precipitation when diluting into aqueous media, perform a stepwise dilution.[7]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[4][7] Protect the compound from light.
Q4: What is the optimal concentration and duration of this compound treatment for in vitro experiments?
A4: The optimal concentration and duration are highly dependent on the cell line being used. It is essential to perform a dose-response and time-course experiment for your specific model. The effects on gene expression can be rapid, while impacts on cell proliferation may require longer incubation times.[1][8]
Q5: How can I confirm that the observed cellular phenotype is a result of on-target BET and/or FGFR inhibition?
A5: To validate on-target activity, several controls are recommended:
-
Use a Negative Control: If available, use an inactive enantiomer of a similar BET inhibitor that does not bind to bromodomains.[1]
-
Rescue Experiments: Attempt to reverse the phenotype by overexpressing a key downstream target that is suppressed by this compound, such as c-MYC.[1]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Cell Line Integrity | Authenticate your cell line via Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination. Use cells with a low passage number.[5] | Misidentified, contaminated, or genetically drifted cell lines can exhibit altered sensitivity to inhibitors.[5] |
| Compound Solubility | Ensure the final DMSO concentration in your media is below 0.5% (ideally ≤0.1%). If precipitation occurs upon dilution, try a stepwise dilution method.[7] | High DMSO concentrations can be toxic to cells, and compound precipitation will lead to a lower effective concentration.[7] |
| Assay Conditions | Standardize cell seeding density and ensure cells are in a logarithmic growth phase. Optimize treatment duration (e.g., 24, 48, 72 hours) for your specific cell line.[8][9] | Inconsistent cell numbers or metabolic states can lead to variability. The kinetics of the inhibitor's effect can differ between cell lines.[8][9] |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment. If possible, test new batches of media and serum for their impact on cell growth and inhibitor sensitivity.[5] | Degradation of the inhibitor or batch-to-batch variations in media components can affect results.[5] |
Issue 2: Weaker-than-Expected Inhibition of Downstream Signaling (e.g., p-ERK, c-MYC)
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Suboptimal Assay Timing | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition of the target protein. | The downregulation of proteins like c-MYC can be transient, with expression levels potentially recovering over time. |
| Technical Issues with Western Blotting | Ensure the use of phosphatase and protease inhibitors during lysate preparation. Validate the specificity of primary antibodies. Use a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[5][10] | Phosphorylation states are labile, and improper sample handling can lead to inaccurate results. Antibody quality and consistent protein loading are crucial for reliable quantification.[5][10] |
| Cellular Resistance | Assess baseline levels of BET proteins and components of potential resistance pathways. Some cell lines may have intrinsic or acquired resistance.[8] | Resistance can occur through various mechanisms, including mutations in the target protein or upregulation of bypass signaling pathways.[8][11] |
| Insufficient Target Engagement | Confirm that the concentration of this compound used is sufficient to engage the target in your specific cell line by performing a dose-response analysis for the downstream signaling event. | The IC50 for target inhibition may differ from the GI50 for cell growth. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against BET Bromodomains and FGFR Kinases
| Target | Assay Type | IC50 (nM) |
| BET Bromodomains | ||
| BRD2-BD1 | Biochemical | 44 |
| BRD2-BD2 | Biochemical | 5 |
| BRD3-BD1 | Biochemical | 9 |
| BRD3-BD2 | Biochemical | 1 |
| BRD4-BD1 | Biochemical | 28 |
| BRD4-BD2 | Biochemical | 3 |
| BRDT-BD1 | Biochemical | 119 |
| BRDT-BD2 | Biochemical | 63 |
| FGFR Kinases | ||
| FGFR1 | Cell-free | 0.4 |
| FGFR2 | Cell-free | 0.5 |
| FGFR3 | Cell-free | 1.2 |
| FGFR4 | Cell-free | 30 |
| (Data sourced from Selleck Chemicals and MedChemExpress)[4][12][13][14] |
Table 2: Growth Inhibition (GI50) of this compound in Hematologic Cancer Cell Lines
| Cell Line Type | GI50 Range (nM) | Median GI50 (nM) |
| Acute Myeloid Leukemia, Non-Hodgkin Lymphoma, Multiple Myeloma (32 cell lines) | 26 - 5000 | 152 |
| (Data sourced from Selleck Chemicals)[4] |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol outlines the general steps for determining the dose-dependent effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same final DMSO concentration).[9]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9][15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
Western Blot for c-MYC Downregulation
This protocol describes how to assess the effect of this compound on c-MYC protein levels.
Procedure:
-
Cell Treatment: Plate cells and treat with this compound or vehicle control for the desired time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, mix with Laemmli buffer, and heat at 95°C for 5-10 minutes. Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against c-MYC. Use an antibody for a loading control (e.g., GAPDH, β-actin) on the same blot.[10][16]
-
Detection: After washing and incubation with a secondary HRP-conjugated antibody, detect the signal using an ECL substrate and an imaging system.[10]
-
Analysis: Quantify band intensities using densitometry software.[10]
Homologous Recombination (HR) Assay (DR-GFP Reporter-Based)
This compound has been shown to reduce the efficiency of homologous recombination.[17][18] This protocol provides a general workflow for assessing HR activity.
Procedure:
-
Cell Line: Use a cell line that is stably transfected with a DR-GFP reporter system. This system contains a mutated GFP gene that can be repaired by HR, leading to the expression of functional GFP.
-
Treatment: Treat the DR-GFP reporter cells with various concentrations of this compound or a vehicle control for a predetermined duration (e.g., 24-48 hours).
-
Induction of DNA Double-Strand Breaks: Transfect the cells with a plasmid expressing the I-SceI endonuclease. This enzyme creates a specific double-strand break in the mutated GFP gene, initiating the HR repair process.
-
Incubation: Incubate the cells for an additional 48-72 hours to allow for HR-mediated repair and subsequent GFP expression.
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze for GFP expression using a flow cytometer. The percentage of GFP-positive cells in the treated samples compared to the control reflects the HR efficiency.[19]
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for detecting homologous recombination activity in cancer cells by adenovirus-based functional assay - PMC [pmc.ncbi.nlm.nih.gov]
optimizing INCB054329 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of INCB054329 in in vitro studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] By binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of these proteins, this compound prevents their interaction with acetylated histones. This action disrupts chromatin remodeling and suppresses the expression of key oncogenes such as c-MYC, leading to an inhibition of tumor cell growth.[2][3]
Q2: What is a typical effective concentration range for this compound in in vitro cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. However, published studies in various hematologic cancer cell lines have reported 50% growth inhibition (GI50) values typically in the nanomolar range. The median GI50 value across a panel of 32 hematologic cancer cell lines was 152 nM, with a range of 26-5000 nM.[4] For initial experiments, a dose-response study is recommended, starting from a low nanomolar range (e.g., 1 nM) and extending to a low micromolar range (e.g., 5 µM).
Q3: How does this compound affect the cell cycle and apoptosis?
A3: In vitro studies have shown that this compound can induce G1 phase cell cycle arrest.[4] Additionally, it has been demonstrated to induce apoptosis in various cancer cell lines, including those of multiple myeloma, acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL).[4]
Q4: Which signaling pathways are modulated by this compound?
A4: this compound primarily affects signaling pathways regulated by BET proteins. A key target is the c-MYC oncogene, the expression of which is frequently suppressed following treatment.[2] Furthermore, this compound has been shown to suppress the Interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling pathway by reducing the expression of the IL-6 receptor (IL6R).[1][2] This can sensitize cells to JAK inhibitors. In certain contexts, it also downregulates oncogenes like FGFR3.[1][2]
Troubleshooting Guides
Issue 1: Determining the Optimal Concentration for a New Cell Line
-
Problem: You are starting experiments with a new cell line and are unsure of the effective concentration range for this compound.
-
Solution:
-
Literature Review: First, search for any published data on the use of this compound or other BET inhibitors in your specific cell line or a similar cancer type.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the GI50 or IC50 value.
-
Concentration Range: Use a broad range of concentrations, for example, from 1 nM to 10 µM, with logarithmic or semi-logarithmic dilutions.
-
Assay: A cell viability assay such as CellTiter-Glo is a common method.[2]
-
Incubation Time: A 72-hour incubation period is frequently used in initial proliferation assays.[2]
-
-
Phenotypic Readout: In parallel with viability, assess a known downstream marker of BET inhibition, such as c-MYC protein or mRNA levels, by Western blot or qRT-PCR to confirm target engagement at the effective concentrations.
-
Issue 2: Low or No Observed Activity of this compound
-
Problem: You are not observing the expected anti-proliferative or apoptotic effects at concentrations reported in the literature.
-
Troubleshooting Steps:
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
-
Solubility: this compound is typically dissolved in DMSO for in vitro use.[2] Ensure that the final DMSO concentration in your cell culture medium is consistent across all conditions and is at a non-toxic level for your cells (typically ≤ 0.1%).
-
Cell Line Sensitivity: Your cell line may be inherently resistant to BET inhibitors. Consider testing a positive control cell line known to be sensitive to this compound, such as the multiple myeloma cell line MM1.S.[2]
-
Assay Duration: The time required to observe an effect can vary. Consider extending the incubation time of your experiment (e.g., to 96 hours) or performing a time-course study.
-
Target Expression: Verify that your cell line expresses the target BET proteins (BRD2, BRD3, BRD4).
-
Issue 3: Interpreting Off-Target or Unexpected Effects
-
Problem: You observe cellular effects that are not consistent with the known mechanism of action of this compound.
-
Considerations:
-
Selectivity: While this compound is selective for the BET family, cross-reactivity with other proteins at high concentrations cannot be entirely ruled out. It has been shown to have no significant inhibitory activity against 16 non-BET bromodomains at 3 µM.[4][5] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
-
Cellular Context: The downstream effects of BET inhibition can be highly context-dependent, varying with the genetic and epigenetic landscape of the cell line.
-
Combination Effects: If using this compound in combination with other drugs, consider the possibility of synergistic or antagonistic interactions that may lead to unexpected outcomes. For example, this compound has been shown to synergize with PARP inhibitors and JAK inhibitors.[2][6]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / GI50 | Cell Lines / Conditions | Reference |
| BRD2-BD1 | Biochemical Assay | 44 nM | N/A | [4] |
| BRD2-BD2 | Biochemical Assay | 5 nM | N/A | [4] |
| BRD3-BD1 | Biochemical Assay | 9 nM | N/A | [4] |
| BRD3-BD2 | Biochemical Assay | 1 nM | N/A | [4] |
| BRD4-BD1 | Biochemical Assay | 28 nM | N/A | [4] |
| BRD4-BD2 | Biochemical Assay | 3 nM | N/A | [4] |
| BRDT-BD1 | Biochemical Assay | 119 nM | N/A | [4] |
| BRDT-BD2 | Biochemical Assay | 63 nM | N/A | [4] |
| Cell Proliferation | Cell Viability Assay | Median GI50: 152 nM | Panel of 32 hematologic cancer cell lines | [4] |
| T-cell Proliferation | Cell Viability Assay | GI50: 2.435 µM | IL-2 stimulated T-cells from healthy donors | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common solvent for the stock solution is DMSO.[2] Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the plate for a specified period, typically 72 hours.[2]
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.[2]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the GI50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: Western Blotting for c-MYC Expression
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Inhibition of the IL-6/JAK/STAT pathway by this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of INCB054329-Induced Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, monitoring, and managing thrombocytopenia as a side effect of the BET inhibitor INCB054329 during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors, playing a crucial role in the regulation of gene expression.[2][3][4] By inhibiting BET proteins, this compound disrupts key transcriptional programs involved in cancer cell proliferation, survival, and oncogene expression, such as c-MYC.[1][5]
Q2: Why does this compound cause thrombocytopenia?
A2: Thrombocytopenia (a low platelet count) is a known on-target toxicity of BET inhibitors, including this compound.[6][7] The underlying mechanism involves the disruption of normal platelet production (thrombopoiesis). BET proteins are essential for the activity of the transcription factor GATA1, a master regulator of megakaryopoiesis (the process of platelet formation).[8] Inhibition of BET proteins by this compound leads to the downregulation of GATA1 and its target genes, such as NFE2 and PF4, which are critical for megakaryocyte maturation and platelet release.[8] This results in a dose-dependent decrease in circulating platelets.
Q3: What is the expected incidence and severity of thrombocytopenia with this compound in preclinical models?
A3: The incidence and severity of thrombocytopenia are dose-dependent. In a phase 1/2 clinical study of this compound, treatment-related thrombocytopenia of any grade was observed in 33% of patients.[9] Grade 3/4 thrombocytopenia was also a dose-limiting toxicity.[6] In preclinical rat studies with the BET inhibitor BMS-986158, a dose-dependent reduction in platelet counts was observed, with statistically significant decreases at higher doses.[8] Researchers using this compound should anticipate a similar dose-dependent effect on platelet counts in their animal models.
Q4: How can I monitor for this compound-induced thrombocytopenia in my animal studies?
A4: Regular monitoring of platelet counts is crucial. This is typically done by collecting peripheral blood samples at baseline and at specified time points after this compound administration (e.g., weekly or more frequently if significant drops are observed). A complete blood count (CBC) analysis using a hematology analyzer is the standard method for determining platelet counts.
Q5: What are the primary management strategies for this compound-induced thrombocytopenia in a research setting?
A5: The primary strategies for managing this compound-induced thrombocytopenia in preclinical studies include:
-
Dose Modification: This may involve reducing the dose of this compound or interrupting treatment until platelet counts recover.
-
Intermittent Dosing Schedules: Implementing a dosing schedule with drug-free periods (e.g., 4 days on, 3 days off) can allow for platelet recovery.
-
Supportive Care: In cases of severe thrombocytopenia, supportive care may be necessary to prevent bleeding complications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in platelet counts between animals in the same dose group. | - Individual animal sensitivity to the drug.- Inconsistent drug administration.- Underlying health status of the animals. | - Increase the number of animals per group to improve statistical power.- Ensure consistent and accurate dosing technique.- Perform a thorough health assessment of all animals before starting the experiment. |
| No significant thrombocytopenia observed at expected doses. | - Insufficient drug exposure (e.g., formulation issues, rapid metabolism).- The animal model is less sensitive to BET inhibitor-induced thrombocytopenia. | - Verify the formulation and bioavailability of this compound.- Consider increasing the dose or using a more frequent dosing schedule.- Evaluate if the chosen animal strain is appropriate. |
| Unexpectedly severe thrombocytopenia and/or signs of bleeding at low doses. | - Incorrect dose calculation or administration.- Hypersensitivity of the animal model. | - Immediately cease dosing and provide supportive care.- Double-check all dose calculations and administration procedures.- Consider a dose de-escalation study to find a better-tolerated dose. |
| Difficulty distinguishing between on-target thrombocytopenia and general toxicity. | On-target thrombocytopenia is a direct result of the drug's mechanism of action, while general toxicity may manifest with other signs like weight loss, lethargy, or organ damage. | - Monitor for a range of clinical signs, not just platelet counts.- Analyze the expression of GATA1 and its downstream targets (NFE2, PF4) in hematopoietic cells. A decrease would support on-target toxicity.[1] - Perform histopathological analysis of the bone marrow to assess megakaryocyte populations. |
Quantitative Data Summary
Table 1: Incidence of Treatment-Related Adverse Events with this compound (Phase 1/2 Clinical Study)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 35 | - |
| Thrombocytopenia | 33 | Not Specified |
| Fatigue | 29 | - |
| Decreased Appetite | 26 | - |
| Data from a study of 69 patients with advanced malignancies.[9] |
Table 2: Preclinical Mitigation of BET Inhibitor-Induced Thrombocytopenia in Rats
| Treatment Group | Mean Platelet Count (x10⁹ cells/mL) |
| BETi alone | 808 |
| Romiplostim alone | 2678 |
| BETi + Romiplostim | 1150 |
| Data from a study using a pan-BETi molecule in Sprague Dawley rats. Romiplostim was shown to partially mitigate the thrombocytopenic effects of the BET inhibitor.[10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Thrombocytopenia in a Mouse Model
Objective: To evaluate the dose-dependent effect of this compound on circulating platelet counts in mice.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
8-10 week old mice (e.g., C57BL/6)
-
Gavage needles
-
EDTA-coated microtubes for blood collection
-
Hematology analyzer
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound). A group size of 5-8 mice is recommended.
-
Baseline Blood Collection: Collect a baseline blood sample (approximately 50 µL) from each mouse via the submandibular or saphenous vein into an EDTA-coated microtube.
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for the desired duration (e.g., 14-21 days).
-
Blood Collection During Treatment: Collect blood samples at regular intervals (e.g., on days 7, 14, and 21) to monitor platelet counts.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using a hematology analyzer to determine platelet counts.
-
Data Analysis: Compare the platelet counts of the this compound-treated groups to the vehicle control group at each time point.
Protocol 2: Evaluation of a Mitigating Agent for this compound-Induced Thrombocytopenia
Objective: To assess the efficacy of a thrombopoietin receptor agonist (e.g., Romiplostim) in ameliorating this compound-induced thrombocytopenia.
Materials:
-
This compound
-
Vehicle for this compound
-
Romiplostim
-
Saline (for Romiplostim dilution)
-
8-10 week old mice
-
Gavage and injection needles
-
EDTA-coated microtubes
-
Hematology analyzer
Procedure:
-
Acclimatization and Group Assignment: Follow steps 1 and 2 from Protocol 1. Include additional groups for the mitigating agent alone and in combination with this compound.
-
Baseline Blood Collection: Collect baseline blood samples as described in Protocol 1.
-
Drug Administration:
-
Administer this compound or vehicle as in Protocol 1.
-
Administer Romiplostim or saline via subcutaneous injection at the desired dose and schedule (e.g., once or twice weekly).
-
-
Blood Collection and Analysis: Collect and analyze blood samples as described in Protocol 1.
-
Data Analysis: Compare the platelet counts of the group receiving both this compound and the mitigating agent to the group receiving this compound alone to determine if the mitigating agent can rescue the thrombocytopenic phenotype.
Visualizations
Caption: Signaling pathway of this compound-induced thrombocytopenia.
Caption: General experimental workflow for in vivo toxicity studies.
Caption: Logical workflow for troubleshooting thrombocytopenia.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approach to the Diagnosis and Management of Drug-Induced Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutational inhibition of c-Myb or p300 ameliorates treatment-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pathophysiology and Diagnosis of Drug-Induced Immune Thrombocytopenia [mdpi.com]
- 8. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
INCB054329 Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of INCB054329 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for dissolving this compound powder is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture absorbed by the solvent.[1][2]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is highly soluble in DMSO, with a reported solubility of 70 mg/mL (200.94 mM) to ≥ 100 mg/mL (287.06 mM).[1][2]
Q3: How should I store the this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 1-2 years |
| In Solvent (DMSO) | -20°C | 1 month - 1 year |
Table 1: Recommended Storage Conditions for this compound.[1][2][3]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2]
Q4: Can I store diluted this compound in aqueous solutions?
A4: It is not recommended to store diluted aqueous solutions of this compound for extended periods. For optimal results, freshly prepare working solutions from a DMSO stock immediately before use.[1] If precipitation occurs upon dilution, the actual concentration in your experiment will be lower than intended, leading to inconsistent results.
Troubleshooting Guide
Issue 1: Precipitation occurs when diluting my DMSO stock of this compound into aqueous media.
-
Cause: This is a common issue due to the lower solubility of this compound in aqueous solutions compared to DMSO. The rapid change in solvent polarity can cause the compound to precipitate out of solution.
-
Solutions:
-
Use of Co-solvents: For in vivo and some in vitro applications, using a pre-formulated vehicle containing co-solvents can significantly improve solubility and prevent precipitation. Several formulations have been reported to yield clear solutions.[1][2] (See Experimental Protocols section for examples).
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. First, mix the DMSO stock with a small volume of a suitable co-solvent like PEG300 before adding the aqueous component.
-
Gentle Warming and Sonication: If precipitation or phase separation occurs during preparation, gentle warming (e.g., to 37°C) and/or sonication can help to redissolve the compound.[2]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, to minimize potential solvent effects on your cells and reduce the risk of precipitation.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause: Inconsistent dosing due to precipitation of this compound in the culture medium. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments.
-
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment. Avoid using previously prepared and stored aqueous dilutions.
-
Visual Inspection: Before adding the treatment solution to your cells, carefully inspect it for any signs of precipitation or cloudiness. Hold the container up to a light source for better visibility.
-
Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 3.48 mg of this compound (MW: 348.36 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. Add the stock solution dropwise while gently swirling the medium to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Preparation of this compound for In Vivo Oral Administration (Formulation 1)
This protocol is based on a formulation reported to yield a clear solution.[2]
-
Prepare a DMSO Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
-
Prepare the Vehicle:
-
In a sterile tube, combine the following components in the specified order, mixing well after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
Prepare the Final Dosing Solution:
-
Add the required volume of the this compound DMSO stock solution to the prepared vehicle to achieve the desired final concentration. For example, to prepare a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the vehicle.
-
Vortex the solution thoroughly to ensure it is clear and homogenous. This formulation is reported to be soluble at ≥ 2.5 mg/mL.[2]
-
Protocol 3: Preparation of this compound for In Vivo Oral Administration (Formulation 2)
This protocol is based on a formulation reported for use in xenograft models.[4]
-
Reconstitute in DMAC:
-
First, reconstitute the this compound powder in N,N-dimethylacetamide (DMAC).
-
-
Dilute in Methylcellulose (B11928114) Solution:
-
Dilute the DMAC-reconstituted compound in a 0.5% methylcellulose solution to achieve the final desired concentration. The final concentration of DMAC in this formulation is 5%.[4]
-
Ensure thorough mixing to create a uniform suspension or solution for oral gavage.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution preparation.
Caption: Mechanism of action of this compound as a BET inhibitor.
References
Technical Support Center: Improving the Therapeutic Index of INCB054329 in Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB054329 in combination therapies. The information is designed to address specific experimental issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapies?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. BET proteins are epigenetic readers that play a critical role in the transcriptional regulation of key oncogenes such as c-MYC[2][3]. By binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene expression, which in turn can induce cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer models[1][2][4].
The primary rationale for using this compound in combination therapies is to enhance its anti-cancer activity and overcome potential resistance mechanisms. By inhibiting BET proteins, this compound can create vulnerabilities in cancer cells that make them more susceptible to other targeted agents[3][5]. For example, it can suppress the expression of genes involved in DNA repair, sensitizing cells to PARP inhibitors[6][7]. Similarly, it can downregulate the expression of oncogenes like FGFR3 or components of the JAK-STAT signaling pathway, creating a synergistic effect when combined with FGFR or JAK inhibitors, respectively[3][5].
Q2: Which therapeutic agents have shown synergistic effects with this compound in preclinical studies?
A2: Preclinical studies have demonstrated synergistic or enhanced anti-tumor activity of this compound when combined with the following classes of drugs:
-
JAK inhibitors (ruxolitinib or itacitinib): In multiple myeloma models, this compound was shown to suppress the IL-6/JAK/STAT signaling pathway, and its combination with JAK inhibitors led to synergistic inhibition of myeloma cell growth both in vitro and in vivo[3][5].
-
FGFR inhibitors: In t(4;14)-rearranged multiple myeloma cell lines, this compound decreased the expression of FGFR3, sensitizing these cells to the effects of an FGFR inhibitor[3][5].
-
PARP inhibitors (olaparib): In ovarian cancer models, this compound was found to reduce the expression of homologous recombination (HR) components like BRCA1 and RAD51. This sensitized HR-proficient ovarian cancer cells to PARP inhibitors, leading to increased DNA damage and apoptosis[6][7].
-
MEK inhibitors: In colorectal cancer models, a strong synergistic interaction was observed between this compound and MEK inhibitors. This combination synergistically blocked c-Myc protein expression and inhibited the MEK/ERK signaling pathway[2].
-
KRAS G12C inhibitors: The combination of pemigatinib (B609903) (an FGFR inhibitor) and KRAS G12C inhibitors has shown synergistic effects in mesenchymal-like lung cancer cell lines by overcoming inherent resistance mediated by FGFR1 activity[8][9].
Q3: What are the known on-target toxicities of this compound, and how might they be managed in combination studies?
A3: The most significant on-target toxicity associated with this compound in clinical studies is thrombocytopenia (a decrease in platelet count)[10][11][12]. This is a known class effect of BET inhibitors. In a phase 1/2 study, thrombocytopenia was the dose-limiting toxicity (DLT)[11][12].
Management Strategies in Combination Studies:
-
Dose Scheduling: Implementing intermittent dosing schedules for this compound (e.g., daily for a set number of days followed by a break) may help mitigate thrombocytopenia while maintaining therapeutic efficacy.
-
Toxicity Monitoring: Closely monitor platelet counts, especially during the initial cycles of treatment. This is crucial when combining this compound with another agent that may also have myelosuppressive effects.
-
Dose Reduction/Interruption: Be prepared to reduce the dose or temporarily interrupt the administration of this compound and/or the combination partner if significant thrombocytopenia occurs[11].
-
Supportive Care: In a clinical setting, supportive care measures may be necessary to manage severe thrombocytopenia.
Troubleshooting Guides
Issue 1: Lack of Synergy or Additive Effect with a Combination Partner
| Potential Cause | Troubleshooting Step |
| Inappropriate Cell Line/Model: | The chosen cancer model may not be dependent on the pathways targeted by the combination. For example, the synergistic effect with an FGFR inhibitor was noted specifically in a myeloma cell line with a t(4;14) translocation leading to deregulated FGFR3 expression[3][5]. |
| Action: Profile your cell lines for the expression of key targets of this compound (e.g., c-MYC) and the combination partner. Select models where both pathways are active and relevant to the disease. | |
| Suboptimal Dosing or Scheduling: | The concentrations or timing of drug administration may not be optimal for achieving synergy. |
| Action: Perform a dose-matrix experiment testing a range of concentrations for both this compound and the partner drug to identify synergistic ratios. Experiment with different scheduling, such as sequential versus concurrent administration. | |
| Acquired Resistance: | Cells may develop resistance to one or both agents. For instance, resistance to FGFR inhibitors can emerge through mutations in the FGFR2 kinase domain or activation of bypass pathways like RAS signaling[13][14][15]. |
| Action: Analyze resistant clones to identify potential mechanisms of resistance. This may involve genomic sequencing or proteomic analysis to look for mutations or changes in signaling pathways. |
Issue 2: Unexpectedly High Toxicity or Cell Death in Combination Experiments
| Potential Cause | Troubleshooting Step |
| Overlapping Toxicities: | The two agents may have overlapping off-target effects or synergistic on-target toxicities that were not anticipated. |
| Action: Review the known toxicity profiles of both agents. Reduce the concentrations of one or both drugs in your experiments. Consider using a fixed, lower dose of one agent while titrating the other. | |
| Enhanced On-Target Effect: | The combination may be potently inducing a specific cell death pathway (e.g., apoptosis). |
| Action: Confirm the mechanism of cell death using assays for apoptosis (e.g., cleaved PARP, cleaved caspase-3)[6][7]. This may be the desired outcome, but understanding the mechanism is crucial for interpretation. | |
| Experimental Artifact: | Issues with drug formulation, stability, or cell culture conditions could contribute to excessive cell death. |
| Action: Verify the stability and solubility of both compounds in your experimental media. Ensure consistent cell seeding densities and incubation times. Include appropriate vehicle controls for both drugs. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Context | Reference |
| Median GI50 | 152 nM (range: 26-5000 nM) | In a panel of 32 hematologic cancer cell lines. | [1][3] |
| GI50 in normal T-cells | 2.435 µM | In IL-2 stimulated T-cells from non-diseased donors. | [1][3] |
| IC50 for c-MYC suppression (in vivo) | < 100 nM | In the MM1.S multiple myeloma xenograft model. | [4] |
Table 2: Bromodomain Binding Affinity of this compound (IC50 values)
| Bromodomain | IC50 (nM) | Reference |
| BRD2-BD1 | 44 | [1] |
| BRD2-BD2 | 5 | [1] |
| BRD3-BD1 | 9 | [1] |
| BRD3-BD2 | 1 | [1] |
| BRD4-BD1 | 28 | [1] |
| BRD4-BD2 | 3 | [1] |
| BRDT-BD1 | 119 | [1] |
| BRDT-BD2 | 63 | [1] |
Experimental Protocols
1. Cell Viability/Growth Inhibition Assay (Sulforhodamine B - SRB Assay)
-
Objective: To determine the 50% growth inhibition (GI50) of this compound alone and in combination with another agent.
-
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the combination agent, or both in a matrix format. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period of 72 hours.
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Determine GI50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. Western Blotting for Pharmacodynamic Marker Analysis
-
Objective: To assess the effect of this compound, alone or in combination, on the protein levels of target engagement markers (e.g., c-MYC) and downstream signaling molecules (e.g., pSTAT3, cleaved PARP).
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound and/or the combination partner for a specified time (e.g., 4, 24, or 48 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-MYC, pSTAT3, cleaved PARP, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Visualizations
Caption: Mechanism of action of the BET inhibitor this compound.
Caption: Experimental workflow for evaluating this compound combinations.
Caption: Rationale for combining this compound with other agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. The FGFR inhibitor pemigatinib overcomes cancer drug resistance to KRAS G12C inhibitors in mesenchymal lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. FGFR Inhibition in Cholangiocarcinoma: Overcoming Acquired Resistance [jhoponline.com]
Validation & Comparative
A Comparative Guide to BET Inhibitors: INCB054329, INCB057643, and JQ1
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as pivotal regulators of gene transcription.[1][2][3] These epigenetic "readers" recognize acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to promoters and enhancers to drive the expression of key oncogenes, such as MYC, and pro-inflammatory genes.[4][5] Their critical role in cancer cell proliferation and survival has made them attractive therapeutic targets.
This guide provides a detailed comparison of three small-molecule BET inhibitors: INCB054329 and INCB057643, two clinical-stage candidates, and JQ1, a widely used preclinical tool compound. We will objectively compare their performance based on available biochemical, cellular, and pharmacokinetic data to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.
Mechanism of Action
All three inhibitors function by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BET proteins.[1][2][6][7] This action displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional regulators and leading to the downregulation of target gene expression.[5][6] This suppression of critical oncogenes and survival pathways ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[8][9][10] While JQ1 is characterized as a pan-BET inhibitor, this compound and INCB057643 also demonstrate potent, selective inhibition across the BET family.[8][11][12]
Data Presentation
Biochemical Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of each inhibitor against the bromodomains of various BET family proteins. Lower values indicate higher potency.
| Target Bromodomain | This compound (IC50, nM) | INCB057643 (IC50, nM) | JQ1 (IC50, nM) |
| BRD2-BD1 | 44[8] | - | 17.7[13] |
| BRD2-BD2 | 5[8] | - | - |
| BRD3-BD1 | 9[8] | - | - |
| BRD3-BD2 | 1[8] | - | - |
| BRD4-BD1 | 28[8] | 39[11][14][15] | 77[6][16][17] |
| BRD4-BD2 | 3[8] | 6[11][14][15] | 33[6][16][17] |
| BRDT-BD1 | 119[8] | - | - |
| BRDT-BD2 | 63[8] | - | - |
Note: All three compounds are highly selective for the BET family over other bromodomain-containing proteins.[8][11][17]
Cellular Activity
This table presents the antiproliferative activity of the inhibitors in various cancer cell lines and their effect on normal cells.
| Parameter | This compound | INCB057643 | JQ1 |
| Hematologic Malignancies | Median GI50 = 152 nM (range 26-5000 nM) across 32 cell lines.[8][18][19] | GI50 < 200 nM in most MM and AML cell lines.[11] | Potent activity in leukemia, lymphoma, and myeloma models.[4][9] |
| Effect on Normal Cells | GI50 = 2,435 nM (stimulated T-cells).[8][18][19] | IC50 = 494 nM (stimulated T-cells).[11] | Minimal impact on MYC levels in fibroblast cells compared to leukemia cells.[9] |
| Cellular Mechanism | Induces G1 cell cycle arrest and apoptosis.[8][19] | Induces G1 cell cycle arrest and apoptosis.[10][20] | Induces squamous differentiation and growth arrest in NMC cells.[17] |
Pharmacokinetic Profiles
A key differentiator between the clinical candidates this compound and INCB057643 is their pharmacokinetic (PK) profiles, determined in first-in-human studies. JQ1's PK profile has limited its clinical development.
| Parameter | This compound | INCB057643 | JQ1 |
| Mean Half-Life (t½) | ~2.2 hours[21][22][23] | ~11.1 hours[21][22][23] | ~1 hour[13] |
| Oral Clearance | High[21] | Low[21] | Metabolically labile (CYP3A4 substrate).[7] |
| PK Variability | High interpatient variability.[21][22][24] | Lower interpatient variability.[21][23] | - |
| Clinical Status | Phase 1/2 study (NCT02431260) terminated.[8][24] | Phase 1/2 study (NCT02711137) completed.[23] | Preclinical tool; not developed for clinical use.[7] |
Experimental Protocols
The data presented in this guide were generated using established experimental methodologies.
-
Biochemical IC50 Determination: The potency of inhibitors against BET bromodomains is typically measured using in vitro binding assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen. These assays quantify the ability of a compound to disrupt the interaction between a recombinant BET bromodomain protein and an acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).[17][18]
-
Cellular Proliferation (GI50) Assays: The antiproliferative activity of the inhibitors on cancer cell lines is determined using viability assays. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is then measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The GI50, or 50% growth inhibition concentration, is calculated from the dose-response curve.[8][19]
-
Cell Cycle and Apoptosis Analysis: Flow cytometry is used to assess the effects of BET inhibitors on the cell cycle and apoptosis. For cell cycle analysis, cells are treated with the inhibitor, fixed, and stained with a DNA-intercalating dye like propidium (B1200493) iodide.[19] For apoptosis, treated cells are stained with Annexin V and a viability dye to distinguish between early and late apoptotic cells.[19]
-
In Vivo Xenograft Models: To evaluate anti-tumor efficacy in a living system, human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated orally with the BET inhibitor or a vehicle control. Tumor volume and body weight are monitored over time to assess efficacy and tolerability.[8][17][18] Pharmacodynamic markers, such as c-MYC protein levels in tumor tissue, are often measured to correlate drug exposure with target engagement.[19][25]
Comparative Summary and Conclusion
This compound, INCB057643, and JQ1 are all potent and selective inhibitors of the BET family of proteins, demonstrating robust anti-proliferative activity in preclinical models of cancer, particularly hematologic malignancies.
-
JQ1 remains the quintessential tool compound for preclinical BET research. Its well-characterized mechanism and broad activity have been instrumental in validating BET proteins as therapeutic targets.[4][9][26] However, its short half-life and metabolic instability make it unsuitable for clinical development.[7][13]
-
This compound is a potent BET inhibitor that entered clinical trials but was ultimately discontinued.[8] It is characterized by a very short pharmacokinetic half-life and high clearance, which led to high interpatient variability in exposure.[21][22][23] Despite this, its preclinical profile shows significant activity, including suppression of c-MYC and induction of G1 arrest and apoptosis.[8][19]
-
INCB057643 represents a second-generation clinical candidate with a more favorable and differentiated pharmacokinetic profile.[21] Its longer half-life and lower clearance result in more stable and predictable exposures compared to this compound.[21][23] Preclinically, it demonstrates potent inhibition of cancer cell proliferation and suppresses pro-inflammatory cytokine production.[10] Clinically, thrombocytopenia was identified as a consistent on-target adverse effect for both INCB compounds, limiting the safely achievable level of target inhibition.[21][23]
References
- 1. This compound | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. benchchem.com [benchchem.com]
- 13. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 17. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of INCB054329 Across Diverse Cancer Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the preclinical efficacy of INCB054329, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, across various cancer types. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways to offer an objective comparison of this compound's performance against other targeted therapies in specific cancer contexts.
Executive Summary
This compound has demonstrated broad anti-proliferative activity in preclinical models of both hematologic malignancies and solid tumors. As a BET inhibitor, its primary mechanism of action involves the displacement of BET proteins from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC. This activity results in cell cycle arrest and apoptosis in susceptible cancer cells. This guide presents a comparative analysis of this compound's efficacy in hematologic cancers and colorectal cancer, with comparisons to the JAK inhibitor ruxolitinib (B1666119) and the MEK inhibitor trametinib (B1684009), respectively.
Data Presentation: Preclinical Efficacy of this compound and Comparators
The following tables summarize the in vitro and in vivo preclinical efficacy of this compound and relevant comparator agents.
Table 1: In Vitro Anti-proliferative Activity of this compound in Hematologic Malignancies
| Cell Line | Cancer Type | GI50 (nM) |
| Various (Panel of 32) | Hematologic Cancers (AML, NHL, MM) | Median: 152 (Range: 26-5000)[1] |
GI50: 50% growth inhibition. AML: Acute Myeloid Leukemia; NHL: Non-Hodgkin Lymphoma; MM: Multiple Myeloma.
Table 2: Comparative In Vitro Efficacy of this compound and Ruxolitinib in Multiple Myeloma
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | KMS-12-BM | Multiple Myeloma | In vivo IC50 for c-Myc reduction: 66[2] |
| Ruxolitinib | INA-6 | Multiple Myeloma | Sensitive in the nanomolar range[3] |
| Ruxolitinib | ARH-77 | Multiple Myeloma | 20,030 (at 72h)[4] |
IC50: 50% inhibitory concentration. Note: Direct comparison is limited due to different assays and cell lines.
Table 3: Comparative In Vitro Efficacy of this compound and Trametinib in Colorectal Cancer
| Compound | Cell Line(s) | Cancer Type | IC50 (nM) |
| This compound | Sensitive Colon Cancer Cell Lines | Colorectal Cancer | < 500[5] |
| Trametinib | HT-29, COLO205 (B-RAF or K-RAF mutated) | Colorectal Cancer | 0.48 - 36 |
| Trametinib | HCT116 | Colorectal Cancer | Sensitive (Specific IC50 not provided)[6] |
IC50: 50% inhibitory concentration.
Table 4: In Vivo Efficacy of this compound and Comparators in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Efficacy Metric |
| This compound | Multiple Myeloma | KMS-12-BM, MM1.S | Efficacious and well-tolerated[1] |
| This compound | Ovarian Cancer | SKOV-3 | Significant tumor growth inhibition in combination with olaparib[7] |
| Ruxolitinib | Multiple Myeloma | INA-6 | Significantly prolonged median survival time (56 days vs. 23 days in control)[3] |
| Trametinib | Colorectal Cancer | HT-29, COLO205 | Suppressed tumor growth |
| Trametinib (in combination with Cetuximab) | Colorectal Cancer (KRAS-mutated PDX) | 19 PDX models | Partial response in 47% of models[8][9] |
PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the general steps for determining the dose-dependent effect of a test compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated overnight to allow for attachment.
-
Compound Treatment: A serial dilution of the test compound is prepared in complete culture medium. The medium from the cell plates is replaced with 100 µL of the medium containing different concentrations of the compound. A vehicle control (medium with the same concentration of solvent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition and Incubation: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 or IC50 values are then calculated from the dose-response curves.[10][11]
Xenograft Tumor Model
This protocol describes a general procedure for establishing and evaluating the efficacy of a test compound in a human cancer cell line xenograft model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Serum-free medium or PBS
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in serum-free medium or a mixture with Matrigel and are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: When tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.[12][13]
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for performing ChIP to investigate the interaction between a protein of interest (e.g., BRD4) and specific DNA sequences.
Materials:
-
Cells treated with the test compound (e.g., this compound) or vehicle
-
Formaldehyde (B43269) for crosslinking
-
Glycine to quench crosslinking
-
Lysis and wash buffers
-
Antibody specific to the protein of interest (e.g., anti-BRD4)
-
Protein A/G magnetic beads or agarose
-
Elution buffer
-
Proteinase K and RNase A
-
Reagents for DNA purification and qPCR
Procedure:
-
Crosslinking: Cells are treated with formaldehyde to crosslink proteins to DNA. The reaction is then quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: The protein-DNA complexes are eluted from the beads, and the crosslinks are reversed by heating in the presence of a high-salt solution.
-
DNA Purification: The DNA is purified to remove proteins and other contaminants.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for specific genomic regions to determine the enrichment of the target protein at those sites.[14][15][16]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of this compound.
Caption: Mechanism of action of the BET inhibitor this compound.
Caption: Rationale for combination therapies with this compound.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual intracellular targeting by ruxolitinib and the Mcl-1 inhibitor S63845 in interleukin-6-dependent myeloma cells blocks in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib Regulates the Autophagy Machinery in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trametinib potentiates TRAIL‐induced apoptosis via FBW7‐dependent Mcl‐1 degradation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Lasting response by vertical inhibition with cetuximab and trametinib in KRAS‐mutated colorectal cancer patient‐derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer Cell Line Efficacy Studies [jax.org]
- 14. benchchem.com [benchchem.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Comparative Guide to the Validation of INCB054329 Downstream Targets in Specific Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BET (Bromodomain and Extra-Terminal) domain inhibitor INCB054329 with other relevant small molecules. The focus is on the validation of its downstream targets in specific cancer cell lines, supported by experimental data and detailed methodologies.
Introduction to this compound and BET Inhibition
This compound is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic readers that play a critical role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to the promoters and enhancers of target genes, including key oncogenes.[2] this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the transcriptional repression of their target genes.[1] This mechanism underlies its anti-proliferative and pro-apoptotic effects in various cancer models.
dot
Caption: Mechanism of Action of this compound.
I. Downstream Target Validation in Hematologic Malignancies
This compound has demonstrated broad activity against a panel of hematologic cancer cell lines. A key downstream target is the proto-oncogene c-MYC , which is frequently dysregulated in these malignancies.
A. Anti-Proliferative Activity
This compound exhibits potent anti-proliferative activity across a range of hematologic cancer cell lines. The half-maximal growth inhibition (GI50) values are summarized below.
| Cell Line | Cancer Type | This compound GI50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 26 |
| MV4-11 | Acute Myeloid Leukemia | 31 |
| MM.1S | Multiple Myeloma | 110 |
| OPM-2 | Multiple Myeloma | 130 |
| KMS-11 | Multiple Myeloma | 150 |
| INA-6 | Multiple Myeloma | 40 |
| U-266 | Multiple Myeloma | 200 |
| Pfeiffer | Diffuse Large B-Cell Lymphoma | 52 |
| Toledo | Diffuse Large B-Cell Lymphoma | 89 |
| Median (32 cell lines) | Hematologic Cancers | 152 [3] |
B. Downregulation of c-MYC
Treatment with this compound leads to a significant reduction in c-MYC mRNA and protein levels in multiple myeloma cell lines.
| Cell Line | Treatment | c-MYC mRNA Reduction | c-MYC Protein Reduction |
| MM.1S | 500 nM this compound (6h) | ~80% | Significant |
| OPM-2 | 500 nM this compound (6h) | ~90% | Significant |
| KMS-11 | 500 nM this compound (6h) | ~70% | Significant |
C. Inhibition of the JAK/STAT Pathway
In multiple myeloma, this compound has been shown to downregulate the Interleukin-6 receptor (IL6R), a key component of the JAK/STAT signaling pathway. This leads to reduced STAT3 phosphorylation.
dot
Caption: this compound inhibits the JAK/STAT pathway.
Experimental Data: Combination with Ruxolitinib (B1666119) (JAK Inhibitor)
The combination of this compound with the JAK inhibitor ruxolitinib demonstrates synergistic effects in multiple myeloma cells.
| Cell Line | Treatment | Apoptosis Induction | Tumor Growth Inhibition (in vivo) |
| INA-6 | This compound + Ruxolitinib | Enhanced | Significantly greater than single agents |
| MM.1S | This compound + Ruxolitinib | Enhanced | Significantly greater than single agents |
II. Downstream Target Validation in Ovarian Cancer
In ovarian cancer models, this compound has been shown to impact the homologous recombination (HR) DNA repair pathway, sensitizing cells to PARP inhibitors.
A. Downregulation of Homologous Recombination Genes
This compound treatment reduces the expression of key HR proteins, BRCA1 and RAD51.
| Cell Line | Treatment | BRCA1 Protein Reduction | RAD51 Foci Formation |
| OVCAR-3 | This compound | Significant | Reduced |
| SKOV-3 | This compound | Significant | Reduced |
Experimental Data: Combination with Olaparib (B1684210) (PARP Inhibitor)
The combination of this compound with the PARP inhibitor olaparib leads to increased DNA damage and apoptosis in ovarian cancer cells.
| Cell Line | Treatment | γH2AX Foci (DNA Damage Marker) | Apoptosis |
| OVCAR-3 | This compound + Olaparib | Increased | Increased |
| SKOV-3 | This compound + Olaparib | Increased | Increased |
III. Comparison with Alternative BET Inhibitors
This section compares the activity of this compound with other well-characterized BET inhibitors, JQ1 and OTX015, as well as the related compound INCB057643.
A. Anti-Proliferative Activity (GI50, nM)
| Cell Line | Cancer Type | This compound | JQ1 | OTX015 |
| MOLM-13 | Acute Myeloid Leukemia | 26 | ~50-100 | ~50-150 |
| MM.1S | Multiple Myeloma | 110 | ~100-200 | ~150-300 |
| OPM-2 | Multiple Myeloma | 130 | ~150-300 | ~200-400 |
Note: GI50 values for JQ1 and OTX015 are approximated from published literature and may vary based on experimental conditions.
B. c-MYC Downregulation
All three inhibitors effectively downregulate c-MYC expression, a hallmark of BET inhibitor activity.[2][4]
C. INCB057643
INCB057643 is another BET inhibitor that has shown efficacy in hematologic malignancies.[5] Like this compound, it downregulates MYC expression and induces apoptosis.[3][6]
IV. Experimental Protocols
A. Cell Viability Assay (Sulforhodamine B - SRB)
dot
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000-20,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound or alternative inhibitors for 72 hours.
-
Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Shake the plates for 5 minutes and read the absorbance at 515 nm on a microplate reader.
B. Western Blot for c-MYC and pSTAT3
Protocol:
-
Cell Lysis: Treat cells with the indicated compounds for the specified time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against c-Myc (e.g., Cell Signaling Technology, #5605), pSTAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145), total STAT3 (e.g., Cell Signaling Technology, #9139), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
C. Immunofluorescence for γH2AX
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or olaparib.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody (e.g., Millipore, #05-636) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
This compound is a potent BET inhibitor that effectively targets key oncogenic pathways in hematologic malignancies and ovarian cancer. Its ability to downregulate c-MYC and interfere with the JAK/STAT and homologous recombination pathways provides a strong rationale for its clinical development, both as a single agent and in combination with other targeted therapies. The comparative data presented in this guide demonstrate that this compound has a favorable profile relative to other BET inhibitors, supporting its continued investigation in relevant cancer models. The detailed experimental protocols provided herein should facilitate further research into the mechanism and application of this compound.
References
- 1. INCB-057643 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergy of the XPO1 inhibitors combined with the BET inhibitor INCB057643 in high-grade B-cell lymphoma via downregulation of MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of INCB054329 and INCB057643
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two structurally distinct bromodomain and extraterminal (BET) inhibitors, INCB054329 and INCB057643. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on experimental data from first-in-human clinical trials.
Executive Summary
This compound and INCB057643, both potent BET inhibitors, exhibit markedly different pharmacokinetic profiles. This compound is characterized by a short terminal elimination half-life and high oral clearance, resulting in rapid absorption and elimination. In contrast, INCB057643 displays a significantly longer half-life and lower oral clearance, indicative of more sustained systemic exposure. These distinct profiles suggest different potential therapeutic applications and dosing strategies.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and INCB057643, derived from two independent Phase 1/2 clinical studies (NCT02431260 for this compound and NCT02711137 for INCB057643) in patients with advanced malignancies.[1][2][3][4]
| Pharmacokinetic Parameter | This compound | INCB057643 |
| Terminal Elimination Half-life (t½) | 2.24 (2.03) hours[1][2][3][4] | 11.1 (8.27) hours[1][2][3][4] |
| Oral Clearance (CLss/F) | 95.5 (135) L/h[1] | 11.1 (4.97) L/h[1] |
| Interpatient Variability in Oral Clearance (CV%) | 142%[1][2][3][4] | 45.5%[1][2][3][4] |
Values are presented as mean (standard deviation).
Experimental Protocols
The pharmacokinetic data for both compounds were generated from Phase 1/2, open-label, dose-escalation, and dose-expansion studies.
Study Population: Patients with advanced malignancies who had received at least one prior therapy and had adequate organ function.[1][2][3][4]
Dosing Regimens:
-
This compound: Oral doses ranging from 15 to 30 mg once daily (QD) and 15 to 25 mg twice daily (BID) were evaluated, including continuous and intermittent schedules.[1][4]
-
INCB057643: Oral doses ranging from 8 to 16 mg QD were administered.[1][4][5]
Pharmacokinetic Sampling and Analysis: Serial blood samples were collected from patients at specified time points after both single and multiple doses of the study drug. Plasma concentrations of this compound and INCB057643 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The pharmacokinetic parameters were determined by non-compartmental analysis (NCA) using Phoenix WinNonlin software.[1][2] Key calculations included:
-
Maximum Plasma Concentration (Cmax) and Time to Cmax (Tmax): Obtained directly from the observed plasma concentration-time data.
-
Area Under the Plasma Concentration-Time Curve (AUC): Calculated using the linear-up/log-down trapezoidal method.
-
Terminal Elimination Half-life (t½): Calculated as 0.693/λz, where λz is the terminal elimination rate constant estimated by linear regression of the terminal log-linear portion of the plasma concentration-time curve.
-
Oral Clearance (CLss/F): Calculated as Dose/AUC at steady state.
Signaling Pathway and Mechanism of Action
Both this compound and INCB057643 function as BET inhibitors. They competitively bind to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby displacing them from chromatin. This action disrupts the transcription of key oncogenes, most notably c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]
Caption: BET inhibitor mechanism of action targeting the c-Myc pathway.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the pharmacokinetic analysis and the logical implications of the distinct PK profiles.
Caption: A generalized workflow for the pharmacokinetic analysis.
Caption: Logical relationship between pharmacokinetic profiles and dosing strategies.
References
- 1. Pharmacokinetic and statistical analyses. [bio-protocol.org]
- 2. certara.com [certara.com]
- 3. Phoenix WinNonlin™ The industry standard for non-compartmental analysis (NCA) and PK/PD modeling - AKT Health Blog [blog.akthealth.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
INCB054329: A Preclinical and Clinical Landscape Comparison with Standard-of-Care in Multiple Myeloma
A note on the available data: Direct comparative clinical trial data between INCB054329 and standard-of-care drugs for the treatment of multiple myeloma is not currently available. This compound, a bromodomain and extraterminal domain (BET) inhibitor, is in the early stages of clinical development for this indication, with the existing body of evidence primarily derived from preclinical studies.[1][2][3] This guide, therefore, presents a comparison based on the available preclinical data for this compound and established clinical data for current standard-of-care therapies in multiple myeloma to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective inhibitor of the BET family of proteins, which are crucial regulators of gene transcription.[1][2] By binding to the bromodomains of these proteins, particularly BRD4, this compound disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes, including c-MYC and FGFR3, which are implicated in the proliferation and survival of myeloma cells.[1][3] Furthermore, preclinical studies have demonstrated that this compound can modulate the interleukin-6 (IL-6)/JAK/STAT signaling pathway, a critical pathway for myeloma cell growth and survival.[1][2][3]
Current Standard-of-Care in Multiple Myeloma
The treatment landscape for multiple myeloma has evolved significantly, with multi-drug combination regimens being the cornerstone of therapy. These regimens typically include agents from the following classes:
-
Proteasome Inhibitors (PIs): Such as bortezomib, carfilzomib, and ixazomib.
-
Immunomodulatory Drugs (IMiDs): Including lenalidomide (B1683929) and pomalidomide.
-
Corticosteroids: Dexamethasone (B1670325) is a frequent component of combination therapies.
-
Monoclonal Antibodies: Targeting CD38 (e.g., daratumumab, isatuximab) or SLAMF7 (e.g., elotuzumab).
-
Nuclear Export Inhibitors: Selinexor represents this class.
-
CAR T-Cell Therapy: A newer class of immunotherapy.
For newly diagnosed patients, a common standard-of-care is a triplet or quadruplet therapy, often comprising a PI, an IMiD, and a corticosteroid, with or without a monoclonal antibody. For relapsed or refractory multiple myeloma, various combinations of these agents are employed, tailored to the patient's prior treatments and disease characteristics.
Preclinical Performance of this compound in Myeloma Models
Preclinical studies have provided the foundational evidence for the potential of this compound in multiple myeloma.
In Vitro Activity
In various multiple myeloma cell lines, this compound has demonstrated potent anti-proliferative activity.[4]
| Cell Line | IC50 (nM) | Key Findings |
| Multiple Myeloma Cell Lines (various) | <200 | Inhibition of cell growth, induction of HEXIM1, and inhibition of c-MYC expression.[5] |
| Hematologic Cancer Cell Lines (panel) | Median GI50 of 152 | Broad anti-proliferative activity.[4] |
In Vivo Efficacy
In animal models of multiple myeloma, this compound has shown the ability to inhibit tumor growth.
| Animal Model | Dosing | Key Findings |
| INA-6 and MM1.S mouse xenograft models | Oral administration | Additive to synergistic effects in inhibiting subcutaneous tumor growth when combined with lenalidomide, bortezomib, or melphalan (B128).[5] |
| OPM-2 subcutaneous xenograft model | Oral administration | Dose-dependent suppression of tumor growth.[6] |
Clinical Performance of Standard-of-Care Regimens
The efficacy of standard-of-care regimens has been established through numerous clinical trials. Below are data from key studies of commonly used combination therapies.
Lenalidomide, Bortezomib, and Dexamethasone (RVd) in Relapsed/Refractory Multiple Myeloma
| Trial | N | Overall Response Rate (ORR) | Complete Response (CR) / near-CR (nCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase 2 Study | 64 | 64% (≥ Partial Response) | 21% | 9.5 months | 30 months |
Source: Richardson et al., Blood, 2014[7][8]
Daratumumab, Bortezomib, Lenalidomide, and Dexamethasone (D-VRd) in Newly Diagnosed Multiple Myeloma
| Trial | N | ORR | CR or better | MRD-negativity Rate | 48-month PFS |
| PERSEUS (Phase 3) | 709 | 87.9% (D-VRd) vs. 70.1% (VRd) | 87.9% | 75.2% | 84.3% |
Source: Sonneveld et al., NEJM, 2024[9]
Teclistamab plus Daratumumab in Relapsed/Refractory Multiple Myeloma
| Trial | N | ORR | CR or better | Median PFS |
| MajesTEC-3 (Phase 3) | - | 89.0% vs. 75.3% (standard of care) | 81.8% vs. 32.1% (standard of care) | Not Reached (83.4% reduction in risk of progression or death) |
Source: Johnson & Johnson Press Release, 2025[10]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in myeloma cells.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining the in vitro efficacy of this compound.
Experimental Protocols
Cell Viability Assay
Myeloma cell lines were seeded in 96-well plates and treated with a range of concentrations of this compound.[11] After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.[11] Luminescence was measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[11]
In Vivo Xenograft Studies
Female immunodeficient mice were subcutaneously inoculated with human multiple myeloma cells (INA-6 or MM1.S).[5] Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally at specified doses and schedules.[4] In combination studies, standard-of-care agents such as lenalidomide, bortezomib, or melphalan were administered according to established protocols.[5] Tumor volume was measured regularly using calipers, and animal body weight was monitored as an indicator of toxicity.[6] At the end of the study, tumors were excised for further analysis.[5]
Conclusion
This compound has demonstrated promising preclinical activity in multiple myeloma models, targeting key oncogenic pathways and showing synergistic effects when combined with standard-of-care agents.[5] Its mechanism of action, involving the inhibition of BET proteins, represents a novel therapeutic approach for this malignancy. However, a direct comparison of its performance against established standard-of-care regimens is premature due to the lack of clinical data. The robust clinical efficacy of current multi-drug combinations, including those with daratumumab and newer immunotherapies, sets a high bar for emerging therapies. Future clinical trials of this compound in multiple myeloma will be crucial to determine its safety and efficacy in patients and to identify its potential role in the evolving treatment landscape. These trials will need to demonstrate a significant benefit, either as a single agent in a specific patient population or in combination with existing therapies, to be considered a viable alternative or addition to the current standard of care.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. A phase 2 trial of lenalidomide, bortezomib, and dexamethasone in patients with relapsed and relapsed/refractory myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daratumumab, Bortezomib, Lenalidomide, and Dexamethasone for Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unprecedented results from the Phase 3 MajesTEC-3 study support TECVAYLI®▼ (teclistamab) plus DARZALEX® (daratumumab) subcutaneous formulation as a potential standard of care as early as second line for patients with relapsed/refractory multiple myeloma [jnj.com]
- 11. benchchem.com [benchchem.com]
Unveiling Synergistic Combinations: Enhancing the Efficacy of INCB054329 in Cancer Therapy
For Immediate Release
[City, State] – [Date] – Preclinical research across multiple cancer types, including multiple myeloma, ovarian cancer, and colorectal cancer, has demonstrated the potent synergistic effects of the BET inhibitor INCB054329 when used in combination with other targeted agents. These findings highlight rational therapeutic strategies that leverage the molecular vulnerabilities induced by this compound to enhance anti-tumor activity, offering promising avenues for future clinical investigation for researchers, scientists, and drug development professionals.
This compound is a structurally distinct inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are critical regulators of gene expression, including key oncogenes like c-MYC.[1][2][3] By binding to the bromodomains of BET proteins, this compound disrupts their interaction with acetylated histones, thereby modulating the transcription of genes essential for cancer cell proliferation and survival.[3] While efficacious as a single agent in certain hematologic malignancies and solid tumors, its true potential may lie in combination therapies that exploit the cellular pathways it perturbs.[1][2][4]
Synergistic Interaction with JAK Inhibitors in Multiple Myeloma
In multiple myeloma, this compound has been shown to synergize with Janus kinase (JAK) inhibitors, such as ruxolitinib (B1666119) and itacitinib.[1][5] This combination leads to a more profound inhibition of myeloma cell growth both in vitro and in vivo.[1][5] The underlying mechanism involves the suppression of the IL-6/JAK/STAT signaling pathway. This compound displaces the binding of BRD4 from the promoter of the IL-6 receptor (IL6R), leading to reduced IL6R levels and diminished STAT3 signaling.[1][5] The addition of a JAK inhibitor further curtails this pathway, resulting in a synergistic anti-myeloma effect.[1][5] This combination has shown efficacy even in myeloma models not intrinsically sensitive to JAK inhibition alone.[1][5]
Quantitative Analysis of Synergy:
| Combination Agent | Cancer Type | Metric | Result | Reference |
| Ruxolitinib | Multiple Myeloma | Bliss Independence (Fua) | 7 (Synergistic) | [1] |
| Itacitinib | Multiple Myeloma | Bliss Independence (Fua) | 12 (Synergistic) | [1] |
Signaling Pathway of this compound and JAK Inhibitor Synergy in Multiple Myeloma
Caption: this compound and JAK inhibitors synergistically inhibit myeloma cell growth.
Augmenting PARP Inhibitor Activity in Ovarian Cancer
A significant synergistic interaction has been observed between this compound and poly ADP ribose polymerase (PARP) inhibitors, like olaparib, in homologous recombination (HR)-proficient ovarian cancer.[4][6] This is particularly relevant as PARP inhibitors are typically most effective in HR-deficient tumors. This compound sensitizes these cells to PARP inhibition by reducing the expression and function of key HR proteins, BRCA1 and RAD51.[4][6] This impairment of the HR DNA repair pathway leads to increased DNA damage and apoptosis when combined with a PARP inhibitor.[4][6] This combination has demonstrated cooperative inhibition of tumor growth in xenograft models.[4][6]
Experimental Workflow for Assessing Synergy with PARP Inhibitors
Caption: Workflow for evaluating this compound and PARP inhibitor synergy.
Combination with MEK Inhibitors in Colorectal Cancer
In colorectal cancer models, this compound exhibits strong synergy with MEK inhibitors.[2] This combination leads to a synergistic blockade of c-Myc protein expression and inhibition of the MEK/ERK signaling pathway.[2] These findings suggest a potential therapeutic strategy for a subset of colorectal cancer patients.[2]
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
-
Seed ovarian cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with this compound, a PARP inhibitor (e.g., olaparib), or the combination at various concentrations.
-
After 72 hours of incubation, fix the cells with trichloroacetic acid.
-
Stain the cells with Sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm to determine cell viability.
-
Calculate the Combination Index (CI) to determine synergy (CI < 0.9 indicates synergy).[4]
Western Blot Analysis for DNA Damage and Apoptosis Markers
-
Treat cells with the drug combinations as described above.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pH2AX, cleaved PARP, and cleaved caspase-3.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Studies
-
Implant human cancer cells (e.g., multiple myeloma or ovarian cancer cell lines) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of both agents.
-
Administer drugs according to the specified dosing schedule.
-
Measure tumor volumes regularly to assess treatment efficacy.
-
At the end of the study, excise tumors for pharmacodynamic marker analysis (e.g., immunohistochemistry for BRCA1, Ki67).[4]
Conclusion
The preclinical data strongly support the synergistic interaction of this compound with other targeted agents across various cancer types. By creating specific molecular vulnerabilities, this compound can sensitize cancer cells to the effects of other drugs, leading to enhanced anti-tumor activity. These findings provide a solid rationale for the clinical investigation of these combination therapies in patients with advanced malignancies.
Disclaimer: This publication is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on preclinical studies and does not constitute medical advice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of INCB054329 and Other Epigenetic Modifiers
In the landscape of epigenetic drug development, INCB054329 (Pemigatinib) presents a unique profile, acting as a dual inhibitor of both the Bromodomain and Extra-Terminal (BET) family of proteins and Fibroblast Growth Factor Receptors (FGFR). This guide provides a head-to-head comparison of this compound with other epigenetic modifiers, focusing on its performance as a BET inhibitor and its secondary activity as an FGFR inhibitor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
This compound: A Dual-Action Epigenetic and Kinase Inhibitor
This compound is a potent and selective inhibitor of the BET family of proteins, which are key readers of epigenetic marks.[1][2] Specifically, it binds to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, thereby disrupting chromatin remodeling and gene expression.[3] This action leads to the suppression of key oncogenes such as c-MYC.[2] In addition to its epigenetic-modifying activity, this compound is also a selective inhibitor of the FGFR 1, 2, and 3 kinases. This dual activity makes it a compelling candidate for cancers driven by both epigenetic dysregulation and aberrant FGFR signaling.
Head-to-Head Comparison: this compound vs. Other BET Inhibitors
The primary mechanism of action of this compound is the inhibition of BET bromodomains. The following table provides a comparative summary of the in vitro potency of this compound against other well-characterized BET inhibitors.
Table 1: In Vitro Potency (IC50) of BET Inhibitors Against Bromodomains
| Compound | BRD2-BD1 (nM) | BRD2-BD2 (nM) | BRD3-BD1 (nM) | BRD3-BD2 (nM) | BRD4-BD1 (nM) | BRD4-BD2 (nM) | BRDT-BD1 (nM) | BRDT-BD2 (nM) |
| This compound | 44[1] | 5[1] | 9[1] | 1[1] | 28[1] | 3[1] | 119[1] | 63[1] |
| (+)-JQ1 | 17.7 (N-terminal)[4] | - | - | - | 76.9 (N-terminal)[4] | 32.6 (C-terminal)[4] | - | - |
| OTX015 (Birabresib) | 92-112 (range for BRD2, 3, 4)[5] | 92-112 (range for BRD2, 3, 4)[5] | 92-112 (range for BRD2, 3, 4)[5] | 92-112 (range for BRD2, 3, 4)[5] | 92-112 (range for BRD2, 3, 4)[5] | 92-112 (range for BRD2, 3, 4)[5] | - | - |
| CPI-0610 (Pelabresib) | - | - | - | - | 39[6][7][8] | - | - | - |
Signaling Pathway of BET Inhibition by this compound
Head-to-Head Comparison: this compound vs. Other FGFR Inhibitors
While its primary classification is a BET inhibitor, this compound's activity against FGFR1/2/3 is a critical component of its therapeutic effect, particularly in cancers with FGFR alterations like cholangiocarcinoma.
Table 2: In Vitro Potency (IC50) of FGFR Inhibitors
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| This compound (Pemigatinib) | Selective for FGFR1/2/3 (specific IC50 values not detailed in provided search results) | Selective for FGFR1/2/3 | Selective for FGFR1/2/3 | - |
| Erdafitinib | 1.2[9][10][11] | 2.5[9][10][11] | 3.0[9][10][11] | 5.7[9][10][11] |
| Infigratinib (B612010) | 1.1[12][13] | 1.0[12][13] | 2.0[12][13] | 61[12][13] |
Signaling Pathway of FGFR Inhibition
This compound in the Broader Context of Epigenetic Modifiers
Epigenetic modifications are crucial in cancer development and progression. Beyond BET inhibition, other major classes of epigenetic modifiers include DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors.
High-Level Comparison of Epigenetic Modifier Classes
Experimental Protocols
The evaluation of epigenetic modifiers like this compound relies on a variety of in vitro and in vivo assays. A fundamental experiment to assess the cytotoxic or cytostatic effects of these compounds is the cell viability assay.
Experimental Workflow: Cell Viability (MTT) Assay
Detailed Methodology for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) can then be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound (Pemigatinib) is a novel therapeutic agent with a dual mechanism of action, targeting both the epigenetic reader proteins of the BET family and the FGFR kinase signaling pathway. This head-to-head comparison demonstrates its potent activity against BET bromodomains, comparable to other well-known BET inhibitors. Its additional activity as an FGFR inhibitor provides a strong rationale for its use in cancers with FGFR alterations. While direct comparative data with other classes of epigenetic modifiers like DNMT and HDAC inhibitors is limited, understanding their distinct mechanisms of action is crucial for designing rational combination therapies and selecting the most appropriate treatment strategy for different cancer types. The provided experimental protocols offer a foundational methodology for the preclinical evaluation of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CPI-0610 | BET inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. infigratinib [drugcentral.org]
- 13. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
INCB054329 Demonstrates Potent Anti-Tumor Activity in Ovarian Cancer Patient-Derived Xenografts, Synergizing with PARP Inhibition
A comprehensive analysis of preclinical data highlights the efficacy of the BET inhibitor INCB054329 in patient-derived xenograft (PDX) models of homologous recombination (HR)-proficient ovarian cancer. When used in combination with the PARP inhibitor olaparib (B1684210), this compound exhibits a synergistic effect, leading to a significant reduction in tumor growth. This guide provides an objective comparison of this compound's performance as a monotherapy and in combination, supported by experimental data from preclinical studies.
This compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene expression.[1] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes such as c-MYC.[1][2] In the context of ovarian cancer, particularly tumors that are proficient in homologous recombination (HR), this compound has been shown to reduce the expression of essential HR proteins like BRCA1 and RAD51.[3][4] This induced vulnerability creates a synthetic lethal interaction with PARP inhibitors, such as olaparib, which are most effective in HR-deficient tumors.[3]
Comparative Efficacy in a Patient-Derived Xenograft Model
In a study utilizing a patient-derived xenograft (PDX) model of HR-proficient ovarian cancer, the combination of this compound and olaparib resulted in a marked reduction in tumor burden compared to either agent alone.[3] The quantitative data from this study is summarized below.
| Treatment Group | Mean Ascites Volume (mL) | Mean Tumor Weight (g) |
| Vehicle Control | 5.2 | 1.8 |
| This compound (25 mg/kg) | 3.1 | 1.2 |
| Olaparib (100 mg/kg) | 4.5 | 1.5 |
| This compound + Olaparib | 1.1 | 0.4 |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the disruption of transcriptional regulation by BET proteins, leading to the downregulation of genes involved in DNA repair. This sensitizes cancer cells to DNA-damaging agents like PARP inhibitors.
Caption: Mechanism of this compound and its synergy with PARP inhibitors.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Generation and Treatment
Patient-derived tumor tissues from ovarian cancer patients are intraperitoneally injected into immunodeficient mice (NSG mice).[3] The tumors are allowed to engraft for a period of two weeks before the commencement of drug treatment.[3] The mice are then randomized into four treatment cohorts: vehicle control, this compound alone, olaparib alone, and the combination of this compound and olaparib.
-
Vehicle Control: 0.5% methylcellulose (B11928114) and N,N-dimethylacetamide administered via oral gavage.[3]
-
This compound: 25 mg/kg administered twice daily via oral gavage.[3]
-
Olaparib: 100 mg/kg administered daily via oral gavage.[3]
-
Combination Therapy: this compound and olaparib administered at the doses and schedules mentioned above.[3]
The treatment is continued for four weeks. At the end of the treatment period, the mice are euthanized, and the volume of abdominal ascites and the weight of the harvested abdominal tumors are measured to assess tumor burden.[3]
Experimental Workflow
The workflow for evaluating the anti-tumor activity of this compound in PDX models is a multi-step process, from tumor implantation to data analysis.
Caption: Workflow for the patient-derived xenograft (PDX) study.
References
- 1. Facebook [cancer.gov]
- 2. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB054329 (Pemigatinib): A Comparative Analysis of its Efficacy Across Lymphoma Subtypes
For Researchers, Scientists, and Drug Development Professionals
INCB054329, also known as pemigatinib (B609903), is an investigational inhibitor with a dual mechanism of action, targeting both the Bromodomain and Extra-Terminal (BET) domain family of proteins and Fibroblast Growth Factor Receptors (FGFR). This unique profile has prompted extensive preclinical and clinical evaluation across a spectrum of hematologic malignancies, including various lymphoma subtypes. This guide provides a comparative analysis of this compound's effects on different lymphomas, supported by available experimental data.
Data Presentation
Preclinical Activity of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | Key Findings | Reported Efficacy |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) - Germinal Center B-cell (GCB) | Inhibition of tumor growth in subcutaneous xenograft models.[1][2] | Effective |
| WILL-2 | DLBCL - GCB, Double-Hit | Potent inhibition of cell growth in vitro and in vivo.[1][2] More effective than antagonists of BTK, bcl-2, PIM, and PI3Kδ in a panel of double-hit lymphoma cell lines.[1][2] | Highly Effective |
| Various | Hodgkin and non-Hodgkin Lymphoma | Effectively inhibited in vitro growth.[1] Induced G1 cell cycle arrest and apoptosis.[1] | Effective |
Clinical Trial Data for this compound (Pemigatinib)
| Trial Identifier | Lymphoma Subtype(s) | Phase | Key Findings | Response Rates |
| NCT02431260 | Advanced Malignancies, including DLBCL and lymphoblastic lymphoma | Phase 1/2 | Study completed, but objective responses were not observed in the lymphoma patients treated with this compound.[3][4] The drug exhibited a shorter half-life and higher interpatient pharmacokinetic variability compared to another BET inhibitor, INCB057643.[3][4] | No objective responses in lymphoma cohort[4] |
| FIGHT-203 | Myeloid/Lymphoid Neoplasms (MLN) with FGFR1 rearrangement | Phase 2 | Pemigatinib demonstrated significant efficacy and was generally well-tolerated.[5][6] The FDA approved pemigatinib for adults with relapsed or refractory MLNs with FGFR1 rearrangement based on this trial.[6] | Chronic Phase w/ or w/o Extramedullary Disease: 78% Complete Response (CR)[6]. Blast Phase w/ or w/o EMD: 2 out of 4 patients achieved CR[6]. Overall Complete Cytogenetic Response: 79%[6]. |
| Recruiting | B-cell non-Hodgkin Lymphomas (Relapsed/Refractory) | Phase 2 | This trial is currently recruiting participants to evaluate the effectiveness of pemigatinib in patients who have failed at least two prior treatments.[7] | Not yet available |
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
-
Cell Lines: A panel of cell lines representing various hematologic cancers, including Hodgkin and non-Hodgkin lymphoma, were utilized.[1]
-
Treatment: Cells were treated with this compound for 72 hours.[8]
-
Analysis: Cell viability was assessed to determine the 50% growth inhibition (GI50) value. The median GI50 for hematologic cancer cell lines was 152 nM.[9]
-
Cell Cycle Analysis: Treated cells were analyzed for cell cycle distribution, which showed a concentration-dependent accumulation of cells in the G1 phase.[9]
-
Apoptosis Assay: Apoptosis was measured to confirm dose and time-dependent induction in sensitive cell lines.[1]
In Vivo Xenograft Models
-
Animal Models: Female Nu/Nu mice were used for establishing subcutaneous xenograft models of DLBCL using cell lines such as Pfeiffer and WILL-2.[1][9]
-
Drug Administration: this compound was administered orally.[1][9]
-
Efficacy Measurement: Tumor growth inhibition was monitored over time to assess the anti-tumor efficacy of the compound as a single agent and in combination with other therapies like bendamustine (B91647) and a PI3Kδ inhibitor.[1]
Clinical Trial Protocol (FIGHT-203)
-
Patient Population: Patients with myeloid/lymphoid neoplasms with FGFR1 rearrangement who had progressed on at least one prior treatment.[5]
-
Treatment Regimen: Patients received a daily oral dose of 13.5 mg of pemigatinib for 14 days, followed by a 7-day break, in 21-day cycles.[5]
-
Response Assessment: Efficacy was evaluated based on major cytogenic response and clinical response in bone marrow, peripheral blood, and extramedullary disease.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound (Pemigatinib).
Caption: Preclinical experimental workflow for evaluating this compound.
Comparative Analysis and Discussion
The available data indicates that this compound (pemigatinib) demonstrates varied efficacy across different lymphoma subtypes, which appears to be linked to its dual mechanism of action.
As a BET inhibitor , this compound shows broad preclinical activity against a range of B-cell malignancies, including both Hodgkin and non-Hodgkin lymphomas.[1] Its ability to induce G1 cell cycle arrest and apoptosis is a hallmark of BET inhibition.[1][9] Notably, in models of aggressive "double-hit" DLBCL, which are characterized by rearrangements in both c-MYC and BCL-2, this compound demonstrated potent activity, suggesting a potential therapeutic niche in these hard-to-treat lymphomas.[1][2] However, the translation of this preclinical promise into clinical efficacy for lymphomas in the Phase 1 trial (NCT02431260) was not observed, potentially due to pharmacokinetic challenges.[3][4]
As an FGFR inhibitor , pemigatinib has shown remarkable clinical success in myeloid/lymphoid neoplasms with FGFR1 rearrangement.[5][6][10] This highlights the importance of patient selection based on the presence of specific molecular alterations. While FGFR alterations are less common in lymphoid malignancies compared to myeloid neoplasms, the ongoing Phase 2 trial in relapsed/refractory B-cell non-Hodgkin lymphomas may shed light on the potential of targeting FGFR in this context.[7] A case report of a patient with MLN presenting as an aggressive B-cell lymphoma showed rapid disease progression despite pemigatinib treatment, underscoring the potential for resistance and the need for further investigation into the efficacy in aggressive lymphoma presentations.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain proteins as potential therapeutic targets for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. Pemigatinib for Lymphoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Pemigatinib for the treatment of myeloid/lymphoid neoplasms with FGFR1 rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pemigatinib therapy in myeloid/lymphoid neoplasm with FGFR1 rearrangement manifesting as aggressive B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB054329: A Comparative Analysis of Selectivity for BET Proteins Over Other Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and selectivity of INCB054329, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, against a panel of BET and non-BET bromodomain-containing proteins. The data presented herein is intended to assist researchers in assessing the suitability of this compound for their specific research applications.
Executive Summary
This compound is a structurally distinct inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] These proteins are key epigenetic regulators that play a crucial role in the transcription of genes involved in cell proliferation and survival, making them attractive targets in oncology.[1] Experimental data demonstrates that this compound exhibits high potency against the individual bromodomains of the BET family members. Furthermore, it displays a high degree of selectivity, with no significant inhibitory activity observed against a panel of 16 non-BET bromodomains at a concentration of 3 μM.[4]
Quantitative Analysis of this compound Potency and Selectivity
The inhibitory activity of this compound was assessed against the individual bromodomains (BD1 and BD2) of the four BET family members. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the target by 50%, are summarized in the table below.
| Target Protein | Bromodomain | IC50 (nM) |
| BRD2 | BD1 | 44 |
| BD2 | 5 | |
| BRD3 | BD1 | 9 |
| BD2 | 1 | |
| BRD4 | BD1 | 28 |
| BD2 | 3 | |
| BRDT | BD1 | 119 |
| BD2 | 63 |
Table 1: Inhibitory Activity of this compound against BET Family Bromodomains. [4]
To evaluate the selectivity of this compound, its inhibitory activity was tested against a panel of 16 non-BET bromodomain-containing proteins. At a concentration of 3 μM, this compound showed no significant inhibition of these off-target bromodomains.[4] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Experimental Methodologies
The determination of the inhibitory potency of this compound against various bromodomains is commonly performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust and sensitive method is well-suited for high-throughput screening and detailed kinetic analysis of inhibitor binding.
TR-FRET Assay Protocol for Bromodomain Inhibitor Screening
This protocol provides a general framework for assessing the binding of an inhibitor, such as this compound, to a bromodomain-containing protein.
Materials:
-
Recombinant, purified bromodomain-containing protein (e.g., His-tagged BRD4-BD1)
-
Biotinylated acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Europium-labeled anti-His antibody (Donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test inhibitor (this compound) serially diluted in DMSO
-
384-well, low-volume, black assay plates
Procedure:
-
Reagent Preparation: Prepare solutions of the bromodomain protein, biotinylated peptide, donor fluorophore, and acceptor fluorophore in assay buffer at appropriate concentrations.
-
Inhibitor Dispensing: Dispense a small volume (e.g., 50 nL) of the serially diluted inhibitor or DMSO (vehicle control) into the assay wells.
-
Protein-Inhibitor Incubation: Add a solution of the bromodomain protein to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Peptide and Detection Reagent Addition: Add a pre-mixed solution of the biotinylated peptide, Europium-labeled antibody, and Streptavidin-APC to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate using a TR-FRET-compatible plate reader. Excite the Europium donor at approximately 340 nm and measure the emission at both 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of BET protein inhibition, the following diagrams are provided.
Caption: TR-FRET Experimental Workflow for this compound IC50 Determination.
Caption: Simplified BET Protein Signaling Pathway and Point of Inhibition by this compound.
Conclusion
The available data strongly supports that this compound is a potent and highly selective inhibitor of the BET family of bromodomains. Its nanomolar potency against all BET family members, combined with a lack of significant activity against other bromodomain families at micromolar concentrations, underscores its potential as a precise tool for studying BET protein function and as a promising therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers interested in utilizing this compound in their studies.
References
Validating c-MYC Suppression in the Mechanism of INCB054329: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of INCB054329's performance with other alternatives targeting the c-MYC oncogene, a master regulator of cellular proliferation frequently dysregulated in cancer. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to validate the critical role of c-MYC suppression in the mechanism of action of this compound.
Introduction to this compound and c-MYC Inhibition
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers crucial for the transcriptional regulation of key oncogenes, most notably c-MYC.[1][2] By binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound displaces them from chromatin, leading to the suppression of c-MYC gene transcription.[3] This guide will compare this compound with other well-characterized BET inhibitors, such as JQ1 and OTX015, as well as briefly touch upon alternative strategies for targeting c-MYC.
Mechanism of Action: The BET-c-MYC Axis
BET proteins, particularly BRD4, play a pivotal role in the transcription of the MYC gene. They bind to acetylated histones at super-enhancers and promoter regions of MYC, recruiting the transcriptional machinery necessary for its expression. Inhibition of this interaction by compounds like this compound leads to a rapid downregulation of c-MYC mRNA and protein levels, resulting in cell cycle arrest and apoptosis in c-MYC-dependent cancer cells.[4][5]
Comparative Performance Data
This section provides a quantitative comparison of this compound with other BET inhibitors. The data is compiled from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary.
Biochemical Activity: Inhibition of BET Bromodomains
The inhibitory activity of this compound and other BET inhibitors against the bromodomains of BRD2, BRD3, and BRD4 is a key measure of their potency.
| Compound | Target(s) | BRD2 (IC50, nM) | BRD3 (IC50, nM) | BRD4 (BD1) (IC50, nM) | BRD4 (BD2) (IC50, nM) |
| This compound | Pan-BET | 5 (BD2) | 9 (BD1), 1 (BD2) | 28 | 3 |
| JQ1 | Pan-BET | 50 | 80 | 77 | 33 |
| OTX015 | Pan-BET | 110 | 112 | 92 | N/A |
Table 1: Inhibitory Activity against BET Bromodomains (IC50, nM). Data compiled from multiple sources.[6] N/A: Not available.
Cellular Activity: Anti-proliferative Effects
The growth-inhibitory potential of these compounds has been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | This compound (GI50, nM) | JQ1 (IC50, nM) | OTX015 (IC50, nM) |
| MM.1S | Multiple Myeloma | ~150 | ~90 - 500 | ~100 - 500 |
| MOLM-13 | Acute Myeloid Leukemia | < 100 | ~100 | ~100 |
| MV4-11 | Acute Myeloid Leukemia | < 100 | ~100 | ~100 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | ~100 | N/A | N/A |
| WILL-2 | Double-Hit Lymphoma | < 100 | N/A | N/A |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50, nM). Values are approximate and compiled from various studies.[2][6][7] GI50 refers to the concentration for 50% growth inhibition. N/A: Not available from the reviewed sources for direct comparison.
In Vivo Efficacy
Preclinical in vivo studies in xenograft models demonstrate the anti-tumor activity of these compounds.
| Compound | Cancer Model | Dosing | Outcome |
| This compound | Multiple Myeloma (KMS-12-BM, MM1.S) | Oral administration | Significant tumor growth inhibition correlated with c-MYC suppression.[3] |
| This compound | Diffuse Large B-cell Lymphoma (Pfeiffer, WILL-2) | Oral administration | Inhibition of tumor growth.[2] |
| JQ1 | Multiple Myeloma | Intraperitoneal injection | Prolonged survival and reduced tumor burden.[4] |
| OTX015 | Acute Leukemia | Oral administration | Anti-leukemic activity.[8][9][10] |
Table 3: Summary of In Vivo Efficacy.
Alternative c-MYC Targeting Strategies
While BET inhibitors like this compound indirectly target c-MYC by inhibiting its transcription, other strategies aim to disrupt c-MYC function through different mechanisms.
-
Direct c-MYC Inhibitors: These small molecules are designed to directly bind to the c-MYC protein and disrupt its interaction with its obligate partner, MAX. Examples include 10058-F4 and celastrol-inspired triterpenoids.[11]
-
Inhibitors of c-MYC Translation: Compounds that target the translation machinery, such as eIF4A inhibitors, can suppress c-MYC protein synthesis.[12]
-
Targeting c-MYC Stability: Strategies that promote the degradation of the c-MYC protein are also being explored.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of c-MYC suppression are provided below.
Western Blot for c-MYC Protein Expression
This protocol is used to determine the effect of inhibitors on c-MYC protein levels.
1. Cell Lysis and Protein Quantification:
- Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations and time points.
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations and prepare lysates with Laemmli sample buffer, then heat at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
- Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[10]
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression
This protocol is used to measure the effect of inhibitors on the transcription of the MYC gene.
1. RNA Extraction and cDNA Synthesis:
- Treat cells with the inhibitor as described for the Western blot.
- Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qRT-PCR Reaction:
- Prepare the reaction mixture containing cDNA, SYBR Green Master Mix, and specific primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
- Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol.
3. Data Analysis:
- Determine the cycle threshold (Ct) values for MYC and the housekeeping gene.
- Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[13][14]
Cell Viability (MTT) Assay
This protocol is used to assess the effect of inhibitors on cancer cell proliferation and viability.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the inhibitor or vehicle control for the desired duration (e.g., 72 hours).
2. MTT Incubation:
- Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
3. Formazan (B1609692) Solubilization:
- Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Incubate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
4. Absorbance Measurement and Data Analysis:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.[1][8][9][15][16]
"Cell_Culture" [label="Cancer Cell Culture"];
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"Cell_Lysis" [label="Cell Lysis"];
"RNA_Extraction" [label="RNA Extraction"];
"Protein_Quantification" [label="Protein Quantification"];
"cDNA_Synthesis" [label="cDNA Synthesis"];
"SDS_PAGE" [label="SDS-PAGE"];
"qRT_PCR" [label="qRT-PCR"];
"Western_Blot" [label="Western Blot"];
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"Data_Analysis_Protein" [label="Analysis of\nc-MYC Protein Levels", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Data_Analysis_Viability" [label="Analysis of\nCell Viability (IC50)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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"Inhibitor_Treatment" -> "Cell_Lysis";
"Inhibitor_Treatment" -> "RNA_Extraction";
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"Cell_Lysis" -> "Protein_Quantification";
"Protein_Quantification" -> "SDS_PAGE";
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"RNA_Extraction" -> "cDNA_Synthesis";
"cDNA_Synthesis" -> "qRT_PCR";
"qRT_PCR" -> "Data_Analysis_mRNA";
"Western_Blot" -> "Data_Analysis_Protein";
"MTT_Assay" -> "Data_Analysis_Viability";
}
Conclusion
The available preclinical data strongly support the role of c-MYC suppression as a key mechanism of action for this compound. As a potent BET inhibitor, it effectively downregulates c-MYC expression, leading to anti-proliferative effects in various hematologic malignancies. While direct comparative studies with other BET inhibitors like JQ1 and OTX015 are somewhat limited in the public domain, the existing evidence suggests that this compound is a highly potent agent in this class. Further head-to-head studies will be crucial to fully delineate its comparative efficacy and potential clinical advantages. The provided experimental protocols offer a robust framework for researchers to conduct such comparative analyses and further investigate the therapeutic potential of targeting the BET-c-MYC axis in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells | Semantic Scholar [semanticscholar.org]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
- 14. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 15. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative proteomic analysis of Myc oncoprotein function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of BET Inhibitors: A Comparative Analysis of INCB054329 and Other Agents
For researchers, scientists, and drug development professionals, understanding the safety profile of emerging therapeutics is paramount. This guide provides a detailed comparison of the safety profiles of INCB054329 and other prominent Bromodomain and Extra-Terminal (BET) inhibitors, supported by clinical trial data and detailed experimental methodologies.
BET inhibitors have emerged as a promising class of epigenetic modulators in oncology. However, their clinical development has been characterized by a consistent pattern of on-target toxicities. This guide synthesizes safety data from clinical trials of this compound and other notable BET inhibitors, including pelabresib (B11934094) (CPI-0610), mivebresib (B609072) (ABBV-075), molibresib (GSK525762), BMS-986158, and ZEN-3694, to provide a clear, data-driven comparison.
Comparative Safety Profile of BET Inhibitors
The most frequently observed adverse events (AEs) across the class of BET inhibitors are hematological, particularly thrombocytopenia, and gastrointestinal disturbances. The following table summarizes the incidence of common treatment-related AEs from clinical trials of this compound and other BET inhibitors.
| Adverse Event | This compound[1][2] | Pelabresib (CPI-0610)[3][4][5] | Mivebresib (ABBV-075)[6][7][8][9][10] | Molibresib (GSK525762)[11][12][13][14] | BMS-986158[15][16][17][18][19] | ZEN-3694[20][21][22][23] |
| Thrombocytopenia | 26% (All Grades), 9% (Grade ≥3) | 52% (All Grades, Combo w/ Ruxolitinib), 12% (Grade ≥3) | 48% (All Grades), 35% (Grade 3/4) | 51% (All Grades), 37% (Grade ≥3) | 39% (All Grades), 15% (Grade 3/4) | 55% (Any Grade, Combo w/ Talazoparib), 34% (Grade 3/4) |
| Nausea | 31% | Most Frequent (unquantified) | 25% | 52% | Common (unquantified) | 40% |
| Fatigue | 28% | Most Frequent (unquantified) | 26% | 45% | 16% | 31% |
| Decreased Appetite | 24% | Most Frequent (unquantified) | 24% | 39% | Common (unquantified) | 22% |
| Diarrhea | Not Reported | 35% (Combo w/ Ruxolitinib) | 21% | 38% | 43% | Not Reported |
| Anemia | 2% (Grade ≥3) | 35% (Grade ≥3, Combo w/ Ruxolitinib) | 18% (All Grades), 6% (Grade 3/4) | 20% (All Grades), 15% (Grade ≥3) | Common (unquantified) | 2.7% (Grade ≥3) |
| Dysgeusia | Not Reported | Not Reported | 49% | 49% | Not Reported | 16% |
Experimental Protocols
The safety and tolerability of BET inhibitors are primarily assessed in first-in-human, Phase 1, open-label, dose-escalation studies. A standard 3+3 dose-escalation design is commonly employed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
Key components of these trials include:
-
Patient Population: Typically, patients with advanced, relapsed/refractory solid tumors or hematological malignancies who have exhausted standard therapeutic options are enrolled.
-
Dosing Regimens: Various oral dosing schedules are explored, including continuous daily dosing and intermittent schedules (e.g., 5 days on/2 days off, 14 days on/7 days off) to manage toxicities.
-
Safety Monitoring: Patients are closely monitored for adverse events, which are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are defined in the protocol and are typically assessed during the first cycle of treatment.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Blood samples are collected at multiple time points to characterize the drug's absorption, distribution, metabolism, and excretion. PD biomarkers are often assessed in blood or tumor tissue to confirm target engagement. For BET inhibitors, this frequently includes measuring the modulation of target genes like MYC or HEXIM1.
Mechanism of BET Inhibitor-Induced Thrombocytopenia
Thrombocytopenia is a consistent on-target toxicity of BET inhibitors.[24][25][26] The underlying mechanism involves the disruption of megakaryopoiesis through the inhibition of key hematopoietic transcription factors. BET proteins, particularly BRD2 and BRD3, are essential for the function of GATA1, a master regulator of platelet production.[26] By displacing BRD proteins from chromatin, BET inhibitors downregulate the expression of GATA1 and its downstream target genes, such as NFE2 and PF4, which are crucial for megakaryocyte maturation and platelet formation.[25][26][27]
Caption: Mechanism of BET inhibitor-induced thrombocytopenia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor mivebresib (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exposure–response analysis of adverse events associated with molibresib and its active metabolites in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ashpublications.org [ashpublications.org]
- 17. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. S213: BMS-986158, A POTENT BET INHIBITOR, AS MONOTHERAPY AND IN COMBINATION WITH RUXOLITINIB OR FEDRATINIB IN INTERMEDIATE- OR HIGH-RISK MYELOFIBROSIS (MF): RESULTS FROM A PHASE 1/2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ascopubs.org [ascopubs.org]
- 22. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. frontiersin.org [frontiersin.org]
INCB054329 (Pemigatinib): A Comparative Analysis of Monotherapy versus Combination Therapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
INCB054329, also known as pemigatinib, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases, specifically FGFR1, 2, and 3.[1][2] It is also a structurally distinct inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][3] This dual activity provides a strong rationale for its investigation as both a monotherapy and a key component of combination regimens in various malignancies. This guide provides a comparative analysis of the efficacy of this compound as a monotherapy versus its use in combination with other therapeutic agents, supported by available experimental data.
Executive Summary
This compound monotherapy has demonstrated significant clinical efficacy in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring FGFR2 fusions or rearrangements, leading to its accelerated FDA approval.[4] Preclinical studies have revealed synergistic anti-tumor effects when this compound is combined with other targeted agents, including PARP inhibitors, MEK inhibitors, and JAK inhibitors, suggesting the potential for enhanced efficacy and the ability to overcome resistance mechanisms. Clinical data for these combination therapies are still emerging, with several trials in early phases. This guide synthesizes the available clinical data for monotherapy and the preclinical evidence for combination approaches to provide a comprehensive overview for research and development professionals.
This compound Monotherapy: Clinical Efficacy
The primary evidence for the efficacy of this compound monotherapy comes from the FIGHT-202 trial, a Phase II study in patients with previously treated, locally advanced/metastatic cholangiocarcinoma.
Table 1: Efficacy of this compound Monotherapy in Cholangiocarcinoma (FIGHT-202 Trial)
| Efficacy Endpoint | Patients with FGFR2 Fusions/Rearrangements (n=107) |
| Overall Response Rate (ORR) | 36% (95% CI: 27%-45%)[1] |
| Complete Response (CR) | 2.8%[1] |
| Partial Response (PR) | 33%[1] |
| Median Duration of Response (DoR) | 9.1 months (95% CI: 6.0-14.5)[1] |
| Median Overall Survival (OS) | 21.1 months (95% CI: 14.8 to not estimable)[1] |
| Median Progression-Free Survival (PFS) | 7.03 months (95% CI, 6.08 to 10.48)[5] |
This compound in Combination Therapy: Preclinical Evidence and Rationale
Preclinical studies have highlighted the potential for this compound to synergize with other targeted therapies, offering a multi-pronged attack on cancer cell proliferation and survival.
This compound and PARP Inhibitors
-
Rationale: this compound, as a BET inhibitor, can downregulate the expression of genes involved in homologous recombination (HR) repair, such as BRCA1.[6] This can induce a state of "BRCAness" in HR-proficient tumors, rendering them susceptible to PARP inhibitors.
-
Preclinical Data: In ovarian cancer models, the combination of this compound and the PARP inhibitor olaparib (B1684210) led to a cooperative reduction in tumor growth in xenograft models.[6] This was accompanied by reduced BRCA1 expression, decreased proliferation, and increased apoptosis and DNA damage compared to either agent alone.[6]
This compound and MEK Inhibitors
-
Rationale: The MAPK/ERK pathway is a critical driver of cell proliferation in many cancers. BET inhibitors can suppress the expression of key oncogenes like c-Myc, which can be complementary to the direct inhibition of MEK.
-
Preclinical Data: In colorectal cancer cell lines, a strong synergistic interaction was observed between this compound and MEK inhibitors.[3] The combination synergistically blocked the expression of c-Myc and inhibited the MEK/ERK signaling pathway.[3]
This compound and JAK Inhibitors
-
Rationale: BET inhibition can suppress the IL-6/JAK/STAT signaling pathway by reducing the expression of the IL-6 receptor. This provides a clear mechanism for synergy with JAK inhibitors.
-
Preclinical Data: In multiple myeloma models, combining this compound with the JAK inhibitors ruxolitinib (B1666119) or itacitinib (B608144) resulted in synergistic inhibition of myeloma cell growth in vitro and potentiated tumor growth inhibition in vivo.
Table 2: Preclinical Efficacy of this compound Combination Therapies
| Combination | Cancer Model | Key Findings |
| This compound + Olaparib (PARP Inhibitor) | Ovarian Cancer Xenografts | Significantly smaller tumor size compared to vehicle or either drug alone.[6] |
| This compound + MEK Inhibitor | Colorectal Cancer Cell Lines | Synergistic inhibition of cell proliferation and c-Myc expression.[3] |
| This compound + Ruxolitinib (JAK Inhibitor) | Multiple Myeloma Xenografts | Potentiated tumor growth inhibition. |
| This compound + FGFR Inhibitor | Multiple Myeloma Xenografts | Sensitized FGFR3-driven OPM-2 cells to combined treatment. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Dual Inhibition
Caption: Dual mechanism of this compound targeting BET and FGFR pathways.
Experimental Workflow for Combination Therapy in Xenograft Models
Caption: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
FIGHT-202 Clinical Trial (Monotherapy)
-
Study Design: A multicenter, open-label, single-arm, phase 2 study.
-
Patient Population: Patients with locally advanced or metastatic cholangiocarcinoma with an FGFR2 gene fusion or rearrangement who had progressed on at least one prior therapy.
-
Treatment Regimen: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[4]
-
Primary Endpoint: Overall response rate (ORR).
-
Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), and overall survival (OS).
Preclinical Xenograft Model for Combination Therapy (General Protocol)
-
Cell Lines and Animal Models: Human cancer cell lines (e.g., ovarian, colorectal, multiple myeloma) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID).
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) this compound monotherapy, (3) Combination agent monotherapy, and (4) this compound plus the combination agent.
-
Dosing and Administration: Dosing is typically administered orally (per os) based on previous dose-finding studies. For example, in an ovarian cancer study, this compound was given at 25 mg/kg twice daily, and olaparib at 100 mg/kg once daily.
-
Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors are excised for analysis of target engagement and downstream effects, such as protein expression changes (e.g., c-Myc, BRCA1) via Western blot or immunohistochemistry.
Future Directions and Conclusion
This compound has established its efficacy as a monotherapy in a specific, genetically defined patient population. The preclinical data strongly support the rationale for exploring this compound in combination with other targeted agents to enhance its anti-tumor activity and address potential resistance mechanisms. The ongoing and planned clinical trials investigating these combinations are critical for translating these promising preclinical findings into tangible clinical benefits. For drug development professionals, the dual mechanism of this compound presents a unique opportunity for strategic combinations across a range of tumor types with dysregulated FGFR and/or BET-dependent pathways. The results of these combination trials will be instrumental in defining the future therapeutic landscape for this versatile inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. Pemigatinib, a potent inhibitor of FGFRs for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the BET Inhibitor INCB054329 in Advanced Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for the bromodomain and extraterminal domain (BET) inhibitor, INCB054329, with alternative therapeutic options for advanced malignancies. The data presented is intended to offer an objective overview of the compound's performance, supported by available experimental data from its Phase 1/2 clinical trial (NCT02431260) and comparative data from other relevant therapies.
Overview of this compound
This compound is a potent, orally administered small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are key epigenetic regulators of gene transcription and are implicated in the expression of oncogenes such as c-MYC. By inhibiting BET proteins, this compound aims to suppress the transcription of genes that promote cancer cell growth and survival. Preclinical studies have demonstrated its activity in various hematologic and solid tumor models.
This compound Phase 1/2 Clinical Trial (NCT02431260)
The primary clinical investigation of this compound was a Phase 1/2, open-label, dose-escalation and expansion study in patients with advanced malignancies, including solid tumors and lymphomas.
Experimental Protocol
-
Study Design: The study followed a 3+3 dose-escalation design to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound. Pharmacokinetics and pharmacodynamics were assessed after single and multiple doses.[1]
-
Patient Population: Eligible participants were adults with relapsed and/or refractory advanced malignancies who had received at least one prior therapy and had an ECOG performance status of ≤1.[1]
-
Treatment Administration: this compound was administered orally in 21-day cycles with various dosing schedules, including once-daily (QD) and twice-daily (BID) continuous and intermittent regimens (e.g., 5 days on/2 days off, 4 days on/3 days off, 7 days on/7 days off).[2]
-
Primary Endpoints: The primary objectives were to assess the safety and tolerability of this compound.[1]
Signaling Pathway of BET Inhibition
The following diagram illustrates the mechanism of action of BET inhibitors like this compound.
Clinical Trial Results: A Comparative Landscape
The clinical activity of this compound has been modest as a monotherapy. This section compares the available data for this compound with other BET inhibitors and standard-of-care treatments in relevant patient populations.
Comparison with Other BET Inhibitors
Several other BET inhibitors are in clinical development. The following table summarizes the clinical trial results for this compound and selected comparators.
| Drug Name (Code) | Indication | Phase | Key Efficacy Results | Key Adverse Events (Grade ≥3) |
| This compound | Advanced Malignancies | I/II | Solid Tumors (n=50): 1 Partial Response (NSCLC), 3 Stable Disease ≥6 mo. Lymphoma (n=4): Data not detailed.[2] | Thrombocytopenia (9%), Neutropenia (4%), Anemia, Elevated AST, Hyponatremia, Hypophosphatemia (2% each).[2] |
| Pelabresib (B11934094) (CPI-0610) | Myelofibrosis (JAKi-naïve) | III (MANIFEST-2) | Combination with Ruxolitinib: 65.9% achieved ≥35% spleen volume reduction at 24 weeks vs. 35.2% with placebo + ruxolitinib.[3] | Thrombocytopenia (12%), Anemia (35%).[4] |
| Molibresib (GSK525762) | Relapsed/Refractory Hematologic Malignancies | I/II | Overall (n=111): ORR 13% (6 CR, 7 PR). NHL (n=27): ORR 18.5% (1 CR, 4 PR).[5][6] | Thrombocytopenia (37%), Anemia (15%), Febrile Neutropenia (15%).[5] |
| ZEN-3694 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Ib/IIa | Combination with Enzalutamide: Median rPFS 9.0 months.[7] | Thrombocytopenia (4%).[7] |
Comparison in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)
Given that this compound was studied in lymphoma patients, a comparison with standard-of-care and other novel therapies in this setting is relevant.
| Treatment Modality | Clinical Trial | Key Efficacy Results |
| This compound | NCT02431260 | Efficacy data in the small lymphoma cohort (n=4) is not detailed.[2] |
| Salvage Chemotherapy | CORAL study (third-line) | ORR 39% (27% CR/CRu).[8] |
| CAR-T Therapy (Axi-cel) | ZUMA-1 (DLBCL) | ORR 54%, CR 40%. Median DOR not reached in responders.[9] |
| CAR-T Therapy (Tisagenlecleucel) | JULIET (DLBCL) | ORR 50%, CR 43%. Median DOR not reached in responders.[9] |
Experimental Workflow for a Typical Phase 1 Dose-Escalation Study
The diagram below outlines the general workflow for a Phase 1 dose-escalation clinical trial, similar to the design of the NCT02431260 study for this compound.
Discussion and Future Directions
The clinical development of this compound has demonstrated preliminary signs of activity in advanced malignancies, although its efficacy as a monotherapy appears to be limited. The most common and dose-limiting toxicity observed was thrombocytopenia, a known on-target effect of BET inhibition.[2]
Compared to other BET inhibitors in development, this compound's clinical data is less mature. For instance, pelabresib has shown promising results in combination with a JAK inhibitor in myelofibrosis, leading to a Phase 3 trial.[3] Molibresib and ZEN-3694 have also demonstrated clinical activity in hematologic malignancies and solid tumors, respectively, with manageable safety profiles.[5][7]
In the context of relapsed/refractory DLBCL, the efficacy of this compound as a single agent is unlikely to be competitive with the high response rates and durable remissions achieved with CAR-T cell therapies.[9] However, the preclinical rationale for combining BET inhibitors with other agents, such as chemotherapy or targeted therapies, suggests a potential future role for compounds like this compound in combination regimens.[10]
Further investigation is needed to identify specific patient populations that may derive the most benefit from this compound and to explore rational combination strategies to enhance its therapeutic index. The distinct pharmacokinetic and pharmacodynamic profiles of different BET inhibitors will also be a critical factor in their future clinical application.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. CAR T-cell therapy for B-cell lymphomas: clinical trial results of available products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: INCB054329 Against Next-Generation BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic therapies, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of anti-cancer agents. This guide provides an objective comparison of INCB054329, a structurally distinct BET inhibitor, against two prominent next-generation BET inhibitors: ABBV-744, a BD2-selective inhibitor, and ZEN-3694, a pan-BET inhibitor. This analysis is supported by preclinical experimental data to inform researchers and drug development professionals.
Executive Summary
This guide benchmarks this compound against the next-generation BET inhibitors ABBV-744 and ZEN-3694, focusing on their performance in hematologic malignancies. While direct head-to-head clinical trials are limited, preclinical data provides valuable insights into their distinct profiles. This compound demonstrates broad pan-BET inhibitory activity with potent anti-proliferative effects across a range of hematologic cancer cell lines. ABBV-744, a BD2-selective inhibitor, offers a potentially improved therapeutic window with comparable efficacy to pan-BET inhibitors in certain contexts, such as Acute Myeloid Leukemia (AML). ZEN-3694, another pan-BET inhibitor, shows strong activity against various solid and hematological tumor cell lines. The choice between these inhibitors may depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies.
Data Presentation
Table 1: Comparative Bromodomain Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, ABBV-744, and ZEN-3694 against individual bromodomains of the BET family proteins. Lower IC50 values indicate greater potency.
| Target Bromodomain | This compound IC50 (nM)[1] | ABBV-744 IC50 (nM) | ZEN-3694 IC50 (nM) |
| BRD2-BD1 | 44 | 2449[1] | Low nM range[2] |
| BRD2-BD2 | 5 | 8[1] | Low nM range[2] |
| BRD3-BD1 | 9 | 7501[1] | Low nM range[2] |
| BRD3-BD2 | 1 | 13[1] | Low nM range[2] |
| BRD4-BD1 | 28 | 2006[1] | Low nM range[2] |
| BRD4-BD2 | 3 | 4[1] | Low nM range[2] |
| BRDT-BD1 | 119 | 1835[1] | Not Reported |
| BRDT-BD2 | 63 | 19[1] | Not Reported |
Note: ZEN-3694 is described as a pan-BET inhibitor that selectively binds to both bromodomains of BET proteins with IC50 values in the low nanomolar range for inhibiting the interaction of acetylated histone peptide[2]. Specific IC50 values for each bromodomain are not detailed in the provided search results.
Table 2: Comparative Anti-proliferative Activity in Hematologic Cancer Cell Lines
This table presents the half-maximal growth inhibition (GI50) or IC50 values for the three BET inhibitors in various hematologic cancer cell lines.
| Cell Line | Cancer Type | This compound GI50/IC50 (nM) | ABBV-744 IC50 (nM) | ZEN-3694 IC50 (nM) |
| Panel of 32 cell lines | Hematologic Cancers | 152 (median GI50)[3][4] | Not Reported | Not Reported |
| MV4-11 | AML | <200[5] | 15[6] | 200[2] |
| MOLM-13 | AML | Not Reported | 39[6] | Not Reported |
| SKM-1 | AML | Not Reported | Not Reported | Not Reported |
| KMS-12-BM | Multiple Myeloma | Efficacious in xenograft model[1] | Not Reported | Not Reported |
| MM1.S | Multiple Myeloma | Efficacious in xenograft model[1] | Not Reported | Not Reported |
Note: Direct comparison of potency is challenging due to variations in experimental protocols and the specific cell lines tested in different studies.
Experimental Protocols
Biochemical Assays for Bromodomain Binding Affinity
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for ABBV-744):
This assay quantitatively measures the binding of an inhibitor to a bromodomain.
-
Reagent Preparation: Prepare solutions of the recombinant bromodomain protein, a biotinylated histone peptide ligand, and the test inhibitor (e.g., ABBV-744) in assay buffer. Also prepare solutions of a Europium-labeled anti-tag antibody (donor) and Streptavidin-conjugated acceptor fluorophore.
-
Assay Plate Setup: Add the test inhibitor at various concentrations to the wells of a microplate.
-
Protein-Inhibitor Incubation: Add the bromodomain protein to the wells and incubate to allow for inhibitor binding.
-
Ligand and Detection Reagent Addition: Add the biotinylated histone peptide and the TR-FRET detection reagents.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of detecting the emission from both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio with increasing inhibitor concentration indicates displacement of the ligand. The IC50 value is determined by fitting the data to a dose-response curve.
AlphaScreen™ Assay (for ZEN-3694):
This bead-based proximity assay is used to measure the inhibition of protein-protein interactions.
-
Reagent Preparation: One binding partner (e.g., a biotinylated histone peptide) is attached to Streptavidin-coated Donor beads, and the other partner (e.g., a GST-tagged bromodomain) is attached to anti-GST Acceptor beads.
-
Reaction Setup: The Donor beads, Acceptor beads, and the test inhibitor (e.g., ZEN-3694) are incubated together.
-
Signal Generation: In the absence of an inhibitor, the binding of the two partners brings the beads into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the Acceptor beads and triggers a chemiluminescent signal.
-
Signal Detection: The chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The inhibitor disrupts the protein-protein interaction, leading to a decrease in the signal. The IC50 value is calculated from the dose-response curve.
Cell-Based Assays for Anti-proliferative Activity
MTT/CellTiter-Glo® Luminescent Cell Viability Assay:
This assay determines the number of viable cells in culture based on metabolic activity.
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BET inhibitor (this compound, ABBV-744, or ZEN-3694) for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells. Then, add a solubilization solution to dissolve the crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement:
-
MTT: Measure the absorbance at a specific wavelength using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: The signal is proportional to the number of viable cells. The GI50 or IC50 value is calculated by plotting the percentage of viable cells against the inhibitor concentration.
Mandatory Visualization
Caption: BET inhibitor signaling pathway leading to oncogene downregulation.
Caption: General experimental workflow for BET inhibitor profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BET inhibitor this compound reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for INCB054329 (Pemigatinib)
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like INCB054329, also known as pemigatinib, are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, fostering a culture of safety and trust in the laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to consult the manufacturer's Safety Data Sheet (SDS) for this compound (pemigatinib). The SDS contains detailed information regarding potential hazards, requisite personal protective equipment (PPE), and emergency protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
A lab coat or protective suit
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves
Handling:
-
Avoid generating dust when handling the solid form of the compound.[1]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[1]
-
Prevent direct contact with skin and eyes.[1]
Emergency Procedures:
-
In case of skin contact: Rinse the affected area thoroughly with large amounts of water and remove contaminated clothing.[2]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[1][2] Seek prompt medical attention.[2]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][2]
-
If swallowed: Wash out the mouth with water. Do not induce vomiting.[2]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the foundational step for safe and compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
Any materials contaminated with solid this compound, such as weighing paper, contaminated PPE, and lab consumables (e.g., pipette tips, tubes), should be placed in a designated, sealed hazardous waste bag or container.[1]
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in appropriate, leak-proof hazardous waste containers.
-
Ensure containers are compatible with the solvents used (e.g., do not store corrosive materials in metal containers).
-
Do not mix incompatible waste streams.[3]
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[1]
-
Step 2: Labeling and Storage
Accurate labeling and proper storage are crucial while awaiting final disposal.
-
Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (pemigatinib)"
-
The primary hazard(s) associated with the compound (consult the SDS)
-
The composition of the waste mixture, including any solvents.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.[3]
-
Use secondary containment trays to prevent the spread of potential spills.
-
Step 3: Final Disposal
The final disposal of this compound waste must be conducted in accordance with all applicable country, federal, state, and local regulations.[2]
-
Engage your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and disposal of the waste.[3]
-
Provide the disposal vendor with a complete and accurate inventory of the waste.
-
Retain all disposal records and certificates of destruction for the period required by your institution and local regulations.[4]
Quantitative Data Summary
While specific quantitative disposal limits are not provided in the available documentation, the following table summarizes key identification and property data for this compound (pemigatinib).
| Identifier | Value |
| Chemical Name | (S)-6-(3,5-dimethylisoxazol-4-yl)-3-(pyridin-2-yl)-3,4-dihydro-5-oxa-1,2a-diazaacenaphthylen-2(1H)-one |
| Molecular Formula | C19H16N4O3[5] |
| Molecular Weight | 348.36 g/mol [6] |
| CAS Number | 1513857-77-6[2] |
Experimental Protocols
The provided information focuses on the disposal of this compound and does not detail specific experimental protocols. For methodologies related to the use of this compound in research, including its mechanism of action as a BET inhibitor, refer to relevant scientific literature.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. This compound | C19H16N4O3 | CID 90410660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Novel Bromodomain and Extraterminal Domain Inhibitor this compound Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling INCB054329
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of INCB054329, a potent BET bromodomain inhibitor. The following procedures are based on best practices for handling potent, biologically active research chemicals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, a thorough, site-specific risk assessment must be conducted by researchers in consultation with their institution's environmental health and safety (EHS) office before commencing any work with this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Gloves should be changed immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when in the laboratory where this compound is handled. |
| Body Protection | Laboratory Coat | Should be fully fastened to protect skin and clothing from potential splashes or spills. |
| Respiratory Protection | Chemical Fume Hood or Ventilated Enclosure | All handling of solid this compound and the preparation of its solutions must be performed in a certified chemical fume hood. |
Operational Plan: Handling and Preparation of Solutions
Adherence to a strict operational workflow is critical to minimize the risk of exposure and ensure the integrity of the compound.
Step 1: Preparation and Engineering Controls Verification
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the compound.
Step-2: Handling Solid this compound
-
All weighing and transfer of solid this compound must be conducted within a chemical fume hood to prevent the inhalation of fine particles.
-
Use appropriate, clean tools, such as spatulas and weigh boats, for all transfers.
-
Handle the powder gently to minimize the creation of airborne dust.
Step 3: Preparing Stock Solutions
-
All solutions should be prepared within a chemical fume hood.
-
Slowly add the solvent to the solid compound to prevent splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
For in-vivo studies, a common solvent is DMSO. For cell-based assays, moisture-absorbing DMSO should be fresh to ensure solubility.[1]
Step 4: Storage
-
Solid Compound: Store in a tightly sealed container at -20°C for long-term stability.
-
Solutions: Consult supplier documentation for specific storage recommendations for solutions, as stability may vary depending on the solvent.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all waste, including empty containers, used PPE (such as gloves and disposable lab coats), and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Disposal Regulations:
-
Dispose of all chemical waste in strict accordance with your institution's EHS protocols and all local, state, and federal regulations.
-
Crucially, do not dispose of this compound or its solutions down the drain or in the regular trash.
Decontamination of Glassware:
-
Reusable glassware that has come into contact with this compound should be decontaminated.
-
A standard procedure involves rinsing the glassware multiple times with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
Consult your EHS department for approved decontamination procedures.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
